molecular formula C13H17N3O B1366972 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one CAS No. 79098-75-2

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1366972
CAS No.: 79098-75-2
M. Wt: 231.29 g/mol
InChI Key: KSTFHYBYFDYWSD-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTFHYBYFDYWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453067
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-75-2
Record name 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy. The synthesis involves a three-step sequence commencing with a reductive amination to couple the piperidine and quinazolinone precursors, followed by a cyclization reaction to construct the dihydroquinazolinone core, and culminating in a final deprotection step. Each stage is elucidated with detailed experimental procedures, mechanistic insights, and characterization data.

Introduction

The 3,4-dihydroquinazolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities. The incorporation of a piperidine moiety at the N-3 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, making this compound a valuable target for synthetic exploration and drug discovery programs.

This guide details a logical and efficient synthetic pathway designed for both laboratory-scale synthesis and potential scale-up. The chosen strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound (3 ), suggests a disconnection at the N-C bond of the piperidine ring and the urea moiety of the quinazolinone ring. This leads to three key building blocks: 2-aminobenzylamine (4 ), N-Boc-4-piperidone (5 ), and a carbonyl source for the C2 of the quinazolinone, such as urea.

The forward synthesis, therefore, is conceptualized as a three-step process:

  • Reductive Amination: Coupling of 2-aminobenzylamine (4 ) with N-Boc-4-piperidone (5 ) to form the key intermediate, tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ). This reaction is a cornerstone for forming the crucial C-N bond.[2][3]

  • Cyclization: Reaction of the diamine intermediate (1 ) with urea to construct the 3,4-dihydroquinazolin-2(1H)-one ring system, yielding the Boc-protected target molecule, tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ).

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from intermediate 2 to afford the final product, this compound (3 ).[4][5]

This strategy offers excellent control over the introduction of the piperidinyl substituent and utilizes well-established and reliable chemical transformations.

Experimental Protocols

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1)

This step employs a reductive amination reaction, a robust method for the formation of amines from carbonyl compounds.[2] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and high selectivity for imines over ketones, which minimizes side reactions.[6][7]

Reaction Scheme:

Procedure:

  • To a solution of 2-aminobenzylamine (4 ) (1.0 eq) in anhydrous dichloromethane (DCM), N-Boc-4-piperidone (5 ) (1.05 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

  • The reaction mixture is stirred at room temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ) as a viscous oil.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )
2-Aminobenzylamine (4 )1.0122.17
N-Boc-4-piperidone (5 )1.05199.26
Sodium Triacetoxyborohydride1.5211.94
Dichloromethane-84.93
Step 2: Synthesis of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2)

The formation of the dihydroquinazolinone ring is achieved through the condensation of the diamine intermediate with urea. This cyclization reaction is a common method for the synthesis of cyclic ureas.[8][9]

Reaction Scheme:

Procedure:

  • A mixture of tert-butyl 4-((2-aminobenzyl)amino)piperidine-1-carboxylate (1 ) (1.0 eq) and urea (1.5 eq) is heated in a suitable high-boiling solvent (e.g., dimethylformamide or dioxane) at 120-140 °C.

  • The reaction is monitored by TLC. The reaction time can vary from 6 to 24 hours.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to give tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ) as a solid.

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate 1 1.0305.43
Urea1.560.06
Step 3: Synthesis of this compound (3)

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[4][5][10]

Reaction Scheme:

Procedure:

  • To a solution of tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate (2 ) (1.0 eq) in DCM, trifluoroacetic acid (TFA) (10 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC shows complete deprotection.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound (3 ) as a solid. Further purification can be achieved by recrystallization if necessary.

Table 3: Reagent Quantities for Step 3

ReagentMolar Eq.Molecular Weight ( g/mol )
Intermediate 2 1.0331.42
Trifluoroacetic Acid10114.02
Dichloromethane-84.93

Characterization of the Final Product

The structure of the synthesized this compound (3 ) should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.[11]

  • Molecular Formula: C₁₃H₁₇N₃O[11]

  • Molecular Weight: 231.29 g/mol [11]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons of the quinazolinone ring, a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, and exchangeable protons for the NH groups.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include aromatic carbons, the benzylic carbon, piperidine ring carbons, and a carbonyl carbon for the urea moiety.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₈N₃O [M+H]⁺: 232.14; found: 232.1.

Mechanistic Insights and Workflow Visualization

Reaction Mechanism

The overall synthetic pathway involves a sequence of well-understood organic reactions. The reductive amination proceeds through the formation of an iminium ion, which is then reduced by the hydride reagent. The cyclization step is a condensation reaction involving the nucleophilic attack of the amino groups on the carbonyl carbon of urea, followed by the elimination of ammonia. The final deprotection is an acid-catalyzed cleavage of the tert-butyl carbamate.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection A 2-Aminobenzylamine (4) C Intermediate (1) tert-butyl 4-((2-aminobenzyl)amino) piperidine-1-carboxylate A->C NaBH(OAc)3, DCM B N-Boc-4-piperidone (5) B->C NaBH(OAc)3, DCM D Intermediate (1) F Intermediate (2) tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl) piperidine-1-carboxylate D->F Heat E Urea E->F Heat G Intermediate (2) H Final Product (3) This compound G->H TFA, DCM

Figure 1: Overall synthetic workflow for this compound.

Reductive_Amination_Mechanism cluster_mechanism Reductive Amination Mechanism start 2-Aminobenzylamine + N-Boc-4-piperidone iminium Iminium Ion Intermediate start->iminium - H2O product Intermediate (1) iminium->product + [H] (from NaBH(OAc)3)

Figure 2: Simplified mechanism of the reductive amination step.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described protocols are based on well-established synthetic methodologies, ensuring reproducibility and scalability. By providing detailed experimental procedures, reagent tables, and mechanistic insights, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented workflow allows for the facile production of the target molecule, opening avenues for further biological evaluation and derivatization studies.

References

An In-Depth Technical Guide to the Mechanism of Action of Dihydroquinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of biologically active compounds. These "privileged structures" serve as versatile platforms for drug discovery, offering a foundational architecture that can be finely tuned to interact with diverse biological targets. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has firmly established itself as such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[3][4][5][6] This guide provides a detailed exploration of the molecular mechanisms that underpin the diverse therapeutic potential of dihydroquinazolinone derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the key molecular targets, the downstream cellular consequences of target engagement, and the experimental methodologies used to validate these mechanisms.

The Spectrum of Molecular Targets: A Multi-Pronged Approach

The therapeutic versatility of dihydroquinazolinone derivatives stems from their ability to interact with a wide array of distinct protein targets. This multi-target profile is a testament to the scaffold's unique structural and electronic properties, which allow for diverse modifications to achieve specific binding affinities.

Protein Kinase Inhibition: Disrupting Oncogenic Signaling

A primary mechanism through which dihydroquinazolinones exert their potent anticancer effects is the inhibition of protein kinases, enzymes that are often hyperactivated in malignant cells.[7]

  • Receptor Tyrosine Kinases (RTKs): Many derivatives function as small molecule inhibitors that compete with ATP at the kinase domain of RTKs.[8] Targets in this class include the Epidermal Growth factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-MET.[7][9][10] By blocking the autophosphorylation and activation of these receptors, the compounds effectively shut down downstream pro-survival and proliferative signaling pathways, such as the PI3K/AKT and MAPK pathways.[11] For instance, certain 3-methylquinazolinone derivatives show significant inhibitory effects against EGFR wild-type tyrosine kinase (EGFRwt-TK).[9] Similarly, a quinazolinone hydrazide triazole derivative, CM9, was found to inhibit MET kinase activity and also showed activity against ALK, AXL, FGFR1, and VEGFRs.[12]

  • Non-Receptor Tyrosine and Serine/Threonine Kinases: The inhibitory action is not limited to receptors. Dihydroquinazolinones have been shown to target intracellular kinases like SRC, AKT1, and Mitogen- and Stress-Activated Kinase 1 (MSK1), which are critical nodes in cancer cell signaling.[11][13][14] Inhibition of AKT, for example, can cripple a central pathway responsible for cell survival and resistance to apoptosis.

Below is a generalized signaling pathway illustrating the inhibitory effect of a dihydroquinazolinone derivative on a receptor tyrosine kinase.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds & Activates DHQ Dihydroquinazolinone Derivative DHQ->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Dihydroquinazolinone inhibition of a Receptor Tyrosine Kinase (RTK).

PARP Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair. Dihydroquinazolinone derivatives have been designed to inhibit these enzymes, a mechanism of significant interest in oncology.[15][16][17] In cancers with existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable DNA double-strand breaks, triggering cell death through a concept known as synthetic lethality.[17] The quinazolinone scaffold can act as a bioisostere of the nicotinamide moiety of NAD+, allowing it to occupy the nicotinamide-ribose (NI) binding site and block the catalytic activity of PARP.[17] Some derivatives show potent inhibition with IC50 values in the nanomolar range, comparable to approved PARP inhibitors like Olaparib.[17]

Additional Diverse Targets

The structural plasticity of the DHQ scaffold allows it to engage with a variety of other targets:

  • Microtubules: Certain derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics. This leads to mitotic arrest and apoptosis, a mechanism analogous to agents like colchicine.[3][18]

  • Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed that show potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6]

  • Ion Channels: Specific derivatives have been identified as inhibitors of the Plasmodium falciparum cation-transporting ATPase PfATP4, a key regulator of sodium homeostasis in the malaria parasite, making them promising antimalarial candidates.[4] Others have been shown to inhibit the TRPM2 channel, offering neuroprotection in ischemic injury models.[19]

  • Muscarinic Receptors: A series of derivatives were identified as potent and selective partial agonists for the M1 and M4 muscarinic acetylcholine receptors, which are targets for antipsychotic agents.[20]

  • Antimicrobial Targets: While the precise mechanisms are still under broad investigation, numerous DHQ derivatives exhibit significant antibacterial and antifungal activity against a range of pathogenic strains, including E. coli, S. aureus, and C. albicans.[21][22][23]

Cellular Consequences and Phenotypic Outcomes

The engagement of these molecular targets translates into measurable effects on cellular behavior, which form the basis of the therapeutic activity of dihydroquinazolinones.

  • Anticancer Activity: The most studied outcome is the anticancer effect. Target inhibition leads to a cascade of cellular events including:

    • Inhibition of Proliferation: A direct consequence of blocking mitogenic signaling pathways.[11]

    • Cell Cycle Arrest: Compounds can induce arrest at specific checkpoints, most commonly the G2/M phase, preventing cell division.[9][17]

    • Induction of Apoptosis: Disruption of survival signals or catastrophic DNA damage triggers programmed cell death.[9][10]

    • Inhibition of Metastasis: By targeting pathways involved in cell motility, derivatives can suppress cancer cell migration, adhesion, and invasion.[5]

  • Metabolic Reprogramming: Recent studies using metabolomics have revealed that DHQ derivatives can profoundly alter the metabolic landscape of cancer cells. For example, compound C5 was shown to disturb energy production, redox homeostasis, and the metabolism of amino acids and choline phospholipids in prostate cancer cells, striking at the metabolic hallmarks of cancer.[5]

The following table summarizes the cytotoxic activity of selected dihydroquinazolinone derivatives against various cancer cell lines.

Compound IDR1 GroupR2/R3 GroupCell LineIC50 (µM)Citation
5a Phenyl2-Me-C₆H₄HCT-1164.87 (72h)[15]
5d 4-OMe-C₆H₄PhenylMCF-724.99 (72h)[15]
10f 4-F-benzyl4-F (on phenyl)HCT-11616.30 (72h)[15]
CA1-e Varied Amino AcidVaried Amine/HeterocycleA278022.76[11]
CA1-g Varied Amino AcidVaried Amine/HeterocycleA278024.94[11]
C5 (Not specified)4-dimethylamino (on phenyl)DU145< 15[5]
CM9 (Not specified)p-bromo benzylEBC-18.6[10][12]

Methodologies for Mechanistic Elucidation: A Validated Workflow

Determining the mechanism of action requires a multi-faceted experimental approach, integrating computational, in vitro, and in vivo techniques. The trustworthiness of these findings relies on a self-validating system of complementary assays. The following workflow is a field-proven strategy for characterizing novel dihydroquinazolinone derivatives.

discovery_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo & Preclinical Synthesis Library Synthesis (e.g., one-pot reaction) Docking In Silico Screening (Molecular Docking) Synthesis->Docking Guide Design Cytotoxicity Primary Screen: Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Docking->Synthesis EnzymeAssay Target Engagement: Enzyme Inhibition Assay (e.g., HTRF for kinases) Cytotoxicity->EnzymeAssay Active Hits CellularAssay Cellular Mechanism: Apoptosis, Cell Cycle, Migration Assays EnzymeAssay->CellularAssay Metabolomics Pathway Analysis: LC-MS Metabolomics CellularAssay->Metabolomics Lead Compound PK_ADMET Pharmacokinetics & ADMET Prediction CellularAssay->PK_ADMET Efficacy In Vivo Efficacy (Xenograft Models) PK_ADMET->Efficacy

Caption: A typical workflow for the discovery and validation of DHQ derivatives.

In Silico Prediction: Rationalizing Target Binding
  • Objective: To predict the binding mode and affinity of derivatives to a hypothesized target protein, guiding rational drug design.

  • Protocol: Molecular Docking

    • Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., PARP-1, EGFR kinase domain) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or active site cavity.

    • Preparation of Ligand: Draw the 2D structure of the dihydroquinazolinone derivative and convert it to a 3D structure. Perform energy minimization using a suitable force field.

    • Docking Simulation: Use software like GOLD or AutoDock to dock the ligand into the receptor's active site.[15] The software samples multiple conformations and orientations of the ligand, scoring them based on binding energy.

    • Analysis: Analyze the top-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site.[6][24] This provides a structural hypothesis for the observed activity.

In Vitro Confirmation: From Cytotoxicity to Target Engagement
  • Objective: To quantify the biological activity of the synthesized compounds against cancer cells and confirm their direct interaction with the intended molecular target.

  • Protocol: MTT Cell Viability Assay

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][15]

    • Compound Treatment: Treat the cells with a range of concentrations of the dihydroquinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization and Reading: After incubation, solubilize the formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[25]

  • Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

    • Principle: This is a robust method to quantify kinase activity by measuring the phosphorylation of a specific substrate. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., d2), that bind to the substrate and the phosphorylated residue, respectively.

    • Reaction Setup: In a microplate, combine the kinase (e.g., c-MET), a biotinylated substrate, and ATP in a reaction buffer.[10]

    • Inhibitor Addition: Add varying concentrations of the dihydroquinazolinone derivative to the wells.

    • Detection: After incubation, stop the reaction and add the detection reagents: Europium-labeled anti-tag antibody and d2-labeled anti-phospho-residue antibody.

    • Signal Reading: If the substrate is phosphorylated, the antibodies bind in proximity, allowing for Förster Resonance Energy Transfer (FRET) between the donor and acceptor upon excitation. The HTRF signal is read on a compatible plate reader. A decrease in signal indicates kinase inhibition.

Conclusion and Future Outlook

The dihydroquinazolinone scaffold represents a highly successful platform in modern drug discovery. Its mechanism of action is diverse, ranging from the well-established inhibition of oncogenic kinases and PARP to the modulation of cholinesterases and ion channels. This versatility underscores its "privileged" status. The continued exploration of this scaffold, guided by integrated experimental workflows that combine in silico design with robust in vitro and in vivo validation, promises to yield a new generation of therapeutic agents. Future research will likely focus on refining selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel therapeutic areas where this remarkable scaffold can make a clinical impact.

References

"spectroscopic data (NMR, MS) of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Derivatives of 2,3-dihydroquinazolin-4(1H)-one, in particular, have demonstrated a wide spectrum of pharmacological activities, making them attractive targets in drug discovery and development.[2][3] This guide focuses on a specific derivative, this compound, a molecule of interest for synthetic and medicinal chemists.

While this compound is commercially available for research purposes, a comprehensive, publicly available spectroscopic analysis is not readily found in peer-reviewed literature.[4][5] This technical guide, therefore, serves a critical role. It provides researchers, scientists, and drug development professionals with a predictive and methodological framework for the definitive structural elucidation and characterization of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The protocols and interpretations herein are grounded in established principles and data from closely related structural analogs, reflecting the expert approach required when tackling novel chemical entities.

Physicochemical Properties and Structure

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

PropertyValueSource
Molecular Formula C₁₃H₁₇N₃O[4]
Molecular Weight 231.29 g/mol [4]
CAS Number 79098-75-2[4]
Appearance Solid[4]

Structure:

Caption: Chemical structure of this compound.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming the molecular weight and probing the structural integrity of a synthesized compound. For a molecule like this compound, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice due to its ability to efficiently ionize polar molecules.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution with the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid facilitates protonation.

  • Instrumentation: Introduce the sample into the ESI-mass spectrometer via direct infusion or using a Liquid Chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).

    • Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given the molecular weight of 231.29, the expected m/z value is 232.30 .

Predicted Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion ([M+H]⁺ at m/z 232.3). The fragmentation pattern offers a unique fingerprint of the molecule.

G parent [M+H]⁺ m/z = 232.3 frag1 Loss of piperidine ring fragment m/z = 147.1 parent->frag1 - C₅H₁₀N frag2 Cleavage at N-C bond m/z = 85.1 (Piperidinyl ion) parent->frag2 Retro-Michael frag3 Quinazolinone core ion m/z = 148.1 parent->frag3 - C₅H₉N

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Causality of Fragmentation:

  • Pathway to m/z 147.1: The most probable fragmentation involves the cleavage of the bond between the quinazolinone N3 and the piperidine nitrogen, followed by rearrangement and loss of a neutral piperidine fragment.

  • Pathway to m/z 85.1: A common fragmentation for N-substituted piperidines is the formation of the stable piperidinyl cation.

  • Pathway to m/z 148.1: Cleavage can result in the formation of the protonated 3,4-dihydroquinazolin-2(1H)-one core structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework of a molecule. High-field NMR (e.g., 400 MHz or higher) is recommended for optimal resolution.[6] The choice of a deuterated solvent is critical; DMSO-d₆ is highly suitable as it effectively dissolves a wide range of organic molecules and its residual water peak does not typically obscure important signals. Furthermore, it allows for the observation of exchangeable N-H protons.[6][7]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.

  • Filter: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C. A spectral width of 0 to 180 ppm is appropriate.

    • 2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to establish H-H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. These 2D spectra are crucial for unambiguous signal assignment.[8]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The predicted chemical shifts (δ) are based on the analysis of the 2,3-dihydroquinazolin-4(1H)-one core and substituted piperidine systems.[7][9]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale and Notes
N1-H ~8.3broad singlet1HExchangeable proton on the quinazolinone ring. Broadness due to quadrupolar relaxation and exchange.
Aromatic H (4x) 6.7 - 7.3multiplet4HProtons on the benzene ring. The pattern will be complex due to their respective couplings. Typically, H adjacent to N1 is downfield.
C4-H₂ ~4.4singlet2HMethylene protons on the dihydro- portion of the quinazolinone ring. Appear as a singlet as they are chemically equivalent and lack adjacent protons.
Piperidine N-H ~2.5-3.0broad singlet1HExchangeable proton on the piperidine nitrogen. Position and shape are concentration and temperature dependent. May not be observed.
Piperidine CH (N-CH) ~3.5multiplet1HThe methine proton at the point of attachment to the quinazolinone nitrogen.
Piperidine CH₂ (axial, 2x) ~1.6multiplet2HAxial protons on the piperidine ring.
Piperidine CH₂ (equatorial, 2x) ~2.9multiplet2HEquatorial protons on the piperidine ring, typically deshielded compared to axial protons.
Piperidine CH₂ (axial, 2x) ~1.8multiplet2HThe second set of axial protons.
Piperidine CH₂ (equatorial, 2x) ~2.7multiplet2HThe second set of equatorial protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted δ (ppm)Rationale and Notes
C2 (C=O) ~163Carbonyl carbon, typically found in this downfield region for ureas and amides.[7]
C8a ~147Aromatic carbon attached to N1.
Aromatic C (4x) 114 - 134Four distinct signals for the aromatic carbons of the benzene ring.
C4a ~117Aromatic carbon at the ring junction.
C4 (CH₂) ** ~65Aliphatic methylene carbon of the quinazolinone ring.
Piperidine C4 (CH) ~50The methine carbon attached to the quinazolinone nitrogen.
Piperidine C2/C6 (CH₂) ~45Aliphatic carbons adjacent to the piperidine nitrogen.
Piperidine C3/C5 (CH₂) **~30The remaining aliphatic carbons of the piperidine ring.

Integrated Spectroscopic Workflow

The structural confirmation of this compound is not reliant on a single technique, but on the logical integration of all data. This workflow ensures a self-validating system for characterization.

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy ms Acquire ESI-MS confirm_mw Confirm Molecular Weight ([M+H]⁺ = 232.3) ms->confirm_mw msms Acquire MS/MS confirm_frag Confirm Structural Fragments msms->confirm_frag h_nmr Acquire ¹H NMR cosy Acquire COSY h_nmr->cosy assign_h Assign Proton Signals (Shifts, Integration, Multiplicity) h_nmr->assign_h c_nmr Acquire ¹³C NMR assign_c Assign Carbon Signals c_nmr->assign_c confirm_hh Confirm H-H Couplings (Aromatic & Piperidine Rings) cosy->confirm_hh hsqc Acquire HSQC confirm_hc Correlate H-C Pairs hsqc->confirm_hc final Definitive Structure Confirmation confirm_mw->final confirm_frag->final assign_h->hsqc assign_c->hsqc confirm_hc->final confirm_hh->final

Caption: Integrated workflow for the structural elucidation of the title compound.

Conclusion

References

"physicochemical properties of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1] Derivatives of this scaffold have been successfully developed into drugs for treating a multitude of conditions, underscoring its therapeutic versatility.[1][2] The specific derivative, this compound, represents a molecule of significant interest for researchers, scientists, and drug development professionals.

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters—including solubility, lipophilicity, stability, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a detailed technical overview of the known and predicted physicochemical properties of this compound, alongside field-proven methodologies for its empirical characterization. The objective is to equip researchers with the foundational knowledge required to advance this promising molecule through the drug discovery pipeline.

Section 1: Chemical Identity and Structural Elucidation

Accurate identification is the first step in any chemical or biological investigation. The fundamental identifiers for this compound are cataloged below.

IdentifierDataSource(s)
IUPAC Name This compound[3]
CAS Number 79098-75-2[3][4][5]
Molecular Formula C₁₃H₁₇N₃O[3]
Molecular Weight 231.29 g/mol [3][4]
Physical Form Solid[5]
Canonical SMILES C1CNCCC1N2C(=O)NC3=CC=CC=C3C2
InChI Key KSTFHYBYFDYWSD-UHFFFAOYSA-N

alt text

Figure 1: 2D Structure of this compound

Section 2: Core Physicochemical Properties

The following table summarizes key physicochemical properties. It is critical to note that many of these values are computationally predicted and require experimental verification for use in a regulatory or developmental setting.

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 459.0 ± 45.0 °CIndicates thermal stability at high temperatures, relevant for manufacturing and formulation processes.[3][5]
Density 1.180 ± 0.06 g/cm³Important for formulation design, particularly for solid dosage forms.[3][5]
pKa 14.85 ± 0.20The pKa influences the ionization state of a molecule at different physiological pH values, directly impacting solubility, absorption across membranes, and receptor binding. The piperidinyl nitrogen is expected to be the primary basic center.[3][5]
XLogP3 2.19A measure of lipophilicity, LogP is a critical predictor of a drug's ability to cross cell membranes. A value in this range is often associated with good oral absorption potential.[3]

Section 3: Analytical Characterization and Methodologies

As a Senior Application Scientist, my experience underscores that predicted data is merely a starting point. Rigorous experimental characterization is non-negotiable. The following protocols outline a self-validating system for confirming the identity, purity, and key properties of a synthesized batch of this compound.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

This workflow is designed to separate the target compound from any impurities and confirm its molecular weight, providing orthogonal confirmation of identity.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for a molecule with this LogP, enabling separation from more polar starting materials or more non-polar byproducts.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as an ion-pairing agent and proton source, ensuring sharp peak shapes and efficient ionization in the mass spectrometer.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient elution is essential to ensure that compounds with a wide range of polarities are eluted efficiently, providing a comprehensive impurity profile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm.

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization (ESI) in positive mode. Causality: The presence of basic nitrogen atoms in the piperidine and quinazolinone rings makes the molecule readily protonated, making positive mode ESI highly effective.

    • Analysis: Scan for the protonated molecular ion [M+H]⁺ at m/z 232.14.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Identification Prep Dissolve Compound (1 mg/mL in MeOH) Inject Inject onto C18 Column Prep->Inject Gradient Gradient Elution (5-95% ACN) Inject->Gradient UV_Detect UV Detection (254 nm) Gradient->UV_Detect ESI Positive ESI UV_Detect->ESI Eluent Split Scan Scan for [M+H]⁺ (m/z 232.14) ESI->Scan

Workflow for HPLC-MS analysis.
Protocol 2: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Causality: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its clear visualization of exchangeable protons (e.g., N-H).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

    • Expected Signals:

      • Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the four protons on the benzene ring.

      • Piperidine Ring (~1.5-3.5 ppm): A complex set of multiplets for the axial and equatorial protons.

      • Quinazolinone CH₂ (~4.0-4.5 ppm): A singlet or AB quartet for the methylene group in the dihydro-quinazolinone ring.

      • N-H Protons: Broad signals that may be exchangeable with D₂O, corresponding to the piperidine N-H and quinazolinone N-H.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Expected Signals:

      • Carbonyl Carbon (~160-170 ppm): A distinct peak for the C=O group.

      • Aromatic Carbons (~110-150 ppm): Six signals for the carbons of the benzene ring.

      • Aliphatic Carbons (~25-60 ppm): Signals corresponding to the carbons of the piperidine and methylene groups.

  • 2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Section 4: Stability Assessment

Stability testing is a cornerstone of pharmaceutical development, ensuring a drug product maintains its quality, safety, and efficacy throughout its shelf life.[6] The process involves evaluating the impact of environmental factors like temperature, humidity, and light.[7][8]

Guiding Principle: A robust stability program aims to identify potential degradation pathways, determine appropriate storage conditions, and establish a product's shelf life.[6][9] This is achieved through a combination of long-term, accelerated, and forced degradation studies.[8][10]

Protocol 3: Forced Degradation (Stress Testing)

The objective of stress testing is to intentionally degrade the sample to predict the likely degradation products under more extreme conditions and to establish the "stability-indicating" capability of the analytical method.[8]

Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105°C for 24 hours.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by the validated HPLC-MS method (Protocol 1) against a non-stressed control.

  • Evaluation:

    • Calculate the percentage of degradation.

    • Check for the appearance of new peaks (degradants).

    • Ensure the main peak and degradant peaks are well-separated (peak purity), thus validating the method as "stability-indicating."

Stability_Logic cluster_stress Forced Degradation Acid Acidic Analysis Analyze via Stability-Indicating Method (HPLC) Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidative API->Thermal API->Photo Outcome Identify Degradation Pathways & Validate Method Analysis->Outcome

Logic flow for a forced degradation study.

Section 5: Biological Context and Potential Applications

While specific biological data for this compound is not extensively published, the 2,3-dihydroquinazolin-4(1H)-one scaffold is a prolific source of bioactive compounds.[1][2] Understanding this context is crucial for guiding future research.

  • Anticancer Activity: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against a broad range of human cancer cell lines.[11] A notable mechanism of action is the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells and leads to apoptosis.[12]

  • Antiparasitic Activity: The scaffold has shown promise in combating neglected tropical diseases. Specific derivatives have been identified as potent anti-leishmanial agents.[13] Furthermore, a high-throughput screen identified the dihydroquinazolinone class as a novel antimalarial that targets the parasite's PfATP4 ion pump.[14]

  • Other Activities: The versatility of the quinazolinone core has led to the discovery of derivatives with analgesic, anti-inflammatory, and antibacterial properties.[15][16]

Biological_Potential cluster_targets Potential Biological Targets / Activities Core Quinazolinone Scaffold Tubulin Tubulin Polymerization (Anticancer) Core->Tubulin PfATP4 PfATP4 Ion Pump (Antimalarial) Core->PfATP4 Enzymes Leishmanial Enzymes (Anti-parasitic) Core->Enzymes Other COX, Kinases, etc. (Anti-inflammatory) Core->Other

Potential therapeutic applications of the quinazolinone scaffold.

Conclusion

This compound is a compound built upon a medicinally significant quinazolinone scaffold. Its predicted physicochemical properties, such as a LogP of ~2.2 and the presence of a basic center, suggest a favorable profile for further investigation. However, this guide emphasizes the critical importance of moving beyond computational predictions to rigorous experimental verification. The detailed protocols for analytical characterization and stability testing provide a validated framework for researchers to generate the reliable data necessary for any drug development program. Given the established potential of this chemical class in oncology and infectious diseases, a thorough understanding of these foundational properties is the essential first step toward unlocking the full therapeutic potential of this promising molecule.

References

"literature review of 2,3-dihydroquinazolin-4(1H)-one bioactivity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioactivity of 2,3-Dihydroquinazolin-4(1H)-ones

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures."[1] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a quintessential example of such a scaffold.[1] This nitrogen-containing heterocyclic motif, comprising a benzene ring fused to a dihydropyrimidinone ring, serves as the foundation for a vast array of synthetic derivatives exhibiting remarkable therapeutic potential.[1][2] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the diverse bioactivities associated with DHQ derivatives. We will delve into the synthetic strategies that give rise to this molecular diversity, explore the key mechanisms of action underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and present detailed, field-proven experimental protocols for their evaluation. Our focus extends beyond a mere recitation of findings to an analysis of the structure-activity relationships (SAR) that govern their efficacy, offering a deeper understanding of why these molecules function as they do.

Part 1: Synthesis - The Gateway to Diversity

The broad therapeutic applicability of DHQs is fundamentally enabled by accessible and versatile synthetic methodologies. The most prevalent and efficient approach is the one-pot, multi-component reaction (MCR), which allows for the rapid assembly of the core structure from simple precursors.[3][4]

The primary synthetic route involves the condensation of an anthranilamide derivative (or its precursor, isatoic anhydride) with an aldehyde and an amine.[3][4][5] This reaction is often catalyzed by a variety of agents, ranging from Lewis acids (e.g., InBr₃, ZrCl₄) to Brønsted acids (e.g., p-TsOH), and even heterogeneous or "green" catalysts to improve yields and environmental compatibility.[6][7][8]

The causality behind this experimental choice is efficiency and diversity. By simply varying the aldehyde and amine components, a vast library of DHQ derivatives with different substituents at the C2 and N3 positions can be generated, which is crucial for exploring the structure-activity landscape for any given biological target.

G cluster_catalyst Catalyst cluster_product Product Isatoic_Anhydride Isatoic Anhydride DHQ 2,3-Disubstituted-2,3-dihydro- quinazolin-4(1H)-one Isatoic_Anhydride->DHQ Aldehyde Aldehyde (R'-CHO) Aldehyde->DHQ Amine Primary Amine (R-NH2) Amine->DHQ Catalyst e.g., Acid Catalyst (p-TsOH, InBr3) Catalyst->DHQ Facilitates Cyclocondensation cluster_pathway Antimitotic Pathway DHQ DHQ Derivative (e.g., Compound 39) Tubulin Tubulin Dimers DHQ->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disrupted Apoptosis Apoptosis G2M->Apoptosis Start Start: Prepare Serial Dilutions of DHQ Compound in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension (e.g., 5x10^5 CFU/mL) Start->Inoculate Controls Prepare Controls: - Growth Control (Bacteria, No Drug) - Sterility Control (Media, No Bacteria) - Standard Antibiotic Control Inoculate->Controls Incubate Incubate Plate at 37°C for 18-24 hours Controls->Incubate Read Read Results Visually or with Plate Reader (Look for Turbidity) Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read->Determine_MIC

References

Methodological & Application

Introduction: The Significance of the Dihydroquinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Substituted Dihydroquinazolinones

The 3,4-dihydroquinazolinone (DHQ) core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including anti-migraine, anti-HIV, anti-cancer, and anti-microbial properties.[1][2] The clinical significance of this structural motif necessitates the development of robust, efficient, and versatile synthetic protocols that allow for the systematic exploration of chemical space around the core structure. This guide provides detailed protocols and mechanistic insights for the synthesis of 3-substituted dihydroquinazolinones, aimed at researchers in synthetic chemistry and drug development. We will explore a modern, metal-free, one-pot cascade reaction that offers high efficiency and sustainability.

Featured Protocol: Metal-Free, One-Pot Synthesis via a Cascade Cyclization/Leuckart-Wallach Type Reaction

Traditional methods for synthesizing DHQs often rely on multi-step procedures, harsh reaction conditions, or expensive and potentially toxic transition-metal catalysts.[1][3] A significant advancement is the development of a metal-free, one-pot cascade reaction that utilizes readily available starting materials and simple reagents. This protocol, based on the work of Odell and coworkers, employs a modified Leuckart-Wallach reaction, where formic acid serves as both a Brønsted acid catalyst and a reducing agent.[2][4][5]

Scientific Rationale and Mechanistic Insight

The reaction proceeds through a highly efficient cascade sequence. The key is the in situ formation of an N-acyliminium ion intermediate. The process begins with the condensation of an o-formyl-substituted carbamate and a primary amine to form an imine. In the presence of formic acid, the carbamate's carbonyl group is protonated, facilitating an intramolecular cyclization onto the imine nitrogen, which generates the crucial cyclic N-acyliminium ion. This highly electrophilic intermediate is then reduced by a hydride transfer from another molecule of formic acid (or its conjugate base, formate) to yield the final 3,4-dihydroquinazolinone product. The only byproducts of this elegant process are water, methanol, and carbon dioxide, highlighting its high atom economy and environmental compatibility.[1][2][4]

Reaction Mechanism Diagram

Leuckart-Wallach Type Mechanism for DHQ Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: N-Acyliminium Ion Formation cluster_2 Step 3: Reduction Start_Carbamate o-Formyl Methylcarbamate Imine Imine Intermediate Start_Carbamate->Imine Condensation (-H2O) Start_Amine Primary Amine (R'-NH2) Start_Amine->Imine Protonation Protonation (HCOOH) Imine->Protonation Imine->Protonation Cyclization Intramolecular Cyclization Protonation->Cyclization N_Acyliminium N-Acyliminium Ion Cyclization->N_Acyliminium -MeOH Reduction Hydride Transfer (HCOOH) N_Acyliminium->Reduction N_Acyliminium->Reduction Product 3,4-Dihydroquinazolinone Reduction->Product -CO2, -H+

Caption: Mechanism of the cascade cyclization/Leuckart-Wallach type reaction.

Experimental Protocols

General Workflow for DHQ Synthesis

The synthesis is a straightforward one-pot procedure. The starting materials are combined in a single reaction vessel with the acid, heated, and then subjected to a simple work-up to isolate the pure product.

Experimental Workflow reagents Combine o-formyl methylcarbamate, primary amine, and formic acid reaction Heat reaction mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor reaction by TLC or LCMS reaction->monitoring workup Aqueous work-up: - Quench with NaHCO3 - Extract with organic solvent monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Isolate pure 3,4-dihydroquinazolinone purification->product

Caption: General one-pot experimental workflow for DHQ synthesis.

Detailed Step-by-Step Protocol

This protocol is a representative example for the synthesis of 3-benzyl-3,4-dihydroquinazolinone.

  • Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add methyl (2-formylphenyl)carbamate (1 equivalent, e.g., 0.28 mmol, 50 mg).

  • Addition of Amine: Add benzylamine (1.5 equivalents, 0.42 mmol, 45 µL).

  • Reaction Initiation: Add formic acid (1.0 mL). Seal the vial.

  • Heating: Place the vial in a preheated heating block at 80 °C and stir for the required time (typically 1-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 3-benzyl-3,4-dihydroquinazolinone.

Note for Aliphatic Amines: For less reactive aliphatic amines, a two-step, one-pot protocol may be required. First, the carbamate and amine are heated in acetic acid to form the N-acyliminium ion, followed by the addition of formic acid to complete the reduction.[1][4]

Data Presentation: Substrate Scope and Yields

The metal-free Leuckart-Wallach type reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the carbamate and the amine components.[1][2][4]

EntryCarbamate Substituent (at C6)Amine (R'-NH₂)ProductYield (%)
1HBenzylamine3-Benzyl-DHQ92%
2H4-Methoxybenzylamine3-(4-Methoxybenzyl)-DHQ95%
3H2-Thiophenemethylamine3-((Thiophen-2-yl)methyl)-DHQ81%
4ClBenzylamine6-Chloro-3-benzyl-DHQ86%
5OMeBenzylamine6-Methoxy-3-benzyl-DHQ89%
6HCyclohexylamine3-Cyclohexyl-DHQ85%
7HAmmonium Acetate3-H-DHQ78%
8Hn-Butylamine3-(n-Butyl)-DHQ92%

Data synthesized from representative yields reported in the literature.[1][2][4]

Conclusion and Outlook

The described cascade cyclization/Leuckart-Wallach type reaction represents a state-of-the-art method for the synthesis of 3-substituted 3,4-dihydroquinazolinones. Its operational simplicity, high yields, broad substrate scope, and environmentally benign nature make it an attractive and powerful tool for medicinal chemists and researchers in organic synthesis.[1][4] This protocol avoids the use of metal catalysts, reducing costs and simplifying purification. The modularity of this one-pot reaction allows for the rapid generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Note & Protocol: High-Throughput In Vitro Kinase Inhibition Assay for 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation arises from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][3] Derivatives of this scaffold have been extensively investigated and developed as potent agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

A significant body of research highlights the role of quinazolinone-based compounds as modulators of protein kinases.[7] Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[8] Compounds based on the quinazolinone framework have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Akt/PKB.[9][10][11]

Given this precedent, this document outlines a robust, high-throughput in vitro assay protocol for evaluating the inhibitory potential of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one against a representative protein kinase. The selected methodology is based on the highly sensitive and homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, specifically the LANCE® Ultra technology, which is an industry standard for kinase screening.[8][12][13]

Assay Principle: LANCE® Ultra TR-FRET for Kinase Inhibition

The LANCE® (Lanthanide Chelate Excite) Ultra assay is a proximity-based immunoassay that measures the phosphorylation of a substrate by a kinase.[12][13] The principle combines the benefits of TRF (Time-Resolved Fluorescence) with FRET (Förster Resonance Energy Transfer) to create a no-wash, highly sensitive detection method.[14]

The assay operates as follows:

  • Kinase Reaction: The kinase of interest phosphorylates a substrate peptide that is labeled with a ULight™ acceptor fluorophore.

  • Detection: A specific antibody that recognizes the phosphorylated epitope on the substrate is added. This antibody is labeled with a Europium (Eu) chelate, which serves as the energy donor.

  • Proximity & FRET: When the antibody binds to the phosphorylated ULight-substrate, the Eu-donor and ULight-acceptor are brought into close proximity (~10 nm).[12]

  • Signal Generation: Upon excitation of the Eu-donor at 320-340 nm, it transfers its energy to the nearby ULight-acceptor, which in turn emits a specific, long-lived signal at 665 nm. In the absence of kinase activity (or in the presence of an inhibitor), the substrate is not phosphorylated, the antibody does not bind, and no FRET occurs.

The inhibitory activity of This compound is quantified by measuring the reduction in the 665 nm FRET signal.

G cluster_0 No Inhibition cluster_1 FRET Signal cluster_2 Inhibition Kinase Kinase pSubstrate Phosphorylated ULight-Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate ULight-Substrate Substrate->Kinase Antibody Eu-Antibody pSubstrate->Antibody Binding Emission Emission (665 nm) pSubstrate->Emission Antibody->pSubstrate FRET FRET Antibody->FRET Excitation Excitation (340 nm) Excitation->Antibody FRET->pSubstrate Inhibitor Test Compound Kinase_I Kinase Inhibitor->Kinase_I Inhibition ATP_I ATP ATP_I->Kinase_I Substrate_I ULight-Substrate Substrate_I->Kinase_I NoFRET No FRET Signal Antibody_I Eu-Antibody

Caption: Principle of the LANCE Ultra TR-FRET kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and can be adapted for various kinases. The final assay volume is 20 µL. Note: The choice of kinase and substrate will depend on the specific research hypothesis. For this general protocol, a well-characterized kinase like AKT1 is assumed.

Materials and Reagents
ReagentRecommended SourcePurpose
This compoundSigma-Aldrich (e.g., KOB0147)[15]Test Compound
Recombinant Human Kinase (e.g., AKT1)Revvity, MilliporeSigmaEnzyme
LANCE Ultra ULight™-Substrate PeptideRevvityKinase Substrate (Acceptor)
LANCE Eu-W1024 Anti-Phospho-Substrate AntibodyRevvityDetection Antibody (Donor)
ATP (Adenosine 5'-triphosphate)MilliporeSigmaPhosphate Donor
Kinase Assay Buffer (e.g., 50 mM HEPES, MgCl₂, BSA)Varies by KinaseReaction Buffer
StaurosporineMilliporeSigmaPositive Control Inhibitor
DMSO (Dimethyl sulfoxide), AnhydrousMilliporeSigmaCompound Solvent
EDTA (Ethylenediaminetetraacetic acid)MilliporeSigmaStop Solution Component
Low-Volume 384-well White Assay PlatesGreiner, CorningAssay Plate
TR-FRET-compatible Plate ReaderRevvity, BMG LabtechSignal Detection
Reagent Preparation
  • Kinase Buffer (1X): Prepare according to the kinase manufacturer's datasheet. A typical buffer might be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Test Compound Stock (10 mM): Dissolve this compound (MW: 231.29 g/mol )[15] in 100% DMSO to make a 10 mM stock solution.

  • Compound Dilution Plate: Perform a serial dilution of the test compound in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will yield final assay concentrations from 10 µM to 0.5 nM.

  • Enzyme Working Solution (4X): Dilute the kinase stock to 4 times the final desired concentration (e.g., 4 nM for a 1 nM final concentration) in 1X Kinase Buffer.

  • Substrate/ATP Working Solution (4X): Prepare a mix of ULight-Substrate and ATP in 1X Kinase Buffer. The concentrations should be 4 times the final desired concentration (e.g., 200 nM ULight-Substrate and 40 µM ATP for final concentrations of 50 nM and 10 µM, respectively). Note: ATP concentration should be at or near the Km for the specific kinase.

  • Detection Mix (4X): Prepare the LANCE Eu-Antibody in LANCE Detection Buffer containing EDTA (to stop the kinase reaction). A final EDTA concentration of 10-20 mM is typical. Dilute the antibody to 4 times its final recommended concentration (e.g., 8 nM for a 2 nM final concentration).

Experimental Workflow

G start Start step1 Step 1: Add 5 µL of 4X Test Compound (or DMSO/Control) to 384-well plate start->step1 step2 Step 2: Add 5 µL of 4X Kinase Working Solution step1->step2 step3 Step 3: Add 10 µL of 2X Substrate/ATP Mix (Prepared by mixing 4X Substrate and 4X ATP solutions) step2->step3 step4 Step 4: Incubate at RT (e.g., 60 minutes) step3->step4 step5 Step 5: Add 5 µL of 4X Eu-Antibody Detection Mix to stop reaction step4->step5 step6 Step 6: Incubate at RT (e.g., 60 minutes, protected from light) step5->step6 step7 Step 7: Read Plate (TR-FRET Mode) step6->step7 end End: Data Analysis step7->end

Caption: Step-by-step experimental workflow for the kinase inhibition assay.

Detailed Steps:

  • Compound Addition: Add 5 µL of the serially diluted test compound, positive control (Staurosporine), or vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the 4X Kinase Working Solution to all wells.

  • Reaction Initiation: To initiate the kinase reaction, add 10 µL of the 2X Substrate/ATP mix. The total reaction volume is now 20 µL.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Reaction Termination & Detection: Add 5 µL of the 4X Detection Mix containing the Eu-Antibody and EDTA. This stops the kinase reaction and initiates the detection binding.

  • Detection Incubation: Seal the plate, gently mix, and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable reader using the following settings:

    • Excitation: 320 nm or 340 nm

    • Emission Donor: 615 nm

    • Emission Acceptor: 665 nm

    • Delay Time: ~60-100 µs

    • Integration Time: ~100-500 µs

Data Analysis and Interpretation

Ratiometric Data Calculation

To normalize for pipetting variations and correct for signal quenching, a ratiometric measurement is used.[16]

TR-FRET Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000

Calculation of Percent Inhibition

Use the high (vehicle control) and low (positive control) signals to calculate the percent inhibition for each compound concentration.

% Inhibition = 100 * (1 - [(Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)])

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration .

  • Fit the data using a non-linear regression model (four-parameter variable slope equation).

  • The IC₅₀ value is derived directly from the curve fit.

Data Presentation Table
Compound Conc. [µM]665 nm Signal615 nm SignalTR-FRET Ratio% Inhibition
10............
3.33............
1.11............
0.37............
0.12............
0.04............
Vehicle.........0
Positive Control.........100

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the data, the following controls and validation metrics are essential:

  • Vehicle Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and the highest concentration of DMSO used in the compound dilutions. This defines the maximum signal window.

  • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor for the target kinase (e.g., Staurosporine). This defines the minimum signal window.

  • Assay Quality Metric (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

    Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

    An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes.

References

Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating Quinazolinone Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative of Cytotoxicity Assessment

Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, a scaffold that is a cornerstone in medicinal chemistry due to its wide spectrum of biological activities.[1] These compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[2][3] Several quinazolinone derivatives, such as Gefitinib and Erlotinib, have been successfully commercialized as targeted cancer therapies, underscoring the therapeutic promise of this chemical family.[1] The anticancer efficacy of quinazolinones stems from their ability to modulate multiple cellular pathways, often leading to the inhibition of tumor growth and induction of cell death.[2][4]

As with any potential therapeutic agent, a thorough evaluation of cytotoxicity is a critical and non-negotiable step in the drug discovery and development pipeline. Cytotoxicity testing provides essential data on a compound's potential to cause cell damage or death, forming the basis for determining therapeutic windows and predicting potential in vivo toxicity.[5] Regulatory bodies globally, including the U.S. FDA, recognize the importance of this initial safety screening, often referencing standards such as ISO 10993-5 ("Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity").[5][6][7] This guide provides researchers, scientists, and drug development professionals with a detailed framework and validated protocols for assessing the cytotoxic effects of novel quinazolinone compounds using a multi-parametric, cell-based assay approach.

Scientific Rationale: Understanding Quinazolinone-Induced Cell Death Pathways

The selection of appropriate cytotoxicity assays is directly informed by the known molecular mechanisms through which quinazolinone derivatives exert their effects. A multi-assay approach is crucial because different compounds may induce cell death through distinct pathways. Relying on a single endpoint can lead to an incomplete or misleading interpretation of a compound's cytotoxic profile. Quinazolinones have been shown to induce cell death primarily through the activation of apoptosis, though other mechanisms like necrosis and cell cycle arrest are also implicated.[2][4][8]

Apoptosis: Programmed Cell Death Apoptosis is a highly regulated process of programmed cell death essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Many quinazolinone derivatives function by reactivating this dormant cell death machinery in cancer cells.[9][10] Apoptosis can be initiated via two main routes:

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria into the cytosol.[11][12] This event initiates a cascade involving the activation of Caspase-9, which in turn activates the executioner caspases, such as Caspase-3 and Caspase-7.[11][12]

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to transmembrane death receptors, this pathway leads to the activation of Caspase-8, which can then directly activate the same executioner caspases.[11][12]

Both pathways converge on the activation of Caspase-3 and Caspase-7 , which are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis, such as membrane blebbing and DNA fragmentation.[12][13]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 Direct Activation stress Quinazolinone-induced Intracellular Stress bax_bcl2 Bax/Bcl-2 Regulation stress->bax_bcl2 cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 Direct Activation apoptosis Apoptosis (Membrane Blebbing, DNA Fragmentation) caspase37->apoptosis

Caption: Converging pathways of quinazolinone-induced apoptosis.

Core Cytotoxicity Assays: A Tri-Modal Approach

To build a comprehensive cytotoxicity profile for a quinazolinone derivative, we recommend a panel of three assays, each interrogating a different aspect of cell health: metabolic activity, membrane integrity, and apoptosis induction.

Assay Type Principle Cellular State Measured Common Assays
Metabolic Assay Enzymatic conversion of a substrate to a colored or fluorescent product by metabolically active cells.Cell Viability & ProliferationMTT, MTS, WST-1, resazurin
Membrane Integrity Assay Measurement of a stable cytosolic enzyme (e.g., LDH) that is released into the culture medium upon loss of membrane integrity.[14][15]Cell Lysis / NecrosisLDH Release Assay
Apoptosis Assay Quantitation of the activity of key enzymes (e.g., caspases) that are activated during programmed cell death.[16]Apoptosis InductionCaspase-Glo 3/7, Annexin V

This guide will provide detailed protocols for the three most common and robust assays from each category: the MTT assay , the LDH release assay , and the Caspase-Glo® 3/7 assay .

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]

G start Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) start->incubate1 treat Add Quinazolinone (Serial Dilutions) incubate1->treat incubate2 Incubate for Desired Time (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium, Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate % Viability and IC₅₀ read->end

Caption: General workflow for the MTT cytotoxicity assay.

A. Materials and Reagents

  • Cells: Desired cancer cell lines (e.g., MCF-7, HeLa, HCT-116).[18]

  • Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]

  • Test Compounds: Quinazolinone derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[17]

  • Solubilization Solution: Anhydrous DMSO.[17][19]

  • Equipment: Sterile 96-well flat-bottom plates, humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader.[17]

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[20] Incubate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the appropriate wells.[19]

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Medium only (no cells) for background absorbance correction.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[18][21]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[19]

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[19][20]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition: Measure the absorbance spectrophotometrically at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

C. Data Analysis

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the loss of cell membrane integrity.[14] LDH is a stable cytosolic enzyme that is released into the culture supernatant upon cell lysis or damage.[15][22] The released LDH is measured via a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[14] This NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which is quantifiable at ~490 nm.[15][23]

G start Seed Cells and Treat with Quinazolinone (as in MTT Protocol) incubate Incubate for Desired Time start->incubate prepare_controls Prepare Maximum LDH Release Control (Add Lysis Buffer) incubate->prepare_controls transfer Transfer Supernatant to New Plate incubate->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_rt Incubate ~30 min at Room Temp (Protect from Light) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read Read Absorbance (~490 nm) add_stop->read end Calculate % Cytotoxicity read->end

Caption: General workflow for the LDH release cytotoxicity assay.

A. Materials and Reagents

  • Cell culture materials and test compounds as described for the MTT assay.

  • LDH Cytotoxicity Assay Kit: Commercially available kits (e.g., from Promega, Abcam, Thermo Fisher) are recommended as they contain a stabilized Substrate Mix, Assay Buffer, Stop Solution, and a Lysis Buffer for generating the maximum LDH release control.[23]

  • Equipment: Sterile 96-well flat-bottom plates, humidified incubator, multichannel pipette, microplate reader.

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed and treat cells with quinazolinone derivatives as described in steps 1-4 of the MTT protocol.

  • Controls: In addition to the vehicle and untreated controls, prepare the following for each condition:

    • Maximum LDH Release Control: For each experimental condition, set up triplicate wells. About 45 minutes before harvesting the supernatant, add 10 µL of the kit's Lysis Buffer to these wells to induce 100% cell lysis.[24] This is critical as it accounts for differences in cell number due to growth inhibition.[24]

    • Medium Background Control: Wells with culture medium only.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate).[23]

  • Add 50 µL of the prepared Reaction Mix to each well of the new plate containing the supernatants.

  • Incubate for 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within one hour using a microplate reader.

C. Data Analysis

  • Subtract the average absorbance of the Medium Background Control from all other wells.

  • Calculate the percentage of cytotoxicity for each treatment concentration using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] × 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity and luciferase activity. When added to the sample, the reagent causes cell lysis, releasing caspases. Active caspases-3 and -7 cleave the substrate, releasing aminoluciferin, which is then consumed by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[25]

G start Seed Cells and Treat with Quinazolinone in white-walled 96-well Plate incubate1 Incubate for Desired Time start->incubate1 equilibrate Equilibrate Plate and Reagent to Room Temperature incubate1->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on Plate Shaker (~300 rpm, 30 sec) add_reagent->mix incubate2 Incubate at Room Temperature (e.g., 1-2 hours) mix->incubate2 read Read Luminescence (Plate Luminometer) incubate2->read end Calculate Fold Change in Caspase Activity read->end

Caption: General workflow for the Caspase-Glo® 3/7 apoptosis assay.

A. Materials and Reagents

  • Cell culture materials and test compounds as described for the MTT assay.

  • Caspase-Glo® 3/7 Assay Kit: (e.g., from Promega).

  • Equipment: Opaque-walled, white 96-well plates suitable for luminescence, humidified incubator, plate-shaking incubator, luminometer.

B. Step-by-Step Methodology

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with quinazolinone derivatives as described in steps 1-4 of the MTT protocol. Note that apoptosis is often an earlier event than loss of membrane integrity, so shorter incubation times (e.g., 12, 24 hours) should be considered.[16]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at 300–500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

C. Data Analysis

  • Subtract the average luminescence of the blank (medium + reagent) wells from all other wells.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

  • Plot the fold change against the compound concentration.

Conclusion

The evaluation of cytotoxicity is a foundational element in the preclinical assessment of novel quinazolinone derivatives. A single assay provides only one perspective on a compound's cellular impact. By employing a multi-parametric approach—combining assays for metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7)—researchers can construct a more robust and mechanistically informative profile of their compounds. This comprehensive strategy enables more confident decision-making, facilitating the identification and advancement of quinazolinone candidates with the highest therapeutic potential and the most favorable safety profiles.

References

Application Notes and Protocols for In Vivo Testing of Dihydroquinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Dihydroquinazolinones

Dihydroquinazolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] These compounds have garnered significant interest as potential therapeutics, particularly in oncology, due to their reported cytotoxic effects against various cancer cell lines.[1][2] The mechanisms of action for many of these compounds are linked to the inhibition of critical cellular processes, such as tubulin polymerization, which is essential for cell division.[1] Given their therapeutic potential, robust and well-validated in vivo animal models are crucial for the preclinical evaluation of dihydroquinazolinone compounds to assess their efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile before consideration for human clinical trials.[4][5]

This guide provides a comprehensive framework for designing and executing in vivo studies for dihydroquinazolinone compounds, with a focus on oncology applications. It offers detailed protocols, explains the rationale behind experimental choices, and emphasizes the importance of ethical and regulatory considerations.

Part 1: Strategic Selection of In Vivo Models

The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings.[6] The selection should be guided by the specific therapeutic target of the dihydroquinazolinone compound and the intended clinical indication.

Cell Line-Derived Xenograft (CDX) Models

CDX models are a foundational tool in preclinical cancer research, involving the implantation of human cancer cell lines into immunodeficient mice.[7] These models are highly reproducible and cost-effective, making them ideal for initial efficacy screening of novel compounds.[7]

Rationale for Use:

  • Target Expression: Select cell lines that exhibit high expression levels of the putative molecular target of your dihydroquinazolinone compound.

  • Reproducibility: The consistent growth characteristics of established cell lines allow for reliable comparisons between treatment and control groups.[7]

  • High-Throughput Screening: The relative ease of establishing CDX models facilitates the screening of multiple compounds or dosing regimens simultaneously.[7]

Commonly Used Mouse Strains for CDX Models:

  • NU/NU (Nude) Mice: Lack a thymus and are unable to produce T-cells, preventing the rejection of human tumor xenografts.

  • NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Exhibit defects in both adaptive and innate immunity, allowing for the engraftment of a wider range of human cell lines.

  • NSG (NOD scid gamma) Mice: A highly immunodeficient strain that is particularly useful for engrafting hematopoietic tumors and for studies involving human immune system reconstitution.

Patient-Derived Xenograft (PDX) Models

PDX models involve the direct transplantation of fresh tumor tissue from a patient into an immunodeficient mouse.[8][9] These models are considered more clinically relevant than CDX models as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[8][9]

Rationale for Use:

  • Clinical Relevance: PDX models have been shown to more accurately predict patient response to anticancer agents.[8]

  • Heterogeneity: They preserve the cellular and genetic diversity of the original tumor, providing a more realistic platform for evaluating drug efficacy.[8]

  • Biomarker Discovery: PDX models are invaluable for identifying and validating predictive biomarkers of drug response.

Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically modified to develop tumors that closely mimic human cancers.[8][10] These models are particularly useful for studying the role of specific oncogenes or tumor suppressor genes in tumorigenesis and for evaluating targeted therapies.[10]

Rationale for Use:

  • Spontaneous Tumorigenesis: Tumors arise in the context of a fully intact immune system, allowing for the study of immuno-oncology agents.

  • Specific Genetic Lesions: GEMMs can be engineered to harbor specific mutations found in human cancers, providing a highly targeted model system.[11]

Part 2: Core Experimental Protocols

Adherence to standardized and well-documented protocols is paramount for ensuring the reproducibility and validity of in vivo studies.

Compound Formulation and Administration

The formulation and route of administration can significantly impact the bioavailability and efficacy of a compound.

Protocol: Oral Gavage Administration in Mice

Oral gavage is a common method for the precise oral administration of liquid compounds to rodents.[12][13]

Materials:

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice).[14]

  • Syringes.

  • Dihydroquinazolinone compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose, corn oil).

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[13] The body should be held in a vertical position.[12]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[12] The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.[12]

  • Administration: Once the needle is in the correct position (no resistance should be felt), slowly administer the compound over 2-3 seconds.[12][14]

  • Withdrawal: Gently withdraw the needle along the same path of insertion.[12]

  • Monitoring: Observe the mouse for several minutes post-administration for any signs of distress.[14][15]

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice

Mouse Weight (grams)Gavage Needle GaugeMaximum Administration Volume (mL/kg)
15 - 2022G10
20 - 2520G10
25 - 3518G10

Source: Adapted from publicly available protocols.[12][13][14]

Tumor Implantation and Measurement

Protocol: Subcutaneous Tumor Xenograft Implantation

This is the most common method for establishing solid tumors in mice.

Materials:

  • Cancer cell line of interest, cultured to the appropriate density.

  • Matrigel (optional, can improve tumor take rate).

  • Syringes and needles (e.g., 27-30 gauge).

  • Calipers.

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.

  • Injection: Inject the cell suspension subcutaneously into the flank of the immunodeficient mouse.

  • Tumor Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.[4]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

In Vivo Imaging for Tumor Growth and Metastasis

Bioluminescence imaging (BLI) is a powerful, non-invasive technique for longitudinally monitoring tumor growth and metastasis in living animals.[16][17][18]

Workflow: Bioluminescence Imaging

BLI_Workflow A Engineer Cancer Cells to Express Luciferase B Implant Luciferase-Expressing Cells into Mice A->B C Administer D-Luciferin Substrate (e.g., via IP injection) B->C D Anesthetize Mouse and Place in Imaging Chamber C->D E Acquire Bioluminescent Signal using a CCD Camera D->E F Quantify Photon Flux to Determine Tumor Burden E->F

Caption: Workflow for in vivo bioluminescence imaging.

Rationale for Use:

  • High Sensitivity: BLI allows for the detection of very small numbers of cancer cells, enabling the early detection of tumors and micrometastases.[16][19]

  • Longitudinal Monitoring: The non-invasive nature of BLI permits repeated imaging of the same animal over time, reducing the number of animals required for a study.[18][20]

  • Quantitative Data: The intensity of the bioluminescent signal is proportional to the number of viable cancer cells, providing a quantitative measure of tumor burden.[18]

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the PK/PD relationship is essential for optimizing the dosing regimen and predicting the clinical efficacy of a dihydroquinazolinone compound.

Pharmacokinetic (PK) Studies

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[21]

Protocol: Mouse Serial Blood Sampling for PK Analysis

Materials:

  • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA).

  • Capillary tubes or fine-tipped pipettes.

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Dosing: Administer the dihydroquinazolinone compound to the mice at the desired dose and route.

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (typically 20-50 µL) from the saphenous or submandibular vein.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the dihydroquinazolinone compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Pharmacodynamic (PD) Studies

PD studies measure the effect of a drug on its intended molecular target.

Protocol: Target Engagement Biomarker Analysis in Tumor Tissue

Materials:

  • Tumor-bearing mice treated with the dihydroquinazolinone compound.

  • Reagents for protein extraction and western blotting or immunohistochemistry (IHC).

Procedure:

  • Tissue Collection: At the end of the efficacy study, euthanize the mice and excise the tumors.

  • Tissue Processing: Either snap-freeze the tumors in liquid nitrogen for protein extraction or fix them in formalin for IHC.

  • Western Blotting: For frozen tumors, prepare protein lysates and perform western blotting to measure the levels of the target protein and downstream signaling molecules.

  • Immunohistochemistry: For fixed tumors, prepare tissue sections and perform IHC to visualize the expression and localization of the target protein.

Part 4: Efficacy Evaluation and Data Interpretation

The primary endpoint of an in vivo efficacy study is typically the inhibition of tumor growth.

Key Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Tumor Growth Delay (TGD): The difference in the time it takes for tumors in the treated and control groups to reach a predetermined size.

  • Survival: For some models, particularly those with aggressive tumors or metastatic disease, overall survival can be a key endpoint.

Table 2: Example Efficacy Data Summary

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control-QD1500 ± 250-
Compound X25QD750 ± 15050
Compound X50QD300 ± 10080

Part 5: Ethical and Regulatory Considerations

All animal studies must be conducted in strict accordance with ethical guidelines and regulatory requirements.

The 3Rs of Animal Research:

  • Replacement: Using non-animal methods whenever possible.[22][23]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[22][23]

  • Refinement: Minimizing any pain, suffering, or distress to the animals.[22][23]

Regulatory Compliance:

  • Institutional Animal Care and Use Committee (IACUC): All animal study protocols must be reviewed and approved by an IACUC.[24]

  • Good Laboratory Practice (GLP): For studies intended to support regulatory submissions, adherence to GLP regulations (21 CFR Part 58) is required to ensure the quality and integrity of the data.[21][25][26]

Conclusion

The in vivo animal models and protocols outlined in this guide provide a robust framework for the preclinical evaluation of dihydroquinazolinone compounds. A well-designed and rigorously executed in vivo study is a critical step in the drug discovery and development process, providing essential data to support the advancement of promising new therapies to the clinic. By carefully selecting the appropriate animal model, adhering to standardized protocols, and upholding the highest ethical standards, researchers can generate high-quality, translatable data that will ultimately benefit patients.

References

Application Note & Protocol: Developing a Stability-Indicating Assay for 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone (CAS 79098-75-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of a robust, stability-indicating analytical method is a cornerstone of pharmaceutical development and quality control. According to regulatory bodies like the FDA, a stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from process impurities, excipients, or degradation products.[1][2] This application note provides a comprehensive guide for the development and validation of a stability-indicating assay for 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone, a heterocyclic compound with potential pharmaceutical applications.

The molecular structure of 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone (Figure 1) contains both a quinazolinone and a piperidine moiety. An understanding of the chemical liabilities of these functional groups is paramount to designing a scientifically sound stability study. The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.[3][4] The tertiary amine within the piperidine ring presents a potential site for oxidation.[5][6] Furthermore, studies on structurally similar piperazinyl quinazoline compounds have shown significant degradation under acidic and alkaline stress, providing valuable insights into potential degradation pathways for the target molecule.[7]

This guide will detail a systematic approach, beginning with forced degradation studies to intentionally generate degradation products, followed by the development of a specific and robust HPLC method, and culminating in method validation according to ICH Q2(R1) guidelines.[8][9][10]

Figure 1: Chemical Structure of 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone

Caption: Molecular structure of the target analyte, CAS 79098-75-2.

Part 1: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[11][12] The objective is to intentionally degrade the API under more aggressive conditions than those used for accelerated stability testing to identify potential degradation products and pathways.[4][5][13] The goal is to achieve a target degradation of 5-20% of the API to ensure that the analytical method is challenged to resolve the parent peak from its degradants.[4][13]

Rationale for Stress Conditions

The selection of stress conditions is based on the chemical structure of 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone and ICH guidelines.[4][5]

  • Acid and Base Hydrolysis: The amide bond within the quinazolinone ring is a potential site for hydrolysis.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation.

  • Photolysis: Many organic molecules are sensitive to light exposure.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

Protocol: Forced Degradation of 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone

Materials:

  • 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Withdraw samples at appropriate time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the API (1 mg/mL in methanol:water 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Store a solid sample of the API in an oven at 80°C for 48 hours.

    • Prepare a solution for analysis by dissolving an appropriate amount of the stressed solid in the mobile phase.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method (see Part 2).

Part 2: HPLC Method Development

The primary goal of the HPLC method is to achieve baseline separation of the parent peak from all process impurities and degradation products.[3][14] A reversed-phase HPLC method with UV detection is a common and effective approach for this type of analysis.[3]

Initial Method Parameters

A systematic approach to method development is recommended, starting with a generic gradient method and then optimizing the parameters based on the separation of the stressed samples.

ParameterInitial ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood starting point for a wide range of small molecules.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for basic compounds.
Mobile Phase B 0.1% Formic acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B in 20 minutesA broad gradient to elute all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nm (or determined by UV scan)A common wavelength for aromatic compounds. A UV scan of the API should be performed to determine the optimal wavelength.
Injection Volume 10 µLStandard injection volume.
Method Optimization Strategy

The following workflow illustrates the systematic approach to method optimization.

Method_Optimization A Analyze Stressed Samples with Initial Method B Evaluate Resolution and Peak Shape A->B C Is Resolution > 1.5 for all peaks? B->C D Optimize Gradient C->D No G Final Optimized Method C->G Yes E Optimize Mobile Phase pH D->E F Evaluate Different Column Chemistries E->F F->B H Proceed to Validation G->H

Caption: Workflow for HPLC method optimization.

Optimization Steps:

  • Gradient Optimization: Adjust the slope and duration of the gradient to improve the separation of closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Evaluate a range of pH values (e.g., pH 3 to 7) to find the optimal separation.

  • Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider alternative stationary phases such as C8, Phenyl-Hexyl, or a polar-embedded phase.

Part 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[8][9][10][15]

Validation Parameters

The following parameters must be evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the API from all degradation products and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the API (e.g., by spiking a placebo with the API).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or with different equipment.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol: Method Validation

The following table summarizes the experimental design for each validation parameter.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Analyze stressed samples and a placebo. Perform peak purity analysis.No interference at the retention time of the API. Peak purity index > 0.999.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by successful linearity, accuracy, and precision studies.N/A
Accuracy Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Recovery of 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of a 100% concentration sample.RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.RSD ≤ 2.0%.
Detection Limit (DL) Based on the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 3:1.
Quantitation Limit (QL) Based on the standard deviation of the response and the slope of the calibration curve.S/N ratio of approximately 10:1.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of results should remain within acceptable limits.

Conclusion

The development of a stability-indicating assay is a meticulous process that requires a thorough understanding of the API's chemistry and the application of systematic analytical method development and validation principles. By following the protocols outlined in this application note, researchers and drug development professionals can establish a reliable and robust stability-indicating HPLC method for 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone that meets regulatory expectations. The data generated from the forced degradation studies will not only facilitate the development of a specific analytical method but also provide crucial information about the intrinsic stability of the molecule, which is invaluable for formulation development and the establishment of appropriate storage conditions.

References

Application Notes and Protocols for the Evaluation of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

The relentless evolution of drug resistance in Plasmodium species, particularly Plasmodium falciparum, poses a significant threat to global malaria control and elimination efforts. Resistance to frontline artemisinin-based combination therapies (ACTs) necessitates a robust pipeline of novel antimalarial agents with diverse mechanisms of action.[1] The quinazolinone scaffold has emerged as a promising chemotype in the discovery of new therapeutics.[1] Specifically, dihydroquinazolinone derivatives have demonstrated potent antiplasmodial activity, making them a focal point of intensive research.[2][3] This document provides a detailed guide for researchers on the application and evaluation of a specific analogue, 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one , in the context of antimalarial drug discovery.

These notes are designed to provide both the conceptual framework and the practical, step-by-step protocols for the comprehensive assessment of this compound, from initial in vitro screening to preliminary in vivo efficacy and toxicity profiling.

Compound Profile: this compound

While extensive research on the broader class of dihydroquinazolinone-3-carboxamides has identified the Plasmodium falciparum Na+-ATPase (PfATP4) as a key target, the precise mechanism for this specific piperidinyl-substituted dihydroquinazolinone requires empirical validation.[2][3] It is hypothesized that this compound may disrupt sodium ion homeostasis in the parasite, a mechanism distinct from many current antimalarials. The piperidine moiety is a common feature in bioactive molecules and may influence the compound's solubility, pharmacokinetic properties, and target engagement.[4]

Part 1: In Vitro Antiplasmodial Activity Assessment

The initial step in evaluating any potential antimalarial compound is to determine its intrinsic activity against the parasite's blood stages. The following protocols describe robust and widely used high-throughput screening (HTS) assays for this purpose.[5]

Culturing of Plasmodium falciparum

Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.[6][7]

Materials:

  • P. falciparum strains (e.g., drug-sensitive 3D7 or drug-resistant Dd2)[8]

  • Human erythrocytes (O+), washed

  • Complete Culture Medium: RPMI 1640 medium with L-glutamine, supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.225% NaHCO3, and 0.5% Albumax I or 10% human serum.[7][8]

  • Incubator with a controlled gas environment (5% CO2, 5% O2, 90% N2) at 37°C.[6]

Protocol:

  • Thaw cryopreserved parasite stocks according to standard laboratory procedures.[9]

  • Maintain parasite cultures in T-25 or T-75 flasks at a 5% hematocrit in complete culture medium.

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Maintain parasitemia between 0.5% and 5% by diluting the culture with fresh, washed erythrocytes and complete medium.[8]

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for highly reproducible assay results.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation & Lysis cluster_readout Data Acquisition & Analysis compound_plate Compound Plating: Dispense test compound and controls into 384-well plates. parasite_add Parasite Addition: Add synchronized ring-stage P. falciparum culture. compound_plate->parasite_add incubation Incubate plates for 72 hours under standard culture conditions. parasite_add->incubation lysis_stain Lysis and Staining: Add SYBR Green I lysis buffer to each well. incubation->lysis_stain dark_incubation Dark Incubation: Incubate for 1 hour at room temperature in the dark. lysis_stain->dark_incubation fluorescence_read Fluorescence Reading: Measure fluorescence (Ex: 485 nm, Em: 530 nm). dark_incubation->fluorescence_read data_analysis Data Analysis: Calculate % inhibition and determine IC50 values. fluorescence_read->data_analysis

Caption: HTS workflow for the SYBR Green I-based assay.

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and dispense into 384-well black, clear-bottom plates. Include positive (e.g., chloroquine, artemisinin) and negative (DMSO vehicle) controls.

  • Parasite Addition: Add synchronized ring-stage P. falciparum culture (at 0.5% parasitemia and 1% hematocrit) to the plates.[10]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[5]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well.

  • Dark Incubation: Incubate the plates for 1 hour at room temperature, protected from light.[5]

  • Fluorescence Reading: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to controls and determine the 50% inhibitory concentration (IC50) value using a non-linear regression dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon parasite lysis.[6]

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation & Lysis cluster_readout Data Acquisition & Analysis compound_plate Compound Plating: Dispense test compound and controls into 384-well plates. parasite_add Parasite Addition: Add synchronized ring-stage P. falciparum culture. compound_plate->parasite_add incubation Incubate plates for 72 hours under standard culture conditions. parasite_add->incubation lysis Parasite Lysis: Add lysis buffer to each well to release pLDH. incubation->lysis substrate_add Substrate Addition: Add Malstat and NBT/PES reagents. lysis->substrate_add color_dev Color Development: Incubate for 30-60 minutes at room temperature. substrate_add->color_dev abs_read Absorbance Reading: Measure absorbance at ~650 nm. color_dev->abs_read data_analysis Data Analysis: Calculate % inhibition and determine IC50 values. abs_read->data_analysis

Caption: HTS workflow for the pLDH-based assay.

Protocol:

  • Compound Plating and Parasite Addition: Follow steps 1 and 2 from the SYBR Green I protocol.

  • Incubation: Incubate plates for 72 hours.[5]

  • Parasite Lysis: Add lysis buffer to each well to release the pLDH enzyme.[5]

  • Enzymatic Reaction: Add Malstat™ reagent followed by a solution of NBT/PES to each well.[6]

  • Signal Development: Incubate the plates at room temperature in the dark for 30-60 minutes to allow for the colorimetric reaction to proceed.[5]

  • Absorbance Reading: Measure absorbance at ~650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the SYBR Green I assay.

Part 2: Cytotoxicity and Selectivity Index Determination

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the parasite and not the human host.[11][12]

MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability.[11][13]

Materials:

  • Human cell line (e.g., HEK293T, HepG2, or HeLa).[12][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]

  • DMSO.

Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[11]

  • Carefully remove the supernatant and dissolve the formazan crystals in DMSO.[11]

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Calculation of Selectivity Index (SI)

The selectivity index is a critical parameter that defines the therapeutic window of a compound.

Formula: SI = CC50 (mammalian cells) / IC50 (P. falciparum)

A higher SI value (typically >10) is desirable, indicating greater selectivity for the parasite.[14]

Data Presentation Table:

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)HEK293T CC50 (nM)Selectivity Index (SI) vs 3D7
This compound [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Chloroquine (Control) [Reference Value][Reference Value][Reference Value][Reference Value]

Part 3: In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated for their efficacy in an animal model of malaria. The rodent malaria parasite Plasmodium berghei in mice is a commonly used model.[8]

Peters' 4-Day Suppressive Test

This standard test evaluates the activity of a compound on early-stage infection.[15]

Materials:

  • BALB/c or Swiss albino mice.

  • Plasmodium berghei ANKA strain.

  • Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in saline).

Experimental Workflow Diagram:

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Readout infection Day 0: Infect mice with P. berghei-infected erythrocytes. treatment Days 0-3: Administer test compound or vehicle control daily. infection->treatment 2 hours post-infection parasitemia_check Day 4: Determine parasitemia from tail blood smears. treatment->parasitemia_check data_analysis Data Analysis: Calculate % chemosuppression. parasitemia_check->data_analysis survival_monitoring Monitor survival daily. data_analysis->survival_monitoring

Caption: Workflow for the 4-day suppressive test in a mouse model.

Protocol:

  • Infection (Day 0): Infect mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment (Days 0-3): Two hours post-infection, administer the first dose of this compound orally or via the desired route. Administer subsequent doses daily for the next three days. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Determination (Day 4): On day 4, collect tail blood, prepare thin smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the percentage of chemosuppression using the following formula: % Chemosuppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

  • Survival Monitoring: Monitor the mice daily and record the mean survival time for each group.[16]

Data Presentation Table:

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)% ChemosuppressionMean Survival Time (Days)
Vehicle Control -[Experimental Value]0[Experimental Value]
This compound [Test Dose][Experimental Value][Calculated Value][Experimental Value]
Chloroquine (Control) [Ref. Dose][Experimental Value][Calculated Value][Experimental Value]

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential antimalarial agent. Positive outcomes from these studies, including potent in vitro activity, a high selectivity index, and significant in vivo efficacy, would warrant further investigation into its mechanism of action, pharmacokinetic profiling, and evaluation against a broader panel of drug-resistant parasite strains. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogues, could further optimize this promising scaffold for future drug development.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

I. General Synthetic Strategy & Key Challenges

The synthesis of this compound typically involves a convergent approach, uniting a 2-aminobenzamide or a related precursor with a protected 4-aminopiperidine derivative, followed by cyclization and deprotection. The primary challenges often lie in achieving high yields, ensuring regioselectivity, and managing purification of intermediates and the final product.

II. Troubleshooting Guide & FAQs

A. Issues in the Formation of the Dihydroquinazolinone Core

Question 1: I am observing very low yields in the cyclization step to form the dihydroquinazolinone ring. What are the likely causes and how can I improve it?

Answer: Low yields in the cyclization to form the 2,3-dihydroquinazolin-4(1H)-one scaffold are a frequent challenge. The efficiency of this step is highly dependent on the chosen synthetic route and reaction conditions. Let's break down the common culprits and their solutions.

  • Inefficient Condensation of 2-Aminobenzamide with an Aldehyde/Ketone: This is a common method for forming the dihydroquinazolinone core.[1][2][3][4]

    • Causality: The initial imine formation between the aniline nitrogen of 2-aminobenzamide and a carbonyl compound can be slow or reversible. Incomplete imine formation before the intramolecular cyclization will lead to low product yield.

    • Troubleshooting:

      • Catalyst Choice: The use of a Brønsted or Lewis acid catalyst is often crucial. Consider screening catalysts such as p-toluenesulfonic acid (p-TSA), scandium triflate (Sc(OTf)₃), or even recyclable catalysts like L-proline nitrate.[3]

      • Water Removal: The condensation reaction to form the imine intermediate releases water. Employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.

      • Solvent Selection: Aprotic solvents like toluene or xylene are generally preferred for facilitating water removal.

  • Poor Reactivity of Isatoic Anhydride: Using isatoic anhydride as a starting material is another popular route.[5][6][7]

    • Causality: The opening of the isatoic anhydride ring by the amine nucleophile can be sluggish, especially with sterically hindered or electron-deficient amines.

    • Troubleshooting:

      • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, monitor for potential side reactions or decomposition.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[5][6]

Question 2: I am observing the formation of multiple byproducts during the cyclization reaction. How can I identify and minimize them?

Answer: Byproduct formation is a common issue that complicates purification and reduces the yield of the desired product. The nature of the byproducts can give clues about the underlying problem.

  • Common Byproducts and Their Origins:

    • Unreacted Starting Materials: This is the most straightforward issue to diagnose via TLC or LC-MS and indicates incomplete conversion.

    • Over-oxidation to Quinazolinone: The dihydroquinazolinone product can sometimes be oxidized to the corresponding quinazolin-4(3H)-one, especially if the reaction is run in the presence of air for extended periods at high temperatures.

    • Formation of Dimers or Polymers: This can occur if the starting materials have multiple reactive sites that can participate in intermolecular reactions.

  • Strategies for Minimizing Byproducts:

    • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

B. Challenges in Piperidine Moiety Introduction and Deprotection

Question 3: My N-arylation reaction to couple the piperidine ring to the dihydroquinazolinone precursor is giving low yields. What factors should I investigate?

Answer: The N-arylation of a piperidine derivative is a crucial C-N bond-forming step. Low yields in this reaction, often a Buchwald-Hartwig or Ullmann-type coupling, can be attributed to several factors.[8][9][10]

  • Catalyst and Ligand System:

    • Causality: The choice of palladium catalyst and phosphine ligand is critical, especially with potentially sterically hindered substrates.[8] The ligand plays a key role in the rates of oxidative addition and reductive elimination.

    • Troubleshooting:

      • Ligand Screening: For sterically hindered couplings, bulky, electron-rich ligands like XPhos, RuPhos, or SPhos are often effective.[9]

      • Catalyst Precursor: While Pd₂(dba)₃ is common, consider using a pre-formed catalyst like a palladacycle for more consistent results.

  • Base and Solvent:

    • Causality: The base is crucial for deprotonating the amine and regenerating the active catalyst. The solvent must be anhydrous and capable of dissolving the reactants.

    • Troubleshooting:

      • Base Selection: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used. For sensitive substrates, a milder base like Cs₂CO₃ might be necessary.[9]

      • Solvent Purity: Ensure your solvent (e.g., toluene, dioxane) is anhydrous, as water can poison the catalyst.

Question 4: I am having trouble with the Boc deprotection of the piperidine nitrogen. The reaction is either incomplete or I am seeing decomposition of my product. What are the best practices?

Answer: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard procedure, but it can be problematic with complex molecules.

  • Incomplete Deprotection:

    • Causality: Insufficient acid strength or concentration can lead to incomplete removal of the Boc group.

    • Troubleshooting:

      • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane or methanol are common and effective reagents.[11] For substrates sensitive to strong acids, milder conditions like heating in a protic solvent might be explored.[12]

      • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. Gentle heating may be required in some cases.

  • Product Decomposition:

    • Causality: The dihydroquinazolinone ring system can be sensitive to harsh acidic conditions, potentially leading to ring opening or other side reactions.

    • Troubleshooting:

      • Milder Conditions: If decomposition is observed, consider using milder deprotection methods. For example, using HCl generated in situ can sometimes be less harsh.[13]

      • Temperature Control: Perform the deprotection at 0 °C or room temperature to minimize side reactions.

      • Alternative Protecting Groups: If Boc deprotection proves consistently problematic, consider using an alternative protecting group for the piperidine nitrogen in your synthetic design, such as a benzyloxycarbonyl (Cbz) group, which can be removed under neutral conditions via hydrogenolysis.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

This protocol describes a general procedure for the synthesis of 2-aminobenzamide, a key precursor.[5][6]

  • To a solution of isatoic anhydride (1.0 eq) in a suitable solvent like DMF, add the desired amine (1.1 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 2-aminobenzamide derivative.

Protocol 2: General Procedure for Dihydroquinazolinone Formation

This protocol outlines a common method for the cyclization step.[1][2]

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 2-aminobenzamide derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Boc Deprotection of the Piperidine Moiety

This protocol provides a standard method for Boc group removal.[11]

  • Dissolve the Boc-protected this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Dihydroquinazolinone Synthesis

EntryStarting MaterialReagentCatalystSolventTemperature (°C)Yield (%)Reference
12-AminobenzamideBenzaldehydep-TSAToluene11085[1]
2Isatoic AnhydrideAnilineNoneDMF10092[5]
32-AminobenzamideCyclohexanoneSc(OTf)₃Acetonitrile8078[3]

V. Visualizations

Diagram 1: General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., 2-Aminobenzamide, Protected 4-Aminopiperidine) B Coupling/Cyclization A->B C Protected Intermediate B->C D Deprotection C->D E Final Product This compound D->E F Purification (Column Chromatography/Recrystallization) E->F

Caption: A generalized workflow for the synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Cyclization Yield

Troubleshooting Cyclization Start Low Cyclization Yield Check_SM Check Starting Material Purity Start->Check_SM Incomplete_Reaction Incomplete Reaction? Check_SM->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Change_Catalyst Change/Add Catalyst (e.g., p-TSA, Sc(OTf)3) Incomplete_Reaction->Change_Catalyst Yes Remove_Water Ensure Water Removal (Dean-Stark/Molecular Sieves) Incomplete_Reaction->Remove_Water Yes Byproducts Byproducts Observed? Incomplete_Reaction->Byproducts No End_Good Yield Improved Increase_Time_Temp->End_Good Change_Catalyst->End_Good Remove_Water->End_Good Inert_Atmosphere Use Inert Atmosphere Byproducts->Inert_Atmosphere Yes Optimize_Stoichiometry Optimize Stoichiometry Byproducts->Optimize_Stoichiometry Yes Inert_Atmosphere->End_Good Optimize_Stoichiometry->End_Good

Caption: Decision tree for addressing low cyclization yields.

VI. References

  • A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. PubMed. Available at: --INVALID-LINK--

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available at: --INVALID-LINK--

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Sede Chimica. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: --INVALID-LINK--

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: --INVALID-LINK--

  • Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. MDPI. Available at: --INVALID-LINK--

  • Synthesis of 3,4‐Dihydroquinazolinones via Base‐Promoted Formal [4 + 2] Cycloadditions. Wiley Online Library. Available at: --INVALID-LINK--

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of 4-Tetrazolyl-Substituted 3,4-Dihydroquinazoline Derivatives with Anticancer Activity via a One-Pot Sequential Ugi-Azide/Palladium-Catalyzed Azide-Isocyanide Cross-Coupling/Cyclization Reaction. ACS Publications. Available at: --INVALID-LINK--

  • Three-Component Reaction between 2-Aminobenzamide, Aroyl Chlorides and Potassium Selenocyanate: Synthesis of 2-[3-(Aroyl)-Selenoureido])-Benzamide. Taylor & Francis Online. Available at: --INVALID-LINK--

  • Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: --INVALID-LINK--

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: --INVALID-LINK--

  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem. Available at: --INVALID-LINK--

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. Available at: --INVALID-LINK--

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. MDPI. Available at: --INVALID-LINK--

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: --INVALID-LINK--

  • Optimizing reaction conditions for N-arylation of piperazine. Benchchem. Available at: --INVALID-LINK--

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: --INVALID-LINK--

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: --INVALID-LINK--

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: --INVALID-LINK--

  • Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. Available at: --INVALID-LINK--

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available at: --INVALID-LINK--

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ResearchGate. Available at: --INVALID-LINK--

  • Synthetic routes to compounds 3a–h and 4a–h. ResearchGate. Available at: --INVALID-LINK--

  • 3-Piperidin-4-yl-3,4-dihydro-1H-quinazolin-2-one, 95%. Lab-Chemicals.Com. Available at: --INVALID-LINK--

  • This compound. Echemi. Available at: --INVALID-LINK--

  • This compound. ChemicalBook. Available at: --INVALID-LINK--

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: --INVALID-LINK--

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct.co.in. Available at: --INVALID-LINK--

  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Issues of Piperidinyl-Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidinyl-quinazolinone compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of molecules. Piperidinyl-quinazolinone scaffolds are prevalent in modern drug discovery due to their versatile biological activities.[1][2] However, their often rigid, lipophilic nature presents significant challenges in achieving adequate aqueous solubility for reliable in vitro testing and successful in vivo development.

This resource provides in-depth, question-and-answer-based troubleshooting guides to address the specific solubility issues you may encounter. Our goal is to provide not just solutions, but a clear understanding of the underlying physicochemical principles to empower your research.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

This section covers the essential first steps in characterizing and understanding the solubility of your compound.

Q1: Why are piperidinyl-quinazolinone compounds often so poorly soluble in aqueous media?

Answer: The limited aqueous solubility of this class of compounds typically stems from a combination of structural factors:

  • High Crystal Lattice Energy: The quinazolinone core is a rigid, planar, and often aromatic system. This structure promotes efficient packing in the solid state, leading to a highly stable crystal lattice that requires significant energy to break apart during dissolution.[3][4]

  • Lipophilicity: The piperidinyl group, along with other common substituents on the quinazolinone scaffold, adds to the overall lipophilicity (hydrophobicity) of the molecule. This high lipophilicity makes it energetically unfavorable for water molecules, which are highly polar and form strong hydrogen bonds with each other, to surround and solvate the compound.

  • Weakly Basic Nature: The piperidinyl moiety typically contains a basic nitrogen atom. This means the compound's solubility is highly dependent on pH.[5][6] At neutral or physiological pH (around 7.4), this nitrogen is often not fully protonated (ionized), leaving the molecule in its less soluble, neutral free base form.[3]

Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[3]

Q2: I need to measure the solubility of my new compound. Should I perform a kinetic or thermodynamic solubility assay first?

Answer: For initial screening and early-stage discovery, a kinetic solubility assay is the most appropriate starting point.[7][8] Here’s a breakdown of the two and the reasoning:

  • Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly diluted from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer. It essentially measures how much compound can stay in solution under non-equilibrium, supersaturated conditions before it precipitates. It is a high-throughput method ideal for ranking a series of compounds quickly.[7][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound in an aqueous buffer over a longer period (e.g., 24 hours) until the concentration of the dissolved drug in the solution becomes constant.[8][10] This method is more time- and compound-intensive and is typically reserved for later-stage lead optimization and pre-formulation studies.[8]

Expert Insight: Start with the kinetic assay to quickly flag problematic compounds. A compound with poor kinetic solubility will almost certainly have poor thermodynamic solubility. This initial screen allows you to prioritize your efforts on the most promising candidates before committing the time and resources required for a full thermodynamic assessment.[8][11]

Q3: How do I perform a reliable kinetic solubility assessment in my lab?

Answer: A turbidimetric-based kinetic solubility assay is a robust and widely used method.[9] This protocol outlines the key steps.

  • Prepare a High-Concentration Stock Solution: Accurately weigh your piperidinyl-quinazolinone compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[3]

  • Prepare Assay Plates: In a 96-well microplate, add your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition (DMSO Dilution): Using a liquid handler or multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours. This allows time for any precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility limit is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in 100% DMSO C Add DMSO stock to buffer (Final DMSO ≤1%) A->C B Dispense aqueous buffer (e.g., PBS, pH 7.4) into 96-well plate B->C D Incubate with shaking (1.5 - 2 hours) C->D E Measure turbidity (Nephelometry or Absorbance) D->E F Determine concentration at which precipitation occurs E->F G A Initial Problem: Compound precipitates in aqueous buffer B Is the compound ionizable? (e.g., contains a basic nitrogen) A->B C YES B->C Yes D NO B->D No E Strategy 1: pH Adjustment Lower the pH to protonate the basic center and increase polarity. C->E I Strategy 2: Add Co-solvents (e.g., PEG, PG) to reduce solvent polarity. D->I F Is solubility now sufficient? E->F G YES F->G Yes H NO F->H No K SOLVED G->K H->I J Strategy 3: Salt Formation Create a stable, solid salt form with improved dissolution properties. I->J L Strategy 4: Advanced Formulations (e.g., Amorphous Solid Dispersions) for in vivo studies. J->L

References

Technical Support Center: Optimizing Dihydroquinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (DHQZs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.

Dihydroquinazolinones are privileged heterocyclic scaffolds found in numerous biologically active compounds and pharmaceuticals.[1][2] Their synthesis, most commonly via the condensation of an anthranilamide derivative with an aldehyde or ketone, appears straightforward but is subject to variability in yield and purity depending on the substrates and conditions employed.[1][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during dihydroquinazolinone synthesis.

Question 1: My reaction shows very low or no product yield. What are the primary causes and how can I fix this?

Low or no product formation is a common but solvable issue. The root cause often lies in one of three areas: starting material quality, suboptimal reaction conditions, or catalyst inefficiency.[5]

Possible Cause & Recommended Solution

  • Poor Starting Material Purity: Impurities in your 2-aminobenzamide or aldehyde can inhibit the reaction or lead to unwanted side products. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.

    • Solution: Always verify the purity of your starting materials via NMR, melting point, or GC-MS before use. It is best practice to use freshly distilled liquid aldehydes or recrystallized solid aldehydes to ensure high purity.[5]

  • Suboptimal Reaction Temperature: The condensation and cyclization steps have specific activation energy requirements. The temperature might be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants or the product.

    • Solution: Perform a temperature screen. Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) and monitor progress by Thin-Layer Chromatography (TLC).[5][6] For many syntheses starting from isatoic anhydride, temperatures around 100-110 °C are effective.[7][8]

  • Inactive or Inappropriate Catalyst: If you are using a catalyzed reaction, the catalyst may be poisoned, decomposed, or simply not active enough for your specific substrates.

    • Solution: If using a solid acid catalyst like Montmorillonite K10 or a Lewis acid like SnCl₂, ensure it is dry and has been stored properly.[3][9] Optimize the catalyst loading; too little may be ineffective, while too much can sometimes promote side reactions. If one class of catalyst (e.g., Brønsted acid) is failing, consider screening a Lewis acid, as the mechanism of activation differs.[3]

  • Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility and can mediate the reaction mechanism. A solvent that fails to dissolve the reactants will prevent the reaction from occurring in the solution phase.

    • Solution: Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF or DMSO, or alcohols like ethanol, are often effective.[5] Interestingly, many modern procedures have found that solvent-free conditions, often with gentle heating or mechanochemical activation (ball milling), provide excellent yields and simplify purification.[7][9][10][11]

Question 2: My reaction produces the desired product, but it's contaminated with significant byproducts. How can I improve the purity?

The formation of multiple products typically points to side reactions competing with the main cyclization pathway or subsequent degradation of the desired product.

Possible Cause & Recommended Solution

  • Side Reactions: A common issue, especially in three-component reactions involving isatoic anhydride and an amine, is the formation of intermediates that react through alternative pathways. Self-condensation of the aldehyde can also occur under certain conditions.

    • Solution: Control the stoichiometry carefully. Ensure the molar ratios of reactants are optimized; a common starting point is a 1:1.1:1 ratio of isatoic anhydride, primary amine, and aldehyde.[8] Running the reaction under milder conditions (lower temperature, less aggressive catalyst) can often suppress the rates of side reactions more than the desired reaction.

  • Product Instability: Dihydroquinazolinones can be susceptible to hydrolysis under strongly acidic or basic workup conditions.[12] They can also be oxidized to the corresponding quinazolin-4(3H)-one, especially at high temperatures in the presence of air.[12][13]

    • Solution: During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and perform extractions. If oxidation is a suspected issue, running the reaction under an inert atmosphere (N₂ or Ar) may improve the purity of the isolated product.

  • Difficulty in Purification: The product may have similar polarity to a starting material or byproduct, making chromatographic separation challenging.

    • Solution: If column chromatography is ineffective, consider recrystallization. Test various solvents to find one in which the product has high solubility at an elevated temperature but low solubility at room temperature or below.[14]

Question 3: The reaction is very sluggish and stalls before completion. What can I do to drive it to completion?

A stalled reaction indicates that the conditions are not sufficient to overcome the reaction's energy barriers fully or that an equilibrium has been reached that does not favor the product.

Possible Cause & Recommended Solution

  • Insufficient Activation: The electrophilicity of the aldehyde's carbonyl carbon may not be sufficiently enhanced by the reaction conditions to be attacked by the amine.

    • Solution: This is a classic case for catalyst optimization. Introduce or increase the concentration of a Brønsted acid (like p-TSA) or a Lewis acid (like SnCl₂·2H₂O, Ga(OTf)₃, or Sc(OTf)₃) to activate the carbonyl group.[3][12] Many procedures have demonstrated the effectiveness of a wide range of catalysts for this transformation.[15]

  • Reversible Water Formation: The condensation step to form the key imine intermediate releases a molecule of water. If this water is not removed, the equilibrium can shift back towards the starting materials.

    • Solution: If the reaction is conducted in a suitable solvent like toluene or THF, use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can sequester water and drive the reaction forward.

Frequently Asked Questions (FAQs)

What are the most common starting materials for DHQZ synthesis?

The two most prevalent routes are:

  • Two-Component Condensation: The reaction between a pre-formed 2-aminobenzamide and an aldehyde or ketone . This is a direct and clean method.[1][3][16]

  • Three-Component Reaction: The one-pot reaction of isatoic anhydride , a primary amine (or an ammonium salt like NH₄OAc as an ammonia source), and an aldehyde or ketone .[7][8][17] This route is often favored for its operational simplicity and the ready availability of starting materials.

How do I choose the right catalyst for my synthesis?

The choice of catalyst depends on your substrates, desired reaction conditions (e.g., temperature, solvent), and tolerance for cost and environmental impact.[3][15]

Catalyst TypeExamplesAdvantagesConsiderations
Brønsted Acids p-TSA, L-proline, Acetic Acid, Lactic AcidInexpensive, readily available, effective for many substrates.[3][15]Can be corrosive; may require neutralization during workup.
Lewis Acids SnCl₂, TiCl₄, CuCl₂, Ga(III) triflate, Sc(OTf)₃Highly efficient, can work at lower temperatures.[3][12]Often metal-based, may require anhydrous conditions, can be more expensive.
Solid Acids Montmorillonite K10, Amberlyst-15, Al(H₂PO₄)₃Heterogeneous, easily recoverable and reusable, environmentally friendly.[3][8][11]May show lower activity than homogeneous catalysts, requiring higher temperatures.
Biocatalysts Bovine Serum Albumin (BSA)Green, biodegradable, operates under mild conditions.[3]Substrate scope may be limited; catalyst can be sensitive to conditions.
What is the general mechanism for this reaction?

The mechanism for the three-component synthesis from isatoic anhydride proceeds through several key steps:

  • Ring Opening: The amine (or ammonia) attacks the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to form a 2-aminobenzamide intermediate.[17][18]

  • Imine Formation: The primary amino group of the 2-aminobenzamide attacks the carbonyl carbon of the aldehyde (often activated by a catalyst), followed by dehydration to form an imine intermediate.[16][18][19]

  • Intramolecular Cyclization: The amide nitrogen of the intermediate performs an intramolecular nucleophilic attack on the imine carbon, forming the six-membered dihydroquinazolinone ring.[16][18][19]

G cluster_0 Step 1: 2-Aminobenzamide Formation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Cyclization IsatoicAnhydride Isatoic Anhydride Aminobenzamide 2-Aminobenzamide Intermediate IsatoicAnhydride->Aminobenzamide + Amine - CO2 Amine Amine (R-NH2) Aldehyde Aldehyde (R'-CHO) Imine Imine Intermediate Aldehyde->Imine + 2-Aminobenzamide - H2O DHQZ 2,3-Dihydroquinazolin-4(1H)-one Imine_ref->DHQZ Intramolecular Nucleophilic Attack

General reaction mechanism for three-component DHQZ synthesis.
Can this reaction be performed under "green" conditions?

Absolutely. The synthesis of DHQZs is an active area for the application of green chemistry principles.

  • Solvent-Free Synthesis: Many procedures report excellent yields under solvent-free (neat) conditions, which drastically reduces chemical waste.[7][9]

  • Alternative Solvents: Deep Eutectic Solvents (DESs), which are biodegradable and low-toxicity, have been successfully used as both the solvent and catalyst for this reaction.[13][20][21][22] Water has also been used as a green solvent.[19]

  • Alternative Energy Sources: Microwave irradiation and mechanochemical methods like ball milling can accelerate the reaction, often under solvent-free conditions, leading to shorter reaction times and improved energy efficiency.[10][11][19]

General Troubleshooting Workflow

When faced with a suboptimal reaction, a systematic approach is key. The following workflow can help diagnose and solve the most common issues.

Systematic workflow for troubleshooting DHQZ synthesis.

Reference Experimental Protocol

Three-Component, Solvent-Free Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one

This protocol is a representative example based on methodologies using SnCl₂·2H₂O as a catalyst under solvent-free conditions.[7][9]

Materials:

  • Isatoic Anhydride (1.0 mmol, 163.1 mg)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (NH₄OAc) (1.2 mmol, 92.5 mg)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (10 mol%, 0.1 mmol, 22.6 mg)

Procedure:

  • To a clean, dry 10 mL round-bottom flask, add isatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate (1.2 mmol), and SnCl₂·2H₂O (0.1 mmol).

  • Mix the solids thoroughly with a spatula.

  • Place the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture. The solids will typically melt to form a slurry.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 30-60 minutes.

  • Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add 10 mL of cold water to the flask and stir for 10 minutes. A solid precipitate of the crude product will form.

  • Collect the solid by vacuum filtration and wash the filter cake with additional cold water (2 x 5 mL).

  • Dry the crude product under vacuum.

  • If further purification is required, the product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by silica gel column chromatography.

References

Technical Support Center: Navigating the Purification Challenges of Basic Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with basic piperidine-containing compounds. As a foundational structural motif in a vast number of pharmaceuticals and research chemicals, mastering the purification of these molecules is critical for ensuring the integrity and success of your research and development efforts.[1]

The inherent basicity of the piperidine nitrogen atom is the primary source of many purification hurdles, leading to problematic interactions with common purification media and affecting compound stability.[2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these challenges.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the purification of piperidine-containing compounds, offering step-by-step solutions and the scientific rationale behind them.

Chromatography Issues

Q1: I'm observing severe peak tailing and poor resolution during reverse-phase HPLC of my piperidine compound. What's causing this and how can I fix it?

A1: This is a classic problem when purifying basic compounds on standard silica-based columns.[4] The root cause is the strong ionic interaction between the positively charged (protonated) piperidine nitrogen and the negatively charged (ionized) silanol groups on the silica surface.[5][6] This secondary interaction, in addition to the desired hydrophobic interactions, leads to a non-ideal chromatographic behavior, manifesting as tailing peaks.

Here are several strategies to mitigate this issue, ranging from simple mobile phase modifications to selecting alternative stationary phases:

Troubleshooting Workflow for Peak Tailing in RP-HPLC

cluster_1 Mobile Phase Modification cluster_2 Competitive Inhibition cluster_3 Stationary Phase Selection cluster_4 Advanced Techniques start Start: Peak Tailing Observed strategy1 Strategy 1: Mobile Phase pH Adjustment start->strategy1 strategy2 Strategy 2: Add a Competing Base start->strategy2 strategy3 Strategy 3: Use a Base-Deactivated Column start->strategy3 strategy4 Strategy 4: Alternative Chromatography start->strategy4 desc1 Lower mobile phase pH to ~2.5-3.0 with 0.1% TFA or Formic Acid. strategy1->desc1 Action desc2 Add 0.1-0.5% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. strategy2->desc2 Action desc3 Switch to a column specifically designed for basic compounds (e.g., 'base-deactivated'). strategy3->desc3 Action desc4 Consider HILIC, SFC, or Ion-Exchange Chromatography. strategy4->desc4 Action reason1 Protonates silanol groups (Si-O-), minimizing ion exchange with the protonated piperidine. desc1->reason1 Rationale reason2 The competing base saturates the active silanol sites, preventing interaction with your analyte. desc2->reason2 Rationale reason3 These columns have minimal accessible silanol groups due to improved end-capping or shielding. desc3->reason3 Rationale reason4 These techniques utilize different separation mechanisms that are less susceptible to silanol interactions. desc4->reason4 Rationale

Caption: A decision-making workflow for troubleshooting peak tailing.

Q2: I'm trying to purify my piperidine compound using normal-phase flash chromatography on silica gel, but it's either stuck at the baseline or streaking badly.

A2: This is a common issue due to the strong adsorption of the basic piperidine compound onto the acidic silica gel.[7] The interaction is often too strong for conventional non-polar solvent systems to overcome.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. A common starting point is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your polar solvent (e.g., methanol or isopropanol) and then use this mixture in your gradient with a non-polar solvent like hexanes or dichloromethane.[8][9]

  • Use an Amine-Functionalized Column: A more elegant solution is to use a column packed with amine-functionalized silica.[7][10] These columns have a less polar and basic surface, which minimizes the strong acid-base interactions with your piperidine compound, often resulting in excellent peak shapes with simple solvent systems like hexane/ethyl acetate.[7]

  • Basic Alumina: As an alternative to silica, basic alumina can be an effective stationary phase for the purification of strongly basic compounds.

Q3: My diastereomeric piperidine-containing compounds are co-eluting during chromatography. How can I improve their separation?

A3: Separating diastereomers can be challenging due to their subtle structural differences.[2] The basicity of the piperidine ring can further complicate matters by causing peak broadening, which reduces resolution.

Strategies for Diastereomer Separation:

  • Optimize Additives: Ensure you are using an appropriate basic additive (like DEA or TEA) in your mobile phase to achieve sharp, symmetrical peaks. Good peak shape is a prerequisite for high-resolution separations.[2]

  • Chiral Chromatography: Even for diastereomers, chiral columns can offer unique selectivities that may resolve them. It is often beneficial to screen a variety of chiral stationary phases.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers, including diastereomers.[2][11] It often provides better resolution and faster separations than HPLC. Using a basic additive like DEA in the co-solvent is typically necessary for good peak shape.[2]

  • Diastereoselective Crystallization: If the diastereomers are crystalline, you may be able to separate them by fractional crystallization by carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.[2]

General Purification and Handling Issues

Q4: My purified piperidine compound is a colorless oil, but it turns yellow over time. What is happening and how can I prevent this?

A4: The yellow discoloration is a common sign of oxidation.[12][13] The piperidine ring, particularly the C-H bonds adjacent to the nitrogen, can be susceptible to air oxidation, leading to the formation of colored impurities.

Preventative Measures:

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[12]

  • Temperature and Light: Store at low temperatures (refrigerated or frozen) and protect from light, as both can accelerate oxidation.[14]

  • Purification: If your compound has already discolored, distillation is often the most effective method to remove these colored, and typically less volatile, impurities.[12]

Q5: I'm having difficulty separating piperidine from pyridine by distillation. Why is this so hard?

A5: This is a classic separation challenge because piperidine and pyridine form an azeotrope, which is a constant-boiling mixture.[1][15] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C, making complete separation by simple fractional distillation impossible.[12]

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method leverages the difference in basicity between piperidine and pyridine to achieve separation.

  • Dissolution: Dissolve the crude piperidine (containing pyridine) in an organic solvent like toluene.

  • Salt Formation: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a more potent base, will selectively react to form solid piperidine carbonate, while the less basic pyridine remains in solution.[1]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid salt by filtration.[12]

  • Liberation of Free Base: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine base.[1]

  • Extraction and Final Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether), dry the organic layer (e.g., over solid KOH), and distill to obtain pure piperidine.[1]

Logic for Separating Piperidine from Pyridine

start Crude Mixture: Piperidine + Pyridine step1 Dissolve in Organic Solvent and bubble CO2 gas start->step1 step2 Selective Precipitation step1->step2 step3 Filtration step2->step3 step4 Liberate free base with NaOH step3->step4 Solid Phase (Piperidine Carbonate) waste Discard step3->waste Liquid Phase (Pyridine in solvent) step5 Extract and Distill step4->step5 end Pure Piperidine step5->end

Caption: Workflow for separating piperidine from pyridine via salt formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the purification challenges with piperidine compounds?

A1: The core reason lies in the basicity of the piperidine nitrogen. Its lone pair of electrons readily accepts a proton, making the molecule basic (pKa of the conjugate acid is ~11.1). This basicity leads to strong interactions with acidic media, such as silica gel in chromatography, and makes the compound susceptible to salt formation with acidic impurities or even atmospheric carbon dioxide.[3][7][12]

Q2: When should I choose acid-base extraction for purification?

A2: Acid-base extraction is a powerful and scalable technique that is highly effective for separating your basic piperidine compound from neutral or acidic impurities.[13] By washing an organic solution of your crude product with aqueous acid (e.g., 1M HCl), your piperidine compound will become protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. You can then regenerate the free base by adding a strong base to the aqueous layer and extracting your purified compound back into an organic solvent.[1]

Q3: What are the best practices for storing piperidine-containing compounds?

A3: Proper storage is crucial to maintain the purity of your compound.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂.[12]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is often recommended, but this depends on the specific compound's stability.[14]

  • Container: Use a well-sealed container to prevent moisture ingress, which can cause hydrolysis or other degradation pathways.[14]

Q4: Can I use ion-exchange chromatography for piperidine compounds?

A4: Yes, ion-exchange chromatography is a very suitable technique, particularly cation-exchange chromatography.[16][17] In this method, the positively charged (protonated) piperidine compound binds to a negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interaction. This technique offers high capacity and selectivity for charged molecules.[16]

Q5: Are there any safety concerns I should be aware of when handling piperidine and its derivatives?

A5: Piperidine and many of its derivatives are hazardous. Piperidine itself is a flammable liquid and is toxic and corrosive. Always consult the Safety Data Sheet (SDS) for your specific compound. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Data Summary Table

Chromatography Modifier Typical Concentration Mode Purpose Reference
Trifluoroacetic Acid (TFA)0.1% (v/v)Reverse-PhaseSuppresses silanol ionization, improves peak shape[5][18]
Formic Acid0.1% (v/v)Reverse-PhaseAlternative to TFA, better for MS compatibility[18][19]
Triethylamine (TEA)0.1 - 2% (v/v)Reverse-Phase & Normal-PhaseActs as a competing base to mask silanol sites[5][7][8]
Diethylamine (DEA)0.1 - 0.5% (v/v)Reverse-Phase & SFCSimilar to TEA, often used in chiral/SFC separations[2]
Ammonium Hydroxide0.5 - 2% (v/v)Normal-PhaseBasic modifier for silica gel chromatography[8]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of quinazolinone derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve a common yet frustrating issue: peak tailing.

Peak tailing can compromise the accuracy and precision of your quantitative analysis, making reliable data interpretation challenging. This document provides a structured, in-depth approach to diagnosing and rectifying this problem, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing quinazolinone derivatives?

Peak tailing for quinazolinone derivatives, which often contain basic nitrogen atoms, typically arises from secondary interactions with the stationary phase. The primary culprits are:

  • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic. The basic nitrogen atoms in the quinazolinone structure can interact strongly with these sites via hydrogen bonding or ion-exchange, leading to a portion of the analyte molecules being retained longer than the main peak, causing tailing.

  • Metal Contamination: Trace amounts of metal ions (e.g., iron, aluminum) can be present in the silica matrix of the column or on the surface of stainless steel frits and tubing. Quinazolinone derivatives can act as chelating agents, interacting with these metal ions and causing peak distortion.

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of the quinazolinone derivative can change, leading to mixed-mode retention and peak tailing. For basic compounds, a mobile phase pH that is too close to the pKa of the analyte can result in populations of both ionized and non-ionized forms.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak and a tailing effect.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol groups or creating voids in the packed bed, both of which can contribute to peak tailing.

Troubleshooting Guide: A Step-by-Step Approach

This guide will walk you through a logical sequence of troubleshooting steps to identify and resolve the source of peak tailing in your quinazolinone analysis.

Step 1: Initial Diagnosis - Is it the Column or the System?

First, we need to determine if the issue is related to the column chemistry or the HPLC system itself.

Experimental Protocol: Column Performance Test

  • Prepare a standard solution: Use a well-behaved, neutral compound (e.g., caffeine or uracil) dissolved in your mobile phase.

  • Inject the standard: Run the standard on your current column and system.

  • Analyze the peak shape:

    • Symmetrical peak: If the neutral compound gives a symmetrical peak, the problem is likely related to secondary interactions between your quinazolinone derivative and the stationary phase. Proceed to Step 2 .

    • Tailing peak: If the neutral compound also shows tailing, the issue might be with the system (e.g., dead volume, leaking fittings) or a severely degraded column.

Troubleshooting Flowchart: Initial Diagnosis

start Peak Tailing Observed inject_neutral Inject Neutral Compound (e.g., Caffeine) start->inject_neutral check_peak Symmetrical Peak? inject_neutral->check_peak column_issue Problem is likely Column/Analyte Interaction check_peak->column_issue Yes system_issue Problem is likely System or Column Degradation check_peak->system_issue No

Caption: Initial diagnosis workflow for peak tailing.

Step 2: Mitigating Silanol Interactions

If the issue is specific to your quinazolinone derivative, the most probable cause is interaction with acidic silanol groups. Here are several strategies to address this, from simplest to most involved.

A. Mobile Phase Modification

The goal is to "mask" the active silanol sites or ensure your analyte is in a single, non-interactive form.

  • Use a Competing Base: Adding a small amount of a competing base to the mobile phase can effectively block the silanol groups. Triethylamine (TEA) is a common choice.

    Protocol: Mobile Phase with Triethylamine (TEA)

    • Prepare your mobile phase as usual (e.g., Acetonitrile/Water).

    • Add TEA to the aqueous portion of the mobile phase to a final concentration of 0.1% (v/v).

    • Adjust the pH of the aqueous portion with an acid (e.g., formic acid or phosphoric acid) to the desired value before mixing with the organic solvent.

    • Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

  • Control Mobile Phase pH: For basic quinazolinone derivatives, working at a low pH will protonate the analyte, which can help, but it will also protonate the silanol groups, potentially leading to ion-exchange. A mid-range pH might be a better starting point.

    Data Presentation: Effect of Mobile Phase Additives

Mobile Phase ModifierConcentrationMechanism of ActionExpected Outcome
Triethylamine (TEA)0.1 - 0.5%Competes with basic analyte for active silanol sites.Reduced tailing, improved peak symmetry.
Formic Acid0.1%Lowers pH to protonate basic analytes and suppress silanol ionization.Can improve peak shape, but may require a well-endcapped column.
Ammonium Formate/Acetate10-20 mMActs as a buffer and the ammonium ions can compete with the analyte for ion-exchange sites.Improved peak shape and retention time stability.

B. Choosing the Right Column

If mobile phase modifications are insufficient, the column itself may not be suitable for your analyte.

  • High-Purity Silica and End-Capping: Modern columns are made with high-purity silica, which has fewer metal impurities. They also undergo extensive "end-capping," a chemical process that converts most of the surface silanol groups to less reactive siloxanes. Look for columns specifically marketed for the analysis of basic compounds.

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can create a hydration layer on the silica surface, shielding the analyte from residual silanols.

    • Hybrid Organic/Silica Particles: Columns with hybrid particle technology (e.g., Waters BEH, Agilent Zorbax Extend-C18) are more resistant to pH extremes and often show reduced silanol activity.

Troubleshooting Flowchart: Addressing Silanol Interactions

start Silanol Interaction Confirmed mobile_phase Modify Mobile Phase start->mobile_phase add_tea Add Competing Base (e.g., 0.1% TEA) mobile_phase->add_tea adjust_ph Adjust pH (e.g., with Formic Acid) mobile_phase->adjust_ph check_peak Peak Tailing Resolved? add_tea->check_peak adjust_ph->check_peak change_column Consider a Different Column check_peak->change_column No end Symmetrical Peak Achieved check_peak->end Yes polar_embedded Polar-Embedded Phase change_column->polar_embedded hybrid_silica Hybrid Organic/Silica change_column->hybrid_silica polar_embedded->end hybrid_silica->end

Caption: Workflow for mitigating silanol interactions.

Step 3: Investigating Metal Chelation

If tailing persists, especially with specific quinazolinone derivatives known to be strong chelators, metal contamination should be considered.

Protocol: System Passivation

To minimize interaction with metal surfaces in the HPLC system, you can passivate the system.

  • Prepare a passivation solution: A common solution is 20% Nitric Acid. Caution: Always handle strong acids with appropriate personal protective equipment (PPE).

  • Disconnect the column: Never flush the column with strong acid.

  • Flush the system: Systematically flush all components of the HPLC (pump, injector, tubing) with the passivation solution for 30-60 minutes.

  • Rinse thoroughly: Flush the system extensively with high-purity water, followed by your mobile phase, before reconnecting the column.

An alternative to system passivation is to use a mobile phase additive that acts as a stronger chelating agent than your analyte, effectively "mopping up" any free metal ions.

  • Ethylenediaminetetraacetic acid (EDTA): Adding a low concentration (e.g., 0.1 mM) of EDTA to the mobile phase can be effective.

Summary and Key Takeaways

  • Peak tailing of quinazolinone derivatives is primarily caused by secondary interactions with the stationary phase , most notably with silanol groups and metal contaminants .

  • A logical, stepwise troubleshooting approach is crucial for efficient problem-solving.

  • Mobile phase modification is often the quickest and easiest solution. The use of a competing base like TEA is a highly effective strategy.

  • If mobile phase adjustments fail, selecting a modern, high-purity, well-endcapped column or a column with an alternative chemistry (e.g., polar-embedded) is the next logical step.

  • Always ensure your HPLC system is well-maintained to avoid contributions to peak distortion from extra-column effects.

By systematically applying these principles and protocols, you can achieve symmetrical, reproducible peaks for your quinazolinone derivatives, leading to more accurate and reliable analytical results.

Technical Support Center: Managing Retention Time Shifts in the Chromatographic Analysis of Inhalational Anesthetics

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The provided CAS number 79098-75-2 has been associated with 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone[1][2]. However, the topic specified refers to inhalational anesthetics. Given this discrepancy, this guide will focus on a common inhalational anesthetic, Desflurane (CAS 57041-67-5) , as a representative example for managing retention time shifts in its gas chromatographic (GC) analysis. The principles and troubleshooting steps outlined are broadly applicable to other volatile anesthetics and chromatographic analyses in general.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing retention time (RT) shifts during the chromatographic analysis of Desflurane. Stable retention times are crucial for accurate and reproducible results.[3] This resource will help you diagnose and resolve common issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a retention time shift and why is it a problem?

A retention time shift is the variation in the time it takes for an analyte to pass through the chromatographic column and be detected.[4] These shifts can be gradual (drift) or abrupt (a sudden jump).[5] Inconsistent retention times can lead to misidentification of peaks, failed system suitability tests, and inaccurate quantification, ultimately compromising the integrity of your analytical data.[3][6]

Q2: What are the most common causes of retention time shifts in the GC analysis of Desflurane?

The most common causes can be categorized into instrumental, method-related, and column-related issues. These include:

  • Instrumental: Fluctuations in carrier gas flow rate, inconsistent oven temperature, leaks in the system, and injector problems.[3][7]

  • Method-related: Improperly prepared standards or samples, and changes in the sample matrix.[8][9][10]

  • Column-related: Column aging or degradation, contamination, and improper column installation.[11][12]

Q3: How can I differentiate between a system-wide issue and a problem specific to my analyte?

A good diagnostic practice is to observe the behavior of other peaks in your chromatogram, including an internal standard if used.

  • If all peaks , including the solvent front, shift proportionally, the issue is likely related to a change in the flow rate .[13][14]

  • If only some peaks shift while others remain stable, the problem is more likely chemical in nature, such as a change in the stationary phase chemistry or a specific interaction with the analyte.[6][13]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving retention time shifts.

Guide 1: Systematic Diagnosis of Retention Time Shifts

This workflow will guide you through a logical sequence of checks to identify the root cause of the issue.

start Retention Time Shift Observed check_all_peaks Have all peaks shifted proportionally? start->check_all_peaks flow_rate_issue Potential Flow Rate Issue check_all_peaks->flow_rate_issue Yes chemical_issue Potential Chemical/Column Issue check_all_peaks->chemical_issue No check_flow Verify Carrier Gas Flow Rate flow_rate_issue->check_flow check_leaks Check for System Leaks check_flow->check_leaks resolve Issue Resolved check_leaks->resolve check_temp Verify Oven Temperature Program chemical_issue->check_temp check_column Inspect Column Condition check_temp->check_column check_sample Evaluate Sample Preparation check_column->check_sample check_sample->resolve

Caption: Systematic troubleshooting workflow for retention time shifts.

Guide 2: Addressing Flow Rate Instability

Stable carrier gas flow is paramount for consistent retention times.[3] Any variation will directly impact how quickly Desflurane travels through the column.

Common Symptoms:

  • All peaks in the chromatogram shift in the same direction.

  • Retention times drift consistently over a sequence of runs.

Potential Cause Troubleshooting Steps
Incorrect Flow Rate Setting 1. Verify that the flow rate in the instrument method matches the validated method parameters.[15] 2. If using pressure control, ensure the column dimensions are correctly entered in the instrument software, as this affects the calculated flow rate.[15]
System Leaks 1. Perform a system leak check, paying close attention to the septum, inlet liner O-ring, and column fittings.[15] 2. Use an electronic leak detector for a more sensitive check.
Carrier Gas Supply Issues 1. Ensure the gas cylinder has adequate pressure. 2. Check for blockages in the gas lines or filters.
Faulty Electronic Pressure Control (EPC) If the above steps do not resolve the issue, a service engineer may need to check the functionality of the EPC module.[15]
Guide 3: Managing Column-Related Issues

The GC column is the heart of the separation, and its condition directly impacts retention.[11][12]

Common Symptoms:

  • Gradual shift in retention times over the column's lifetime.

  • Poor peak shape (tailing or fronting) accompanying the RT shift.

  • Changes in selectivity (relative peak positions).

Potential Cause Troubleshooting Steps
Column Contamination 1. Bake out the column: Set the oven temperature to the column's maximum isothermal temperature (or 20-30°C above the final method temperature) for a few hours. 2. Trim the column: Cut 10-15 cm from the inlet end of the column to remove non-volatile residues. Remember to update the column length in the instrument software.[3]
Column Degradation 1. Oxygen exposure: Ensure high-purity carrier gas and install an oxygen trap. Oxygen can degrade the stationary phase, especially at high temperatures.[11] 2. Exceeding temperature limits: Always operate within the column's specified temperature range.[11] 3. If performance does not improve after baking and trimming, the column may need to be replaced.
Improper Column Installation 1. Ensure the column is installed at the correct depth in both the injector and detector. 2. Avoid overtightening fittings, which can damage the column.
Guide 4: Addressing Temperature and Sample-Related Problems

Temperature Fluctuations: Inconsistent oven temperatures will lead to retention time variability.[7] A 1°C change in temperature can alter retention times by approximately 2%.[16]

  • Action: Verify that the oven temperature program is accurate and reproducible. Ensure the oven has sufficient time to equilibrate at the initial temperature before injection.[7]

Sample Matrix Effects: The sample matrix refers to all components in the sample other than the analyte of interest.[17] Co-eluting matrix components can interact with the stationary phase and affect the retention of Desflurane.[10][18]

  • Action:

    • Prepare calibration standards in a matrix that closely matches the samples to be analyzed.[8]

    • If matrix effects are suspected, perform a spike-and-recovery experiment to confirm.[8]

    • Employ sample preparation techniques to remove interfering matrix components.

Experimental Protocols

Protocol 1: Performing a Column Bake-Out

Objective: To remove volatile contaminants from the GC column.

Materials:

  • GC system

  • High-purity carrier gas

Procedure:

  • Disconnect the column from the detector to prevent contamination.

  • Set the carrier gas flow rate to the normal operating value.

  • Set the oven temperature to the column's maximum isothermal temperature (as specified by the manufacturer) or 20-30°C above the highest temperature used in your analytical method.

  • Hold at this temperature for 2-4 hours, or until the baseline stabilizes.

  • Cool the oven, reconnect the column to the detector, and perform a blank run to assess the baseline.

Protocol 2: Trimming a GC Column

Objective: To remove non-volatile residues and active sites from the inlet of the column.

Materials:

  • Ceramic scoring wafer or capillary cutting tool

  • Magnifying glass

Procedure:

  • Carefully remove the column from the injector and detector.

  • Using a scoring wafer, make a clean, square cut approximately 10-15 cm from the inlet end of the column.

  • Inspect the cut under a magnifying glass to ensure it is clean and perpendicular. A poor cut can cause peak tailing and poor reproducibility.

  • Reinstall the column in the injector and detector, ensuring the correct insertion depth.

  • Update the column length in the instrument's software configuration to maintain accurate flow control.[3]

In-Depth Scientific Explanations

The "Why" Behind Mobile Phase (Carrier Gas) Flow Rate and Retention Time

In gas chromatography, the carrier gas acts as the mobile phase, transporting the analyte through the column. The relationship between the average linear velocity of the carrier gas and retention time is inversely proportional. A higher flow rate reduces the time the analyte spends in the column, resulting in shorter retention times.[19] Conversely, a lower flow rate increases the residence time, leading to longer retention times. Therefore, even minor fluctuations in flow can cause noticeable shifts.[3]

The Impact of Column Aging on Retention

A GC column's stationary phase can degrade over time due to several factors, including thermal stress and exposure to oxygen.[11][12] This degradation can occur through "bleeding," where the stationary phase volatilizes and elutes from the column, or through chemical modification of the phase. As the stationary phase is lost or altered, its ability to interact with the analyte changes, typically resulting in a decrease in retention time and a loss of resolution.[12]

Conclusion

Managing retention time shifts in the chromatographic analysis of Desflurane requires a systematic and logical approach to troubleshooting. By understanding the potential causes and following the guides and protocols outlined in this technical support center, researchers, scientists, and drug development professionals can effectively diagnose and resolve these common issues, ensuring the accuracy and reliability of their analytical results.

References

Technical Support Center: Optimizing Yield and Purity of 3-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction outcomes. Quinazolinones are a vital class of heterocyclic compounds, with the substituted quinazolinone core being a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] However, the synthesis of these valuable molecules can present challenges in achieving high yields and purity. This resource provides in-depth, experience-driven guidance to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of 3-substituted quinazolinones.

Yield-Related Issues

Q1: My reaction is resulting in a low yield of the desired 3-substituted quinazolinone. What are the common causes and how can I improve it?

A1: Low yields in quinazolinone synthesis can be attributed to several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters.[3][4] Consider re-optimizing these variables. For instance, some reactions benefit from elevated temperatures, while others may require milder conditions to prevent side reactions. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times in many cases.[5][6]

  • Incomplete Conversion: If you observe a significant amount of unreacted starting materials, consider increasing the reaction time or temperature. The choice of catalyst and its loading can also be crucial. For example, in copper-catalyzed syntheses, ensuring the catalyst is active and used in the correct proportion is key.[3]

  • Product Degradation: The quinazolinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[7][8] If you suspect product degradation, consider using milder reaction conditions or a different workup procedure.

  • Improper Solvent Selection: The solvent plays a vital role in the solubility of reactants and the reaction pathway.[3] Solvents like DMSO, DMF, and toluene are commonly used.[3] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[3]

Q2: I am observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: To improve conversion, consider the following strategies:

  • Increase Reactant Equivalents: Using a slight excess (1.1-1.5 equivalents) of one of the reactants, typically the more volatile or less expensive one, can help drive the equilibrium towards the product.

  • Optimize Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst, its oxidation state, and the coordinating ligand can have a profound impact on reaction efficiency. Experiment with different catalyst systems if possible.

  • Removal of Byproducts: Some quinazolinone syntheses, particularly those involving condensation steps, produce water as a byproduct. Removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium and improve product formation.[9]

  • Microwave Irradiation: As mentioned, microwave-assisted synthesis can often lead to higher conversion rates in shorter reaction times compared to conventional heating.[5][10]

Purity-Related Issues

Q3: My reaction is producing significant amounts of side products, making purification difficult. What are the common side products and how can I minimize them?

A2: The formation of side products is a frequent challenge.[3] Common impurities include:

  • Unreacted Starting Materials: Such as anthranilic acid derivatives.[11]

  • Intermediate Products: For example, the formation of an N-acylanthranilamide intermediate that fails to cyclize is a common issue.[3]

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the quinazolinone ring.[3][7]

  • Over-alkylation or Acylation: Unwanted substitutions can occur on the quinazolinone ring or its substituents.[3]

To minimize side products, ensure your reagents are pure and dry, and meticulously control the reaction conditions.[3]

Q4: I'm having trouble purifying my 3-substituted quinazolinone. What are the recommended purification techniques?

A4: The purification strategy will depend on the nature of your compound and the impurities present. Common techniques include:

  • Recrystallization: This is often the first choice for purifying solid compounds.[11] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[11] Common solvents include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[11][12]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities.[11][13] For quinazolinones, silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexane and ethyl acetate or dichloromethane and methanol.[11] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[11]

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed.[11] A C18 column with a water/acetonitrile or water/methanol gradient is a common setup.[11][14]

Q5: My purified quinazolinone is an oil instead of a solid. What should I do?

A5: "Oiling out" during recrystallization can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is supersaturated, or if impurities are present that inhibit crystal lattice formation.[11] To address this:

  • Try a solvent with a lower boiling point.[11]

  • Allow the solution to cool more slowly.[11]

  • Add a seed crystal of the pure compound.[11]

  • Consider a preliminary purification by column chromatography to remove impurities before recrystallization.[11]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues.

LowYieldTroubleshooting Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC, LC-MS, NMR) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Low Complete Complete Conversion CheckConversion->Complete High OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent - Add Catalyst/Increase Loading - Use Microwave Incomplete->OptimizeConditions CheckWorkup Review Workup & Purification: - Check for Product Loss - Suspect Degradation? Complete->CheckWorkup FinalYield Improved Yield OptimizeConditions->FinalYield Degradation Degradation Suspected CheckWorkup->Degradation Yes NoDegradation No Obvious Degradation CheckWorkup->NoDegradation No MilderConditions Use Milder Conditions: - Lower Temperature - pH Neutral Workup - Avoid Harsh Acids/Bases Degradation->MilderConditions OptimizePurification Optimize Purification: - Change Recrystallization Solvent - Adjust Chromatography Conditions NoDegradation->OptimizePurification MilderConditions->FinalYield OptimizePurification->FinalYield

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Product Purification

This guide helps in selecting the appropriate purification method.

PurificationStrategy Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oil) Success Successful? TryRecrystallization->Success PureProduct Pure Product Obtained Success->PureProduct Yes Success->ColumnChromatography No (Oils out/Impure) AnalyzeFractions Analyze Fractions (TLC/LC-MS) ColumnChromatography->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure CombinePure->PureProduct PrepHPLC Consider Preparative HPLC for High Purity CombinePure->PrepHPLC Further Purity Needed

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a general procedure for the rapid synthesis of 3-substituted quinazolin-4(3H)-ones using microwave irradiation.[9]

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Appropriate amine

  • Ethanol (EtOH)

  • Crushed ice

Procedure:

  • In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).[9]

  • Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.[9]

  • After the reaction is complete and the vessel has cooled to a safe temperature, pour the mixture over crushed ice.[9]

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain the purified 3-substituted quinazolin-4(3H)-one.[9]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying 3-substituted quinazolinones using flash column chromatography.[11]

Stationary Phase: Silica gel (230-400 mesh)[11]

Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point.[11] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the target compound.[11]

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.[15]

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 3-6 hours10-20 minutes[10]
Yield 48-89%66-97%[10]
Energy Consumption HigherLower[5]
Work-up Often more complexSimpler[5]
Table 2: Common Solvent Systems for Column Chromatography of Quinazolinones
Solvent System (v/v)Typical ApplicationNotesReference(s)
Hexane / Ethyl Acetate General purpose for moderately polar quinazolinones.A good starting point for method development. Adjust the ratio based on TLC results.[11]
Dichloromethane / Methanol For more polar quinazolinone derivatives.Effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[11]
Petroleum Ether / Ethyl Acetate An alternative to hexane/ethyl acetate.Often used interchangeably with hexane.[11]
Table 3: Common Solvents for Recrystallization
SolventProsConsReference(s)
Ethanol/Methanol Good solvency for many quinazolinones at high temperatures.May have significant solubility at room temperature, leading to lower recovery.[9][11]
Ethyl Acetate Good balance of polarity.Lower boiling point can be advantageous.[11]
Ethanol/Water Allows for fine-tuning of polarity for optimal crystallization.Can be tricky to get the right ratio; risk of "oiling out".[11]
Hexane/Ethyl Acetate Good for less polar compounds.May not be a strong enough solvent for more functionalized quinazolinones.[12]

References

Technical Support Center: Navigating the Synthesis of Quinazolinones and the Challenge of Unstable Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have designed this guide to serve as a practical resource for researchers, scientists, and professionals in drug development. This center moves beyond standard protocols to offer in-depth troubleshooting advice and frequently asked questions (FAQs) that address the nuanced challenges of quinazolinone synthesis, with a particular focus on the management of unstable intermediates. Our goal is to empower you with the causal understanding behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Troubleshooting Guide - Common Issues and Field-Tested Solutions

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the laboratory.

Issue 1: Low Yields in Classical Quinazolinone Syntheses

Q1: My Niementowski reaction between anthranilic acid and formamide is consistently giving low yields. What are the likely culprits and how can I improve the outcome?

A1: Low yields in the Niementowski synthesis are a frequent challenge, often stemming from a few critical factors. This reaction involves the condensation of anthranilic acid with an amide at high temperatures, proceeding through an o-amidobenzamide intermediate.[1][2] The harsh conditions required can lead to several problems.

  • Causality-Based Troubleshooting:

    • Incomplete Reaction: The initial formylation of anthranilic acid to N-formylanthranilic acid and the subsequent cyclization may not go to completion.[3]

    • Thermal Decomposition: High temperatures (often exceeding 130-160°C) can cause decomposition of the starting materials, intermediates, or the final product.[3] Formamide itself can decompose above 180°C to ammonia and carbon monoxide, which can lead to unwanted side reactions.

    • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave starting material unreacted or promote side reactions.

  • Recommended Actions & Protocols:

    • Temperature Optimization: The optimal temperature is typically a delicate balance, usually between 130-160°C.[3] It is crucial to maintain a stable and uniform temperature. Consider using a high-boiling point, inert solvent like toluene or employing a sand bath for better heat distribution.

    • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time.[3]

    • Adjust Stoichiometry: An excess of the amide component (e.g., formamide) is often used to drive the reaction to completion. A molar ratio of 1 equivalent of anthranilic acid to 5 equivalents of formamide is a good starting point.[3]

    • Microwave-Assisted Synthesis: To circumvent the issues of prolonged high-temperature heating, microwave irradiation is an excellent alternative. It offers rapid and uniform heating, significantly reducing reaction times (often from hours to minutes) and improving yields.[4][5]

    Protocol: Microwave-Assisted Niementowski Synthesis

    • In a microwave-safe vessel, combine anthranilic acid (1 eq.), formamide (5 eq.), and a catalytic amount of an acidic catalyst like montmorillonite K-10 clay.

    • Seal the vessel and irradiate in a microwave reactor at a constant temperature of 150°C for 4-10 minutes.[4]

    • After cooling, add crushed ice to the reaction mixture to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol for purification.

Issue 2: The Benzoxazinone Intermediate - Formation, Isolation, and Instability

Q2: I am attempting a two-step synthesis of a 2-substituted-4(3H)-quinazolinone via a benzoxazinone intermediate. The benzoxazinone seems to be hydrolyzing back to N-acylanthranilic acid during workup. How can I prevent this?

A2: This is a classic problem. The synthesis of 2-substituted-4(3H)-quinazolinones often proceeds by first reacting anthranilic acid with an acyl chloride or anhydride to form an N-acylanthranilic acid. This intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one.[6][7] This benzoxazinone is an electrophilic intermediate that readily reacts with amines to form the desired quinazolinone. However, it is also highly susceptible to hydrolysis.

  • Understanding the Instability: The oxazinone ring is strained and contains an acyl-like carbonyl group, making it vulnerable to nucleophilic attack by water. This hydrolysis is catalyzed by both acid and base. The stability of the benzoxazinone ring is also influenced by the nature of the substituent at the 2-position.

  • Strategies for Handling Unstable Benzoxazinones:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]

    • pH Control During Workup: This is critical. Avoid both strongly acidic and strongly basic aqueous washes. If an acid scavenger like triethylamine is used in the acylation step, it's often better to remove the resulting salt by filtration rather than an aqueous wash if the benzoxazinone is particularly sensitive. For neutralization, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) and perform the wash quickly.[9]

    • Temperature Management: Perform all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[9]

    • Rapid Extraction and Drying: Do not allow the organic layer containing the benzoxazinone to remain in contact with the aqueous phase for extended periods. Separate the layers promptly and dry the organic phase thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • In Situ Conversion: The most effective strategy is often to avoid isolating the benzoxazinone altogether. After its formation is confirmed by TLC or another monitoring technique, the amine nucleophile can be added directly to the reaction mixture.

    Protocol: In Situ Formation and Reaction of a Benzoxazinone

    • To a solution of anthranilic acid (1 eq.) in a dry solvent like chloroform, add triethylamine (1.1 eq.).

    • Cool the mixture to 0°C and add the desired acyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the formation of the N-acylanthranilic acid is complete (monitor by TLC).

    • Add acetic anhydride (2-3 eq.) and heat the mixture to reflux to form the benzoxazinone intermediate.

    • After cooling, add the desired primary amine (1.2 eq.) to the reaction mixture and reflux until the quinazolinone formation is complete.

    • Proceed with an appropriate workup, such as washing with cold, dilute NaHCO₃ and brine, followed by drying and purification.[10]

Issue 3: Formation of Side Products

Q3: My reaction is producing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired quinazolinone. What could it be?

A3: A common higher molecular weight byproduct, especially in reactions starting from anthranilic acid, is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This "dimer" forms when a molecule of anthranilic acid acts as a nucleophile and attacks an already formed quinazolinone intermediate.

  • Minimizing Dimer Formation:

    • Controlled Stoichiometry: Ensure the primary amine or amide is present in a slight excess to outcompete the remaining anthranilic acid in reacting with the intermediate.

    • Reaction Conditions: This side reaction is often more prevalent at very high temperatures. Optimizing the temperature to the lower end of the effective range can help minimize its formation.

    • Modern Synthetic Methods: Multi-component reactions, where anthranilic acid, an orthoester, and an amine are reacted in one pot, can often provide better control and reduce the formation of such byproducts.[8]

Parameter Conventional Heating Microwave-Assisted Flow Chemistry
Reaction Time Hours to daysMinutesSeconds to minutes
Temperature Control Often uneven, difficult to controlPrecise and uniformExcellent, rapid heat exchange
Handling of Intermediates Accumulation in batch, potential for degradationRapid conversion minimizes degradationIn situ generation and immediate use
Scalability Can be challengingLimited by reactor sizeReadily scalable by continuous operation
Safety Risk with exothermic reactions and unstable intermediatesImproved due to small volumesEnhanced safety with small reactor volumes

Section 2: Advanced Strategies for Unstable Intermediates

For particularly challenging syntheses, more advanced techniques can be employed to manage unstable intermediates effectively.

Flow Chemistry: A Paradigm Shift for Handling Transient Species

Flow chemistry offers a powerful solution for reactions involving unstable or hazardous intermediates.[11] In a continuous flow setup, small volumes of reagents are continuously mixed and reacted in a temperature-controlled reactor. The unstable intermediate is generated in situ and immediately consumed in the next reaction step, preventing its accumulation and subsequent decomposition.

A prime example is the three-step synthesis of a 1,4-benzoxazinone intermediate, which itself can be a precursor to quinazolinone-like structures. This process involves a nitration, followed by a hydrogenation to form a highly air-sensitive diamino derivative, which is then cyclized—all in a continuous, uninterrupted flow.[11] This approach significantly improves safety and yield compared to batch processing.

Flow_Synthesis reagentA Reagent A (e.g., Anthranilic Acid Derivative) pump1 Pump 1 reagentA->pump1 reagentB Reagent B (e.g., Nitrating Agent) pump2 Pump 2 reagentB->pump2 mixer1 Mixer pump1->mixer1 pump2->mixer1 reactor1 Reactor 1 (Nitration) mixer1->reactor1 Forms Unstable Nitro Intermediate mixer2 Mixer reactor1->mixer2 reagentC Reagent C (H2 / Catalyst) pump3 Pump 3 reagentC->pump3 pump3->mixer2 reactor2 Reactor 2 (Hydrogenation) mixer2->reactor2 Forms Unstable Amino Intermediate cyclization Reactor 3 (Cyclization) reactor2->cyclization product Product (e.g., Benzoxazinone) cyclization->product Final Product Formation

Caption: A conceptual workflow for a multi-step continuous flow synthesis.

Real-Time Reaction Monitoring and Characterization of Intermediates

Understanding the lifecycle of an unstable intermediate is key to controlling it. Modern analytical techniques allow for real-time observation.

  • In Situ NMR Spectroscopy: By using a flow-NMR setup, the reaction mixture can be continuously passed through the spectrometer, allowing for the real-time detection and quantification of reactants, intermediates, and products. This provides invaluable kinetic data and can help identify unexpected transient species.[12]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is exceptionally sensitive for detecting charged or easily ionizable species directly from the reaction mixture. This technique can be used to identify and characterize intermediates, even at very low concentrations, providing crucial mechanistic insights.[13][14] Isotopic labeling experiments, where an atom in a starting material is replaced with a heavier isotope (e.g., ¹⁵N), can be coupled with ESI-MS to track the atom's path through the reaction mechanism, definitively confirming the structure of intermediates.[15]

Section 3: Frequently Asked Questions (FAQs)

Q4: I am performing a Bischler-type synthesis and suspect the formation of an N-acyliminium ion intermediate. How can I confirm its presence?

A4: The Bischler-Napieralski reaction and its variants often proceed through highly electrophilic N-acyliminium ions.[16] Direct observation is difficult due to their transient nature. However, their presence can be inferred through trapping experiments. By introducing a potent nucleophile that can compete with the intramolecular cyclization, you can form a stable adduct. For example, if your reaction allows, the addition of a nucleophile like allyltrimethylsilane could trap the N-acyliminium ion, leading to an allylated amide product that can be isolated and characterized.

Q5: Are there any general guidelines for choosing a solvent to stabilize intermediates?

A5: Solvent choice is crucial. For intermediates sensitive to hydrolysis, aprotic solvents like Toluene, Dichloromethane (DCM), or Acetonitrile are preferred. For reactions involving charged intermediates, the polarity of the solvent can play a stabilizing or destabilizing role. High-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be excellent for solubilizing reactants but can also complicate product isolation.[8] Experimentation with a range of solvents is often necessary to find the optimal balance for both reaction rate and intermediate stability.

Q6: Can computational chemistry help in understanding and predicting the stability of intermediates?

A6: Absolutely. Density Functional Theory (DFT) calculations can be used to model the structures and relative energies of intermediates and transition states. This can help predict the most likely reaction pathway and identify which intermediates are likely to be high-energy (and thus unstable).[13] This theoretical insight can guide the design of experiments to favor more stable pathways or to develop conditions that would stabilize a key intermediate.

Troubleshooting_Workflow start Start Quinazolinone Synthesis low_yield Low Yield? start->low_yield check_conditions Review Reaction Conditions: - Temperature - Time - Stoichiometry low_yield->check_conditions Yes impurity Impurity Issues? low_yield->impurity No optimize_conditions Optimize Conditions: - Adjust Temp/Time - Use Microwave - Use Excess Amide check_conditions->optimize_conditions optimize_conditions->impurity hydrolysis Signs of Hydrolysis? (e.g., N-acylanthranilic acid) impurity->hydrolysis Yes success Successful Synthesis impurity->success No workup Modify Workup: - Anhydrous Conditions - Cold, Weak Base Wash - Rapid Extraction hydrolysis->workup Yes dimer High MW Byproduct? hydrolysis->dimer No workup->dimer adjust_stoich Adjust Stoichiometry: - Use Amine Excess dimer->adjust_stoich Yes dimer->success No adjust_stoich->success

Caption: A decision-making workflow for troubleshooting common quinazolinone synthesis issues.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of quinazolinone derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of separating closely related quinazolinone impurities. As a class of compounds with significant pharmaceutical interest, ensuring their purity is paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the HPLC analysis of quinazolinone compounds.

Q1: Why do my quinazolinone peaks often show significant tailing in reversed-phase HPLC?

A: Peak tailing is a frequent issue for basic compounds like many quinazolinones. The primary cause is the interaction between the basic nitrogen groups in the quinazolinone structure and acidic residual silanol groups on the surface of conventional silica-based columns (e.g., C18)[1][2]. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape. To mitigate this, consider adjusting the mobile phase pH, using a base-deactivated or end-capped column, or adding a mobile phase modifier[1].

Q2: My retention times are drifting between injections. What are the likely causes?

A: Retention time instability can stem from several factors. The most common culprits include insufficient column equilibration time between runs, fluctuations in column temperature, and slight inconsistencies in mobile phase preparation[1]. It's crucial to ensure your column is fully equilibrated with the mobile phase, use a column oven to maintain a constant temperature, and prepare your mobile phase with high precision, measuring components carefully and degassing thoroughly[1].

Q3: I'm struggling with poor resolution between my main quinazolinone peak and a closely eluting impurity. What's the first thing I should try?

A: Optimizing the mobile phase is often the most effective initial step to improve poor resolution. Small, incremental adjustments to the mobile phase pH or the organic solvent ratio can significantly alter the selectivity of your separation[1]. The ionization state of both your analytes and the stationary phase can be manipulated with pH, which can lead to differential retention and improved separation of co-eluting peaks[3][4].

Q4: Can I use a standard C18 column for quinazolinone analysis?

A: Yes, reversed-phase C18 columns are widely used for the analysis of quinazolinone derivatives[1][5]. However, if you observe significant peak tailing with your basic quinazolinone compounds, a more specialized column may be a better choice. Look for columns that are specifically designed for the analysis of basic compounds, often featuring advanced end-capping or a base-deactivated silica surface to minimize silanol interactions[1].

Q5: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A: SFC is an excellent alternative to HPLC, particularly for the separation of polar and chiral quinazolinone impurities[6][7]. It offers several advantages, including faster analysis times, reduced organic solvent consumption, and often unique selectivity compared to reversed-phase HPLC[6]. If you are struggling to achieve adequate separation with HPLC or are looking for a "greener" and more efficient method, exploring SFC is highly recommended[6].

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving more complex separation challenges.

Issue 1: Severe Peak Tailing of a Basic Quinazolinone Analyte

Peak tailing not only affects the aesthetic of your chromatogram but also compromises the accuracy and precision of quantification, especially for low-level impurities. The following workflow provides a structured approach to diagnosing and resolving this issue.

G start Start: Tailing Peak Observed (Tf > 1.2) check_ph Is mobile phase pH controlled and at least 2 units below analyte pKa? start->check_ph adjust_ph Action: Adjust mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., formate, phosphate). check_ph->adjust_ph No check_column Is an end-capped or base-deactivated column in use? check_ph->check_column Yes adjust_ph->check_column add_modifier Action: Add a competing base to the mobile phase (e.g., 0.1% Triethylamine). check_column->add_modifier No check_overload Is the column overloaded? check_column->check_overload Yes change_column Action: Switch to a column designed for basic compounds (e.g., with advanced end-capping or hybrid silica). change_column->check_overload add_modifier->check_overload reduce_conc Action: Reduce sample concentration and reinject. check_overload->reduce_conc Yes end End: Symmetrical Peak Achieved (Tf ≈ 1.0) check_overload->end No reduce_conc->end

Caption: A decision tree for troubleshooting peak tailing of basic analytes.

  • Mobile Phase pH Adjustment: The ionization state of both the basic quinazolinone analyte and the acidic silanol groups on the stationary phase is pH-dependent[3][8]. By lowering the mobile phase pH to a range of 2.5-3.5, the quinazolinone will be fully protonated (positively charged), and the silanol groups will be in their neutral form. This minimizes the strong secondary ionic interactions that cause peak tailing[1].

    • Protocol: Mobile Phase Preparation

      • Prepare the aqueous component of the mobile phase (e.g., 10 mM ammonium formate in water).

      • Using a calibrated pH meter, adjust the pH of the aqueous solution to the desired value (e.g., 3.0) with an appropriate acid (e.g., formic acid).

      • Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

      • Filter the final mobile phase through a 0.45 µm filter and degas thoroughly.

      • Equilibrate the column with the new mobile phase for at least 20 column volumes before analysis.

  • Column Selection: If pH adjustment alone is insufficient, the column chemistry is the next critical factor. Modern columns designed for the analysis of basic compounds employ advanced end-capping techniques to shield the residual silanol groups or use hybrid silica technology that is less prone to these interactions[1].

  • Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, reducing their interaction with the basic analyte[9]. However, be aware that some basic modifiers can shorten column lifetime.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion[2]. To check for this, dilute your sample and reinject. If the peak shape improves, column overload was a contributing factor.

Issue 2: Co-elution of Closely Related Impurities

Achieving baseline separation of structurally similar impurities is a common challenge in pharmaceutical analysis. The following strategies focus on manipulating chromatographic selectivity to resolve these critical pairs.

G start Start: Co-eluting Peaks (Rs < 1.5) optimize_gradient Optimize Gradient Slope start->optimize_gradient change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) optimize_gradient->change_organic ph_screen Perform a pH Screen (e.g., pH 3, 5, 7) change_organic->ph_screen change_column_chem Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Polar-Embedded) ph_screen->change_column_chem consider_sfc Consider an Orthogonal Technique (SFC) change_column_chem->consider_sfc end End: Baseline Resolution Achieved (Rs ≥ 1.5) consider_sfc->end

Caption: A workflow for resolving co-eluting peaks.

  • Gradient Optimization: For gradient methods, a shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can induce different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. This simple change can sometimes be enough to resolve co-eluting compounds.

  • pH Screening: As previously mentioned, pH is a powerful tool for manipulating selectivity, especially for ionizable compounds like quinazolinones[3]. A systematic screen at different pH values (e.g., low, mid, and high pH, within the column's stable range) can reveal the optimal conditions for separating your impurities.

  • Alternative Column Chemistries: If modifying the mobile phase does not provide sufficient resolution, changing the stationary phase is the next logical step. Different column chemistries offer different separation mechanisms. For example, a phenyl-hexyl column provides π-π interactions, which can be beneficial for aromatic compounds like quinazolinones. A polar-embedded column can offer different selectivity for polar impurities.

  • Orthogonal Techniques (SFC): When HPLC methods fail to provide the desired separation, an orthogonal technique like Supercritical Fluid Chromatography (SFC) can be highly effective[6][10]. SFC operates on a normal-phase-like separation mechanism, which is fundamentally different from reversed-phase HPLC, often leading to dramatically different elution orders and the resolution of previously co-eluting peaks[6].

    • Protocol: Initial SFC Screening

      • Column: Start with a column known for good performance with polar compounds in SFC, such as an ethylpyridine or a 2-picolylamine phase.

      • Mobile Phase: Use supercritical CO₂ as the primary mobile phase (A) and methanol with a basic additive (e.g., 20 mM ammonium hydroxide) as the modifier (B).

      • Gradient: Run a generic screening gradient from 5% to 40% B over 10 minutes.

      • Backpressure and Temperature: Maintain a backpressure of 150 bar and a column temperature of 40 °C.

      • Optimization: Based on the initial results, optimize the gradient, modifier, and additive to achieve the desired separation.

Part 3: Data Presentation and Method Validation

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of a Quinazolinone Derivative
pH of Aqueous PhaseRetention Time (min)Tailing Factor (Tf)Resolution (Rs) to Impurity
7.04.22.11.1
5.05.81.61.4
3.08.11.12.2

Conditions: C18 column (4.6 x 150 mm, 5 µm), 40:60 (v/v) aqueous buffer:acetonitrile, 1.0 mL/min flow rate, 30 °C. Data is representative.

This table clearly demonstrates that for a basic quinazolinone, decreasing the mobile phase pH increases retention time while significantly improving peak symmetry and resolution from a closely eluting impurity[1][3].

Method Validation in Accordance with ICH Q2(R1)

Once a suitable separation method has been developed, it must be validated to ensure it is fit for its intended purpose, which for impurity analysis, is to accurately quantify the levels of related substances[11][12].

Key Validation Parameters for an Impurity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11][12]. This is often demonstrated by spiking the drug substance with known impurities and performing forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified with acceptable precision and accuracy, respectively[13].

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range[11].

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked impurities[11].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision)[13].

  • Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity[11].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[13].

Part 4: Chiral Separations of Quinazolinone Enantiomers

For quinazolinone drug candidates that are chiral, the separation of enantiomers is a critical regulatory requirement, as different enantiomers can have different pharmacological and toxicological profiles[14].

Q: How do I approach the separation of quinazolinone enantiomers?

A: The most direct and common approach is to use a Chiral Stationary Phase (CSP) in HPLC or SFC[15][16]. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

General Strategy for Chiral Method Development:

  • Column Screening: Screen a set of diverse CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point and are effective for a wide range of compounds.

  • Mobile Phase Selection: For normal-phase HPLC, start with a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For reversed-phase, use a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol. For SFC, a mobile phase of CO₂ with an alcohol modifier is typical.

  • Additive/Modifier Optimization: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution in normal-phase and SFC separations.

  • Temperature Optimization: Column temperature can affect the kinetics of the chiral recognition process and can be optimized to improve resolution.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and a robust scientific rationale.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its rigid, heterocyclic structure provides an excellent framework for interacting with various biological targets, particularly protein kinases.[3] Consequently, quinazolinone derivatives have been successfully developed as potent anticancer agents.[1][4] Notable examples include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and Idelalisib, an inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ).[4][5][6]

The subject of this guide, this compound, is a novel derivative featuring this promising scaffold. While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors suggests a strong potential for anticancer activity. The presence of the piperidinyl group may enhance its pharmacological properties, such as solubility or target engagement.[6]

This guide outlines a systematic approach to validate the hypothesized anticancer activity of this compound. We will detail a series of experiments to profile its cytotoxicity and elucidate its potential mechanism of action, comparing it directly with two well-characterized, clinically relevant quinazolinone-based drugs.

Comparator Compounds: Setting the Benchmark

To provide a meaningful context for the biological activity of our test compound, we have selected two FDA-approved anticancer drugs that also feature the quinazolinone scaffold but target different kinase pathways.

  • Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[4][7] It serves as an excellent comparator for potential activity against EGFR-driven cancers.

  • Idelalisib (Zydelig®): A selective inhibitor of the delta isoform of PI3K, approved for treating certain B-cell malignancies.[6] The piperidine moiety in our test compound bears some resemblance to the morpholine group in other PI3K inhibitors, making this a relevant comparison.

By comparing our test compound against these two standards, we can not only quantify its potency but also gain initial insights into its potential selectivity.

Experimental Validation Plan

Our validation plan is divided into two main parts: an initial broad cytotoxicity screening followed by a more focused investigation into the potential mechanism of action.

Part 1: In Vitro Cytotoxicity Profiling

The first step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[8]

Selected Human Cancer Cell Lines:

  • A549 (Non-Small Cell Lung Carcinoma): Known to express wild-type EGFR, making it a relevant model for comparison with Gefitinib.[5]

  • SU-DHL-6 (B-cell Lymphoma): A cell line sensitive to PI3Kδ inhibition, relevant for comparison with Idelalisib.[6]

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line to assess broad-spectrum anticancer activity.[9][10]

  • PC-3 (Prostate Adenocarcinoma): Another standard cell line for evaluating general cytotoxicity.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound, Gefitinib, and Idelalisib in the appropriate cell culture medium. The concentration range should be wide enough to determine the IC50 value (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each compound in each cell line.

Data Presentation:

CompoundA549 IC50 (µM)SU-DHL-6 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
This compound
Gefitinib
Idelalisib

This table will be populated with the experimentally determined mean IC50 values ± standard deviation from at least three independent experiments.

Part 2: Mechanistic Investigation

Based on the cytotoxicity profile, the next logical step is to investigate the potential molecular mechanism of action. Given the prevalence of kinase inhibition among quinazolinone derivatives, we will focus on assessing the compound's effect on EGFR and PI3Kδ signaling pathways.

Experimental Workflow for Mechanistic Studies

G cluster_0 In Vitro Kinase Assays cluster_1 Cell-Based Assays kinase_assay Direct Enzyme Inhibition Assays (EGFR & PI3Kδ) cell_treatment Treat Cells (e.g., A549, SU-DHL-6) with Test Compound lysis Cell Lysis and Protein Extraction cell_treatment->lysis western_blot Western Blot Analysis lysis->western_blot phospho_akt Probe for p-AKT & Total AKT western_blot->phospho_akt phospho_erk Probe for p-ERK & Total ERK western_blot->phospho_erk cytotoxicity Initial Cytotoxicity Profiling (MTT Assay) cytotoxicity->kinase_assay Hypothesize Target cytotoxicity->cell_treatment Select Relevant Cell Lines

Caption: Workflow for mechanistic investigation of the test compound.

A. In Vitro Kinase Inhibition Assays

To directly assess whether our test compound inhibits EGFR or PI3Kδ, commercially available in vitro kinase assay kits can be used. These assays typically measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor.

Protocol Outline:

  • Follow the manufacturer's protocol for the selected EGFR and PI3Kδ kinase assay kits.

  • Prepare a range of concentrations for the test compound, Gefitinib (for the EGFR assay), and Idelalisib (for the PI3Kδ assay).

  • Incubate the kinase, substrate, ATP, and inhibitor for the recommended time.

  • Measure the kinase activity, which is often detected via luminescence, fluorescence, or ELISA.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Presentation:

CompoundEGFR IC50 (nM)PI3Kδ IC50 (nM)
This compound
Gefitinib
Idelalisib

This table will present the IC50 values, indicating the direct inhibitory potency of the compounds against the purified enzymes.

B. Western Blot Analysis of Downstream Signaling

To confirm that the compound affects the target kinase within a cellular context, we can use Western blotting to measure the phosphorylation levels of key downstream signaling proteins.

  • EGFR Pathway: EGFR activation leads to the phosphorylation of downstream proteins like ERK (extracellular signal-regulated kinase). A potent EGFR inhibitor should reduce the levels of phosphorylated ERK (p-ERK).

  • PI3K/AKT Pathway: PI3K activation leads to the phosphorylation of AKT. An inhibitor of this pathway should decrease the levels of phosphorylated AKT (p-AKT).[9][10]

Signaling Pathways Overview

G cluster_0 EGFR Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation ERK->Proliferation1 Gefitinib Gefitinib Gefitinib->EGFR Inhibits Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival Idelalisib Idelalisib Idelalisib->PI3K Inhibits

Caption: Simplified EGFR and PI3K/AKT signaling pathways.

Experimental Protocol: Western Blot

  • Cell Treatment: Treat the selected cell lines (e.g., A549 with EGF stimulation for the EGFR pathway, and SU-DHL-6 for the PI3K pathway) with the test compound at its IC50 concentration for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT, total AKT, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Interpretation of Results

The collective data from these experiments will allow for a robust validation of the biological activity of this compound.

  • Potent and Broad-Spectrum Cytotoxicity: If the test compound shows low micromolar or nanomolar IC50 values across multiple cell lines, it suggests significant anticancer potential.

  • Selective Cytotoxicity: If the compound is significantly more potent in A549 cells compared to SU-DHL-6, it might indicate a preference for the EGFR pathway. Conversely, higher potency in SU-DHL-6 cells would suggest a potential PI3K-inhibitory mechanism.

  • Direct Kinase Inhibition: The in vitro kinase assay results will provide definitive evidence of direct target engagement. A low nanomolar IC50 against either EGFR or PI3Kδ would strongly support a specific mechanism of action.

  • Confirmation in Cells: A reduction in p-ERK (for EGFR) or p-AKT (for PI3K) levels in the Western blot analysis would confirm that the compound inhibits the intended pathway within a cellular environment.

By following this comparative guide, researchers can systematically and objectively characterize the biological activity of this compound, paving the way for its further development as a potential therapeutic agent.

References

The Structure-Activity Relationship of 3-(Piperidin-4-yl) Quinazolinone Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A particularly promising class of quinazolinone derivatives are those substituted at the 3-position with a piperidine moiety. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(piperidin-4-yl) quinazolinone analogs, offering a comparative overview of their performance against key biological targets, supported by experimental data and detailed methodologies to inform and accelerate drug discovery programs.

The Quinazolinone Core: A Versatile Pharmacophore

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for molecular design.[3] Its rigid structure provides a well-defined orientation for substituents, while the nitrogen and carbonyl groups can participate in crucial hydrogen bonding interactions with biological targets. Modifications at various positions of the quinazolinone core have been extensively explored to modulate the pharmacological profile of these compounds.[4] Structure-activity relationship studies have revealed that substitutions at the 2 and 3 positions, as well as the presence of halogens at the 6 and 8 positions, can significantly influence their biological activities.[1]

The Significance of the 3-(Piperidin-4-yl) Moiety

The incorporation of a piperidine ring at the 3-position of the quinazolinone scaffold introduces a basic nitrogen atom, which can be crucial for forming salt bridges and improving pharmacokinetic properties such as solubility. The piperidine ring itself can be further substituted to fine-tune the compound's potency, selectivity, and overall drug-like properties. The 4-positional linkage provides a specific spatial orientation for these substituents, allowing for targeted interactions within the binding pockets of various enzymes and receptors.

Comparative SAR Analysis Across Key Biological Targets

The 3-(piperidin-4-yl) quinazolinone scaffold has been investigated against several important drug targets. This section compares the SAR of these analogs for two prominent target classes: Poly (ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition: A Focus on Anticancer Activity

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair.[5][6] Their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The quinazolinone core has been successfully utilized as a bioisostere for the phthalazinone core found in the approved PARP inhibitor Olaparib.[1][8]

Key SAR Insights for PARP Inhibition:

  • Substituents on the Quinazolinone Core: The nature and position of substituents on the quinazolinone ring significantly impact PARP inhibitory activity. Halogen substitutions, particularly at the 6-position, have been shown to enhance potency.[9]

  • Piperidine Substituents: Modifications on the piperidine nitrogen are critical for activity. Small, hydrophobic groups are often favored. The presence of a benzyl group on the piperidine nitrogen has been shown to be beneficial in some analogs.

  • Linker between Quinazolinone and Piperidine: While a direct linkage is common, the introduction of a linker, such as a methyl group, can alter the conformational flexibility and impact binding affinity.

Compound IDQuinazolinone Substituent (R1)Piperidine N-Substituent (R2)PARP-1 IC50 (nM)Reference
Analog 1 HH>1000Fictionalized Data for Illustrative Purposes
Analog 2 6-FluoroH520Fictionalized Data for Illustrative Purposes
Analog 3 HBenzyl250Fictionalized Data for Illustrative Purposes
Analog 4 6-FluoroBenzyl35Fictionalized Data for Illustrative Purposes

Table 1: Comparative PARP-1 Inhibitory Activity of 3-(Piperidin-4-yl) Quinazolinone Analogs. Fictionalized data is presented to illustrate SAR trends.

Kinase Inhibition: Targeting a Broad Spectrum of Diseases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[10] Their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders. The quinazoline scaffold is a well-established kinase inhibitor pharmacophore, with several approved drugs targeting epidermal growth factor receptor (EGFR) kinase.[11]

Key SAR Insights for Kinase Inhibition:

  • Anilino Substituent at C4: For many kinase inhibitors, a 4-anilino substituent on the quinazoline core is crucial for activity, as it mimics the adenine portion of ATP and forms key hydrogen bonds in the kinase hinge region.

  • Piperidine as a Solubilizing Group: The 3-(piperidin-4-yl) moiety often serves to enhance solubility and modulate pharmacokinetic properties.

  • Substituents on the 4-Anilino Ring: Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the 4-anilino ring can significantly enhance inhibitory potency against certain kinases.

Compound ID4-Anilino Substituent (R3)Piperidine N-Substituent (R2)EGFR IC50 (nM)Reference
Analog 5 HH850Fictionalized Data for Illustrative Purposes
Analog 6 3-Chloro-4-fluoroH120Fictionalized Data for Illustrative Purposes
Analog 7 HMethyl790Fictionalized Data for Illustrative Purposes
Analog 8 3-Chloro-4-fluoroMethyl15Fictionalized Data for Illustrative Purposes

Table 2: Comparative EGFR Kinase Inhibitory Activity of 4-Anilino-3-(piperidin-4-yl) quinazolinone Analogs. Fictionalized data is presented to illustrate SAR trends.

Experimental Protocols

To facilitate the synthesis and evaluation of novel 3-(piperidin-4-yl) quinazolinone analogs, detailed experimental methodologies are provided below.

General Synthetic Scheme

A common synthetic route to 3-(piperidin-4-yl) quinazolinone derivatives involves the cyclization of an appropriately substituted 2-aminobenzamide with an N-protected piperidin-4-one, followed by deprotection and subsequent modification of the piperidine nitrogen.[12]

Synthetic Workflow A 2-Aminobenzamide C Cyclization (e.g., microwave irradiation) A->C B N-Boc-piperidin-4-one B->C D N-Boc-3-(piperidin-4-yl) quinazolinone C->D Formation of quinazolinone core E Deprotection (e.g., TFA/DCM) D->E F 3-(Piperidin-4-yl) quinazolinone E->F Removal of Boc group H N-Alkylation/ N-Arylation F->H G R2-X (e.g., alkyl halide) G->H I Final Analog H->I Introduction of R2 substituent

Caption: General workflow for the synthesis of 3-(piperidin-4-yl) quinazolinone analogs.

Step-by-Step Synthesis of a Representative Analog (Analog 4):

  • Synthesis of 2-amino-5-fluorobenzamide: Commercially available 2-amino-5-fluorobenzoic acid is converted to the corresponding benzamide via standard amide coupling procedures.

  • Cyclization: A mixture of 2-amino-5-fluorobenzamide (1.0 eq) and N-Boc-piperidin-4-one (1.2 eq) in a suitable solvent (e.g., ethanol) is subjected to microwave irradiation at 120 °C for 30 minutes. The crude product is purified by column chromatography to yield N-Boc-6-fluoro-3-(piperidin-4-yl)quinazolin-4(3H)-one.

  • Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield 6-fluoro-3-(piperidin-4-yl)quinazolin-4(3H)-one.

  • N-Benzylation: To a solution of 6-fluoro-3-(piperidin-4-yl)quinazolin-4(3H)-one (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to afford the final product, 3-(1-benzylpiperidin-4-yl)-6-fluoroquinazolin-4(3H)-one (Analog 4).

In Vitro Biological Evaluation

The inhibitory activity against PARP-1 can be determined using a commercially available chemiluminescent assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reconstitute the PARP-1 enzyme and prepare the reaction buffer according to the manufacturer's instructions.

  • Add varying concentrations of the test compounds to the wells of a 96-well plate.

  • Initiate the reaction by adding the PARP-1 enzyme and the histone-coated plate.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate for 1 hour, then wash and add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

The inhibitory activity against a specific kinase, such as EGFR, can be assessed using a variety of methods, including radiometric assays or fluorescence-based assays.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction and incubate at 30 °C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Determine the IC50 values from the dose-response curves.

Future Directions and Conclusion

The 3-(piperidin-4-yl) quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights the key structural features that govern the activity of these analogs against different biological targets. Future research in this area should focus on:

  • Exploring a wider range of substituents on both the quinazolinone core and the piperidine ring to further optimize potency and selectivity.

  • Investigating the impact of stereochemistry at the piperidine ring on biological activity.

  • Conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising analogs.

By leveraging the insights from this guide and employing rational drug design principles, researchers can accelerate the development of novel 3-(piperidin-4-yl) quinazolinone-based drugs with improved therapeutic profiles.

References

Comparative Efficacy Analysis of CAS 79098-75-2: A Quinazolinone-Based Compound, Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold and Its Potential in Kinase Inhibition

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4] Its versatile structure allows for substitutions that can be tailored to target the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors for cancer therapy and other diseases. The compound identified by CAS number 79098-75-2, 3-(4-Piperidinyl)-3,4-dihydro-2(1H)-quinazolinone, possesses this key quinazolinone moiety. While the specific biological target of this compound is not explicitly defined in publicly available literature, its structural similarity to known kinase inhibitors suggests a high probability of activity within this enzyme family.

This guide presents a hypothetical framework for evaluating the efficacy of CAS 79098-75-2 as a kinase inhibitor. We will postulate a putative target based on its chemical structure and outline a comprehensive, scientifically rigorous methodology to compare its performance against established inhibitors of that target. For the purpose of this guide, we will hypothesize that CAS 79098-75-2 targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in oncology.[2][3][5][6]

Hypothetical Target Profile of CAS 79098-75-2

Given the prevalence of the quinazolinone core in EGFR inhibitors like Gefitinib and Erlotinib, it is plausible that CAS 79098-75-2 could exhibit inhibitory activity against this receptor tyrosine kinase.[1][2] The piperidinyl group could potentially interact with the solvent-exposed region of the kinase domain or be modified to enhance potency and selectivity.

Comparative Kinase Inhibitors: The Gold Standards

To establish a robust comparison, we will benchmark the hypothetical activity of CAS 79098-75-2 against two well-characterized EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, ATP-competitive inhibitor of EGFR, particularly effective against activating mutations in the kinase domain.

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor that effectively targets both activating mutations and the T790M resistance mutation.

These inhibitors represent different generations and mechanisms of action, providing a comprehensive basis for comparison.

Experimental Workflow for Efficacy Comparison

A multi-tiered approach is essential to thoroughly characterize and compare the efficacy of a novel compound. The following experimental plan outlines the key assays required.

Diagram: Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 In Vitro Assays cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Evaluation Biochemical Assay Biochemical Kinase Assay (IC50 Determination) Cell-Based Assays Cell Proliferation Assay (GI50) Western Blotting (Pathway Modulation) Biochemical Assay->Cell-Based Assays Potency & Selectivity Target Engagement Cellular Thermal Shift Assay (CETSA) Cell-Based Assays->Target Engagement Cellular Activity Xenograft Model Tumor Xenograft Studies Target Engagement->Xenograft Model Efficacy

Caption: A stepwise workflow for characterizing a novel kinase inhibitor, from initial biochemical potency to in vivo efficacy.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of CAS 79098-75-2 against recombinant EGFR kinase.

Methodology:

  • Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), CAS 79098-75-2, Gefitinib, Osimertinib, and a kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds (CAS 79098-75-2, Gefitinib, Osimertinib) in DMSO.

    • In a 96-well plate, add the EGFR kinase, peptide substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding a final concentration of ATP (at or near the Km for EGFR).

    • Incubate for a specified time at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of CAS 79098-75-2 on cancer cell lines with known EGFR status.

Methodology:

  • Cell Lines:

    • A549: A human lung carcinoma cell line with wild-type EGFR.

    • NCI-H1975: A human lung adenocarcinoma cell line harboring the L858R and T790M EGFR mutations.

    • PC-9: A human lung adenocarcinoma cell line with an EGFR exon 19 deletion.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of CAS 79098-75-2, Gefitinib, and Osimertinib for 72 hours.

    • Assess cell viability using a metabolic assay such as MTT, MTS, or a live-cell imaging system.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Western Blot Analysis for Pathway Modulation

Objective: To confirm that the anti-proliferative effects of CAS 79098-75-2 are due to the inhibition of EGFR signaling.

Methodology:

  • Procedure:

    • Treat the selected cancer cell lines with CAS 79098-75-2, Gefitinib, and Osimertinib at concentrations around their respective GI50 values for a short duration (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be included.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Qualitatively and quantitatively assess the reduction in the phosphorylation of EGFR and its downstream signaling proteins (Akt and ERK) in the presence of the inhibitors.

Hypothetical Data Summary

The following tables present hypothetical data to illustrate how the results of these experiments would be structured for a clear comparison.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (T790M Mutant)
CAS 79098-75-2150>10,000
Gefitinib255,000
Osimertinib1015

Table 2: Cell-Based Proliferation (GI50, nM)

CompoundA549 (WT EGFR)PC-9 (EGFR del19)NCI-H1975 (L858R/T790M)
CAS 79098-75-22,5001,800>20,000
Gefitinib8005010,000
Osimertinib2001530

Signaling Pathway Diagram

Diagram: EGFR Signaling Pathway and Points of Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis\n(Cell Growth) Protein Synthesis (Cell Growth) mTOR->Protein Synthesis\n(Cell Growth) Inhibitor CAS 79098-75-2 Gefitinib Osimertinib Inhibitor->EGFR Inhibits (ATP-Competitive)

Caption: The EGFR signaling cascade and the mechanism of action for ATP-competitive inhibitors.

Conclusion and Future Directions

This guide provides a hypothetical yet scientifically grounded framework for evaluating the efficacy of CAS 79098-75-2 as a potential kinase inhibitor, using EGFR as a putative target. The outlined experimental protocols are standard in the field of drug discovery and would provide the necessary data to ascertain its potency, selectivity, and mechanism of action.

Should the initial hypothesis prove incorrect, a broader kinase screening panel would be the logical next step to identify the true molecular target(s) of CAS 79098-75-2. The quinazolinone scaffold remains a highly promising starting point for the development of novel therapeutics, and a thorough investigation of compounds like CAS 79098-75-2 is a worthwhile endeavor in the pursuit of new medicines.

References

A Researcher's Comparative Guide to Cross-Reactivity and Off-Target Effects of Dihydroquinazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the dihydroquinazolinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting enzymes like kinases.[1][2] Their therapeutic promise is significant, however, like many small molecule inhibitors, their clinical success is often hampered by unintended interactions with proteins other than the primary target.[1] This guide provides an in-depth comparison of the cross-reactivity and off-target profiles of dihydroquinazolinone compounds, supported by experimental frameworks to empower researchers in selecting and developing more selective therapeutic candidates.

The challenge with many kinase inhibitors, including those based on the dihydroquinazolinone framework, is that they often target the highly conserved ATP-binding pocket of kinases.[3] This structural similarity across the kinome can lead to polypharmacology, where a single drug interacts with multiple kinases.[4][5] While sometimes beneficial, unintended off-target effects are a major cause of adverse drug reactions and toxicity, potentially leading to the failure of promising drug candidates in later-stage clinical trials.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity is paramount.

Comparative Analysis of Dihydroquinazolinone Selectivity

To illustrate the varying selectivity profiles within this class of compounds, consider the following hypothetical data, which mirrors findings in the literature for kinase inhibitors. This table compares three distinct dihydroquinazolinone derivatives against their intended target and a panel of common off-targets.

CompoundPrimary Target (IC50, nM)Off-Target Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Off-Target Non-Kinase C (IC50, nM)Selectivity Ratio (Off-Target A / Primary)
DHQZ-1 1050>10,0001,5005
DHQZ-2 15300>10,000>10,00020
DHQZ-3 81,2005,000800150

This is representative data for illustrative purposes.

From this comparison, DHQZ-3 emerges as the most selective compound, with a 150-fold higher potency for its primary target over its most significant off-target (Kinase A). In contrast, DHQZ-1 shows only a 5-fold selectivity, suggesting a higher likelihood of off-target effects at therapeutic concentrations. These differences in selectivity can often be attributed to subtle modifications of the dihydroquinazolinone scaffold that exploit less conserved regions outside the primary binding site.[8]

Experimental Workflows for Assessing Off-Target Effects

A multi-pronged approach is essential for a comprehensive understanding of a compound's off-target profile. This typically begins with broad, high-throughput screening and funnels down to more specific, biologically relevant assays.

Workflow for Off-Target Profiling

Below is a generalized workflow for identifying and validating off-target effects.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Confirmation Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Target_Engagement Target Engagement Assays (e.g., CETSA) Biochemical_Screening->Target_Engagement Identify potential hits Chemoproteomics Chemoproteomics (e.g., Kinobeads) Chemoproteomics->Target_Engagement Unbiased identification Signaling_Assays Downstream Signaling Assays (e.g., Western Blot) Target_Engagement->Signaling_Assays Confirm cellular binding Phenotypic_Screening Phenotypic Screening (Cell Viability, Apoptosis) Phenotypic_Screening->Signaling_Assays Link phenotype to target Rescue_Experiments Rescue/Overexpression Experiments Signaling_Assays->Rescue_Experiments Validate functional effect

Caption: A multi-phase workflow for identifying and validating off-target effects of small molecules.

Detailed Experimental Protocols

Biochemical Kinase Profiling

This initial screen provides a broad view of a compound's activity across a large panel of kinases.

Principle: Recombinant kinases are used in in-vitro assays to measure the ability of a compound to inhibit their catalytic activity.

Protocol:

  • Compound Preparation: Prepare a dilution series of the dihydroquinazolinone compound in DMSO.

  • Assay Plate Setup: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at a specified temperature to allow the enzymatic reaction to proceed.

  • Detection: Use a detection reagent (e.g., luminescence-based) to measure the amount of remaining ATP or the phosphorylated product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Self-Validation: The inclusion of positive and negative controls in every assay plate is crucial for validating the results. A robust Z'-factor should be calculated to ensure the assay is performing correctly.

Chemoproteomics for Unbiased Target Identification

Chemoproteomic approaches, such as affinity purification combined with mass spectrometry, can identify both expected and unexpected protein interactions in a native biological system.[3][8]

Principle: An immobilized, non-selective kinase inhibitor matrix (like "kinobeads") is used to capture a large portion of the cellular kinome from a cell lysate.[9] A test compound is then used to compete for binding, and the displaced proteins are identified and quantified by mass spectrometry.[3]

Protocol:

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

  • Compound Incubation: Incubate the lysate with the dihydroquinazolinone compound at various concentrations.

  • Affinity Purification: Add the kinobeads to the lysate and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry (e.g., SILAC or TMT labeling) to identify and quantify the proteins that were displaced by the test compound.

  • Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the beads in the presence of the compound. These are potential on- and off-targets.

Self-Validation: The dose-dependent nature of the displacement provides an internal validation of the binding interaction. Comparing results across different cell lines can also confirm the relevance of the identified targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its putative target within the complex environment of a living cell.[6]

Principle: The binding of a ligand (the drug) to a protein generally increases the protein's thermal stability. CETSA measures this change in stability.

Protocol:

  • Cell Treatment: Treat intact cells with the dihydroquinazolinone compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Self-Validation: The presence of a clear thermal shift that is dependent on the compound concentration serves as a self-validating measure of target engagement.

Signaling Pathway Analysis: On-Target vs. Off-Target Effects

Understanding the downstream consequences of target engagement is crucial. A dihydroquinazolinone might be designed to inhibit a specific kinase in a cancer-related pathway, but an off-target interaction could inadvertently activate a pro-survival pathway, compromising the drug's efficacy.

Signaling_Pathway cluster_pathway1 On-Target Pathway (e.g., Proliferation) cluster_pathway2 Off-Target Pathway (e.g., Survival) RTK1 Receptor Tyrosine Kinase (RTK) RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK (Intended Target) RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation RTK2 RTK PI3K PI3K (Off-Target) RTK2->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DHQZ Dihydroquinazolinone Compound DHQZ->MEK Inhibition (On-Target) DHQZ->PI3K Inhibition (Off-Target)

Caption: On-target inhibition of the MAPK/ERK pathway and off-target inhibition of the PI3K/AKT pathway by a hypothetical compound.

This diagram illustrates how a dihydroquinazolinone compound designed to inhibit MEK might also unintentionally inhibit PI3K.[10] This off-target activity could have significant biological consequences that need to be understood and controlled for.[11][12]

Conclusion

The development of selective dihydroquinazolinone-based therapeutics requires a deep and early understanding of their potential for cross-reactivity and off-target effects. By employing a systematic and multi-faceted experimental approach—from broad biochemical screens to targeted cellular validation—researchers can build a comprehensive selectivity profile. This data-driven approach is essential for guiding medicinal chemistry efforts to optimize lead compounds, mitigate potential toxicities, and ultimately increase the probability of clinical success. The methodologies and comparative frameworks presented here provide a robust starting point for any research program focused on this important class of molecules.

References

Method 1: The Classic Approach - Two-Component Condensation of 2-Aminobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Dihydroquinazolinones: A Head-to-Head Comparison of Modern Methodologies

As a Senior Application Scientist, the ability to navigate and select the optimal synthetic route is paramount to the success of any drug discovery program. The 2,3-dihydroquinazolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The efficacy of synthesizing this privileged structure directly impacts the pace of research and development. This guide provides a head-to-head comparison of the most prevalent and innovative methods for dihydroquinazolinone synthesis, offering a critical evaluation of their mechanisms, performance, and practical applicability for researchers in the field.

The most direct and historically significant route to 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of a 2-aminobenzamide with an aldehyde or ketone.[2][4] This method's simplicity and reliance on readily available starting materials have made it a staple in synthetic chemistry.

Mechanistic Rationale

The reaction typically proceeds under acidic catalysis. The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the primary amino group of 2-aminobenzamide. This forms a hydroxyl intermediate which subsequently dehydrates to generate a Schiff base (imine). The final and rate-determining step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to form the six-membered heterocyclic ring.[3][5]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization 2-Aminobenzamide 2-Aminobenzamide Hydroxyl_Intermediate Hydroxyl Intermediate 2-Aminobenzamide->Hydroxyl_Intermediate Nucleophilic Attack Aldehyde Aldehyde Protonated_Aldehyde Activated Aldehyde (Protonated) Aldehyde->Protonated_Aldehyde H+ (Catalyst) Schiff_Base Schiff Base (Imine) Hydroxyl_Intermediate->Schiff_Base -H2O Schiff_Base_2 Schiff Base (Imine) Final_Product 2,3-Dihydroquinazolin-4(1H)-one Schiff_Base_2->Final_Product Intramolecular Nucleophilic Attack

Caption: Mechanism of Acid-Catalyzed Dihydroquinazolinone Synthesis.
Performance & Catalyst Comparison

The success of this method hinges on the choice of catalyst. A vast array of catalysts has been employed to drive this transformation, ranging from simple Brønsted and Lewis acids to sophisticated heterogeneous and organocatalytic systems.[6][7] Modern approaches focus on improving yields, reducing reaction times, and adhering to the principles of green chemistry.

Catalyst TypeSpecific ExamplesTypical ConditionsYield RangeKey Advantages
Brønsted Acids p-TSA, Trichloroacetic acid, Sulfonic acids[6][8]Reflux in organic solvent (e.g., EtOH, Toluene)70-95%Inexpensive, readily available.
Lewis Acids CuCl₂, ZrCl₄, InCl₃, TiCl₄/Zn[6][8]Varies (RT to reflux)80-98%High efficiency, mild conditions possible.
Heterogeneous Montmorillonite K-10, Fe₃O₄@nano-cellulose[2][9]Solvent-free (Ball Milling) or Reflux85-99%Catalyst reusability, simple workup.[2]
Organocatalysts L-proline, Thiamine HCl (Vitamin B1)[10][11]Mild conditions (RT to 50°C), often in green solvents74-99%Metal-free, enantioselective versions possible.[7][10]
Experimental Protocol: Synthesis using Montmorillonite K-10 under Ball Milling

This protocol exemplifies a modern, green approach to the two-component synthesis.[2]

  • Place 2-aminobenzamide (0.5 mmol), the desired aldehyde (0.5 mmol), and montmorillonite K-10 (1.5 g) into a stainless-steel grinding jar containing stainless steel balls.

  • Mill the mixture at a speed of 450 rpm for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the mixture and filter to separate the catalyst.

  • Wash the catalyst with warm ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.

Trustworthiness: The reusability of the montmorillonite K-10 catalyst has been demonstrated for at least six cycles without a significant drop in performance, validating the protocol's robustness and cost-effectiveness.[2]

Method 2: The Convergent Approach - Three-Component Synthesis from Isatoic Anhydride

For generating diverse libraries of compounds, one-pot, multi-component reactions (MCRs) are exceptionally powerful. The synthesis of dihydroquinazolinones from isatoic anhydride, an amine, and an aldehyde is a prime example of this efficiency.[12][13][14]

Mechanistic Rationale

This reaction is a cascade process where the catalyst plays a crucial role. The sequence begins with the nucleophilic attack of the amine (or ammonia from a source like ammonium acetate) on a carbonyl group of isatoic anhydride. This is followed by a ring-opening and decarboxylation to generate a 2-aminobenzamide intermediate in situ. This intermediate then reacts with the aldehyde via the same mechanism described in Method 1 (Schiff base formation followed by cyclization) to yield the final product.[3]

G cluster_0 Step 1: In Situ Formation of 2-Aminobenzamide cluster_1 Step 2: Condensation and Cyclization Isatoic_Anhydride Isatoic_Anhydride Intermediate_I Ring-Opened Intermediate Isatoic_Anhydride->Intermediate_I Nucleophilic Attack Amine Amine 2-Aminobenzamide 2-Aminobenzamide Intermediate_I->2-Aminobenzamide -CO2 (Decarboxylation) 2-Aminobenzamide_2 2-Aminobenzamide Aldehyde Aldehyde Final_Product 2,3-Dihydroquinazolin-4(1H)-one 2-Aminobenzamide_2->Final_Product Condensation & Cyclization

Caption: Mechanism of the Three-Component Synthesis.
Performance & Catalyst Comparison

This method's elegance lies in its convergence and atom economy. The choice of catalyst and solvent system is critical and has been extensively explored, with a strong trend towards environmentally benign options.

Catalyst / SystemSpecific ExamplesTypical ConditionsYield RangeKey Advantages
Magnetic Nanoparticles Fe₃O₄ NPs[13]Water, 90°C80-95%Excellent yields, easy magnetic recovery of catalyst, green solvent.[13]
Lewis Acids Bi(NO₃)₃·5H₂O, Alum (KAl(SO₄)₂·12H₂O)[15]Solvent-free (80°C) or EtOH reflux85-96%Low cost, low toxicity, simple workup.[15]
Ionic Liquids [Cmim]CF₃COO, [Bmim]BF₄[16][17]IL-water system, Reflux85-97%Can act as both catalyst and solvent, recyclable.[16]
Catalyst-Free Water, Microwave irradiation[18]Water, MW, 5 minup to 99%Extremely fast, no catalyst needed, environmentally benign.[18]
Experimental Protocol: Synthesis using Magnetic Fe₃O₄ Nanoparticles

This protocol highlights a green and efficient MCR approach.[13]

  • To a mixture of isatoic anhydride (1 mmol), an amine (1 mmol), and an aldehyde (1 mmol) in water (5 mL), add Fe₃O₄ nanoparticles (15 mol% for anilines, 50 mol% for aliphatic amines).

  • Stir the resulting suspension at 90°C for the required time (typically 2-5 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue by recrystallization or column chromatography to yield the product.

Trustworthiness: The Fe₃O₄ nanoparticle catalyst can be recovered and recycled for several runs without a significant loss in its catalytic activity, demonstrating the protocol's sustainability.[13]

Method 3: An Alternative Route - Base-Mediated Synthesis from 2-Aminobenzonitriles

A less common but valuable alternative route starts from 2-aminobenzonitriles and aldehydes. This method proceeds under basic conditions and offers a different strategic approach to the dihydroquinazolinone core.[19]

Mechanistic Rationale

The reaction is initiated by the base-promoted addition of the primary amino group of 2-aminobenzonitrile to the aldehyde, forming an imine intermediate (Schiff base). The key step is the intramolecular cyclization, followed by the hydration of the nitrile group to an amide, which is facilitated by the aqueous basic medium. This tandem process directly constructs the final heterocyclic product.

G Start 2-Aminobenzonitrile + Aldehyde Imine Schiff Base Intermediate Start->Imine Base (e.g., K3PO4) -H2O Cyclized_Intermediate Cyclized Nitrile Intermediate Imine->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2,3-Dihydroquinazolin-4(1H)-one Cyclized_Intermediate->Final_Product Nitrile Hydration (H2O, Base)

Caption: Mechanism from 2-Aminobenzonitriles.
Performance and Protocol

This method provides an environmentally friendly procedure using water as the solvent and an inorganic base like K₃PO₄ as the promoter.[19]

Experimental Protocol: [19]

  • A mixture of 2-aminobenzonitrile (1.0 mmol), an aromatic aldehyde (1.2 mmol), and K₃PO₄ (2.0 mmol) in water (3 mL) is stirred at 100°C in a sealed tube.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography on silica gel.

This approach generally provides moderate to good yields and represents a valuable metal-free alternative.

Head-to-Head Comparison Summary

FeatureMethod 1: 2-ComponentMethod 2: 3-ComponentMethod 3: From Nitriles
Starting Materials 2-Aminobenzamide, Aldehyde/KetoneIsatoic Anhydride, Amine, Aldehyde2-Aminobenzonitrile, Aldehyde
Core Reaction Acid-catalyzed cyclocondensationOne-pot cascade/cyclocondensationBase-mediated cyclization/hydration
Key Advantage Direct, simple, well-establishedHigh atom economy, convergent, ideal for library synthesisAlternative starting materials, metal-free
Typical Catalysts Acids (p-TSA, ZrCl₄), Heterogeneous (Clays), OrganocatalystsNanoparticles (Fe₃O₄), Lewis Acids (Alum), Ionic LiquidsInorganic Bases (K₃PO₄)
Common Solvents Ethanol, Toluene, Solvent-freeWater, Ethanol, Ionic Liquids, Solvent-freeWater
Yield Range 70-99%[2]80-99%[13][18]60-90%[19]
Green Chemistry Excellent potential with mechanochemistry and reusable catalysts.[2]Strong alignment, especially with water as solvent and magnetic catalysts.[13]Good; uses water as solvent and a simple inorganic base.[19]

Conclusion and Future Outlook

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a mature field, yet it continues to evolve towards greater efficiency, sustainability, and versatility.

  • The two-component condensation of 2-aminobenzamides remains a robust and reliable method, with modern innovations in catalysis—particularly mechanochemistry—making it highly attractive from a green chemistry perspective.

  • The three-component reaction starting from isatoic anhydride is arguably the most powerful method for rapidly generating chemical diversity, embodying the principles of ideal synthesis through its convergent and atom-economical nature. Its adaptability to aqueous and catalyst-free conditions further cements its utility.

  • The route from 2-aminobenzonitriles provides a valuable alternative, expanding the toolkit for synthetic chemists when other starting materials may be unsuitable.

For the modern drug development professional, the choice of method will depend on the specific goals of the project. For targeted synthesis of a single analogue, the two-component method offers simplicity. For the construction of a screening library, the three-component MCR is unparalleled in its efficiency. The continuous development of novel catalysts, particularly those that are reusable, inexpensive, and environmentally benign, will continue to shape the future of dihydroquinazolinone synthesis, enabling faster and more sustainable access to these vital medicinal scaffolds.

References

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic is paved with rigorous mechanistic studies. The compound 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one, a member of the versatile quinazolinone family, presents a compelling case for such an investigation. While the quinazolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse mechanisms of action, the specific biological targets and mode of action for this particular derivative remain to be elucidated.[1]

This guide provides a comprehensive, technically-grounded framework for systematically confirming the mechanism of action (MoA) of this compound. We will navigate the essential experimental workflows, from broad, unbiased screening to specific target validation, and compare its potential activity profile against well-characterized alternative compounds. Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust investigation.

The Central Question: Pinpointing a Molecular Target

The quinazolinone core is found in molecules targeting a range of proteins, including protein kinases and tubulin.[1] This structural promiscuity necessitates a multi-pronged approach to identify the specific MoA of this compound. Our investigation will therefore focus on two primary hypotheses:

  • Hypothesis 1: The compound is a protein kinase inhibitor. Many quinazolinone derivatives are known to target the ATP-binding pocket of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3]

  • Hypothesis 2: The compound modulates tubulin dynamics. Some compounds with a similar core structure have been shown to interfere with microtubule polymerization, a mechanism shared by potent anti-cancer agents.

To rigorously test these hypotheses, we will benchmark our compound against established drugs with known mechanisms:

  • Gefitinib and Lapatinib: Reversible, ATP-competitive tyrosine kinase inhibitors targeting EGFR and/or HER2.[2][4][5][6][7]

  • Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.[8][9][][11][12]

A Phased Approach to MoA Confirmation: From Broad Screening to Focused Validation

Our experimental strategy is designed in a logical sequence, where the results of each phase inform the next, ensuring an efficient and conclusive investigation.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential protein kinase targets.

A broad, activity-based kinome profiling service is the most efficient starting point.[13][14][15][16] This will screen our compound against a large panel of purified kinases to identify any potential "hits."

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Format: Utilize a reputable commercial service that offers a continuous, activity-based assay format for kinome profiling.[15] This provides more detailed kinetic insights compared to simple endpoint assays.

  • Screening Concentration: A standard initial screening concentration is 1 µM.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Hits are typically defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Expected Outcome and Interpretation:

The kinome profiling data will provide a "fingerprint" of the compound's kinase selectivity. This will allow us to categorize it as a highly selective inhibitor, a multi-targeted inhibitor, or inactive against the tested kinases.

dot

G cluster_0 Phase 1: Unbiased Target Identification Compound This compound KinomeProfiling Kinome Profiling (>300 Kinases) Compound->KinomeProfiling DataAnalysis Data Analysis (% Inhibition) KinomeProfiling->DataAnalysis PotentialHits List of Potential Kinase Targets DataAnalysis->PotentialHits G cluster_1 Phase 2: Cellular Target Engagement IntactCells Intact Cells Expressing Target Kinase CompoundTreatment Treat with Compound or Vehicle IntactCells->CompoundTreatment HeatChallenge Heat Challenge (Temperature Gradient) CompoundTreatment->HeatChallenge LysisSeparation Lysis & Separation of Soluble Proteins HeatChallenge->LysisSeparation WesternBlot Western Blot for Target Protein LysisSeparation->WesternBlot MeltingCurve Generate Melting Curve (Target Stabilization) WesternBlot->MeltingCurve G EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib / Compound of Interest Gefitinib->EGFR G cluster_2 Phase 5: Tubulin Polymerization Assay TubulinGTP Purified Tubulin + GTP AddCompound Add Test Compound or Controls TubulinGTP->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Measure Measure Turbidity/ Fluorescence Over Time Incubate->Measure PolymerizationCurve Generate Polymerization Curve Measure->PolymerizationCurve Conclusion Stabilizer, Destabilizer, or No Effect? PolymerizationCurve->Conclusion

References

A Researcher's Guide to Evaluating the Selectivity of GW5074 (CAS 79098-75-2) for its Primary Target, c-Raf

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular signaling and drug development, the precise characterization of a chemical probe's selectivity is paramount. An inhibitor is only as useful as its specificity is understood. This guide provides an in-depth evaluation of GW5074 (CAS 79098-75-2), a widely cited inhibitor of c-Raf (also known as RAF1), comparing its performance against other known Raf inhibitors and detailing the experimental methodologies required for rigorous validation.

The Central Role of c-Raf in Cellular Signaling

The Raf family of serine/threonine-protein kinases, comprising A-Raf, B-Raf, and c-Raf, are central components of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in upstream components like Ras or in the Raf kinases themselves (most notably B-Raf), is a hallmark of many human cancers.[2]

As a key transducer of signals from Ras GTPases to the downstream kinases MEK1/2 and subsequently ERK1/2, c-Raf represents a critical node for therapeutic intervention. The efficacy and interpretability of studies using a c-Raf inhibitor are, therefore, critically dependent on the inhibitor's selectivity for its intended target over the hundreds of other kinases in the human kinome.

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras cRaf c-Raf (RAF1) Ras->cRaf BRaf B-Raf Ras->BRaf ARaf A-Raf Ras->ARaf MEK MEK1/2 cRaf->MEK BRaf->MEK ARaf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: Simplified MAPK/ERK Signaling Pathway.

The Selectivity Profile of GW5074: A Tale of Two Datasets

GW5074 is widely recognized as a potent, cell-permeable inhibitor of c-Raf, with a reported IC50 value of 9 nM in biochemical assays.[3][4] Early characterizations suggested a high degree of selectivity, with reports indicating no significant activity against a panel of related kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, or c-Fms.[3][5] This profile positioned GW5074 as a precise tool for dissecting c-Raf-specific functions.

However, as broader kinase profiling technologies have become standard, a more complex picture of GW5074's selectivity has emerged. A comprehensive screen revealed that GW5074 inhibits other kinases with potency similar to or greater than its inhibition of Raf isoforms. Notably, it was found to be a more potent inhibitor of PIM kinase family members and also demonstrated significant activity against HIPK2, RIP2, GAK, and MST2. This underscores a critical principle in drug development and chemical biology: inhibitor selectivity is not absolute and can be redefined by the breadth of kinases against which it is tested.

Head-to-Head Comparison: GW5074 vs. Alternative Raf Inhibitors

To place the selectivity of GW5074 in context, it is essential to compare it with other compounds targeting the Raf signaling node. This includes multi-kinase inhibitors that target Raf, such as Sorafenib and Regorafenib, and inhibitors developed with high specificity for the oncogenic B-Raf V600E mutant, such as Vemurafenib and Dabrafenib.

Kinase TargetGW5074 IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)Vemurafenib IC50 (nM)Dabrafenib IC50 (nM)
c-Raf (RAF1) 9 [3]6[6]2.5[7]485.0
B-RafData Varies22[6]11-66[8]1003.2
B-Raf (V600E)Data Varies38[6]11-66[8]310.8
PIM1<9 (Implied) >10,000>10,000>10,000>10,000
VEGFR2>10,000[3]90[6]4.2[7]>10,000>10,000
PDGFRβ>10,00057[6]22[7]>10,000>10,000
c-Kit>10,00068[6]7[7]>10,000>10,000
Src>10,000[3]>20,000>10,000>10,000>10,000
Note: IC50 values can vary based on assay conditions. This table provides a representative summary from published data. Dashes indicate data not readily available in the searched sources.

This comparison highlights distinct selectivity profiles. While GW5074 is potent against c-Raf, its off-target activity on kinases like PIM1 is a significant consideration for experimental design and data interpretation. In contrast, multi-kinase inhibitors like Sorafenib and Regorafenib intentionally engage targets such as VEGFR and PDGFR, contributing to their anti-angiogenic effects.[6][7] The B-Raf V600E inhibitors Vemurafenib and Dabrafenib demonstrate remarkable selectivity for the mutant B-Raf protein, with lower, but still significant, potency against wild-type Raf isoforms.[9][10]

Experimental Workflows for Validating Inhibitor Selectivity

To move from published values to validated tools for your laboratory, a multi-pronged experimental approach is necessary. Here, we outline three essential workflows.

In Vitro Biochemical Kinase Assay

This is the foundational experiment to determine an inhibitor's potency against purified kinases. It directly measures the ability of a compound to block the catalytic activity of the enzyme. The ADP-Glo™ Luminescence-Based Assay is a robust, non-radioactive method.

Biochem_Assay Start Start: Purified Kinase, Substrate, Inhibitor Incubate Pre-incubate Kinase + Inhibitor (15 min) Start->Incubate Initiate Initiate Reaction: Add ATP + Substrate Incubate->Initiate Reaction Kinase Reaction (e.g., 60 min, RT) Initiate->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Detect Convert ADP to ATP & Generate Light (Kinase Detection Reagent) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read

Figure 2: Workflow for an ADP-Glo™ Biochemical Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of GW5074 and control inhibitors. Prepare a solution of purified c-Raf kinase and its specific substrate (e.g., inactive MEK1) in kinase assay buffer.

  • Plate Setup: In a 384-well plate, add the kinase and inhibitor solutions to appropriate wells. Include "no-enzyme" and "vehicle-only" (e.g., DMSO) controls.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. The ATP concentration should ideally be at its Km value for the specific kinase to ensure accurate IC50 determination.[11]

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated by the kinase into a quantifiable luminescent signal.[12]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay

A potent biochemical inhibitor may not effectively engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay provides a direct measure of compound binding to the target protein within intact cells.[3][13]

NanoBRET_Workflow Transfect Day 1: Seed HEK293 cells & Transfect with NanoLuc®-cRaf fusion vector. Treat Day 2: Add serial dilutions of GW5074 to cells. Transfect->Treat Tracer Add cell-permeable fluorescent NanoBRET® tracer. Treat->Tracer Equilibrate Equilibrate for 2 hours at 37°C, 5% CO2. Tracer->Equilibrate Substrate Add NanoLuc® substrate & Extracellular Inhibitor. Equilibrate->Substrate Read Read BRET signal: Donor (450 nm) & Acceptor (610 nm) Substrate->Read Western_Blot_Workflow Culture Culture cells and serum-starve. Treat Pre-treat with GW5074 (dose-response). Culture->Treat Stimulate Stimulate with Growth Factor (e.g., EGF, 10 min). Treat->Stimulate Lyse Lyse cells on ice with buffer containing phosphatase inhibitors. Stimulate->Lyse SDS_PAGE Separate proteins by SDS-PAGE. Lyse->SDS_PAGE Transfer Transfer to PVDF membrane. SDS_PAGE->Transfer Block Block membrane (5% BSA in TBST). Transfer->Block Probe Incubate with primary Ab (e.g., anti-pMEK) then HRP-secondary Ab. Block->Probe Detect Detect with ECL and image. Probe->Detect

References

A Researcher's Guide to Ensuring Reproducible In Vitro Efficacy of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is fraught with challenges. One of the most significant, yet often underestimated, hurdles is the reproducibility of preclinical in vitro data. This guide provides a comprehensive framework for researchers working with 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one, a member of the privileged 2,3-dihydroquinazolin-4(1H)-one scaffold known for its diverse biological activities.[1][2][3][4] We will delve into the critical aspects of experimental design and execution to ensure the generation of robust and reliable data, while also comparing its potential efficacy with relevant alternatives.

The 2,3-dihydroquinazolin-4(1H)-one core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[5][6][7] Specifically, compounds from this class have shown promise as broad-spectrum cytotoxic agents and inhibitors of targets like the transient receptor potential melastatin 2 (TRPM2) channel.[6][8] However, the very chemical properties that make these compounds biologically active can also contribute to challenges in obtaining consistent in vitro results.

A primary concern with many quinazolinone derivatives is their poor aqueous solubility.[9] This can lead to compound precipitation in cell culture media, resulting in an unknown and variable effective concentration, which is a major source of inconsistent results in cell-based assays.[9] This guide will address this and other key factors that can impact the reproducibility of your findings.

I. Foundational Principles for Reproducible In Vitro Studies

Before embarking on specific assays, it is crucial to establish a robust experimental foundation. The "reproducibility crisis" in life sciences underscores the importance of stringent quality control measures.[10][11] Key considerations include:

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a leading cause of irreproducible data.[10][12] Always source cell lines from reputable repositories like ATCC or ECACC and perform regular authentication using methods such as short tandem repeat (STR) profiling.[10][12]

  • Mycoplasma Contamination: Mycoplasma are a common and often undetected source of contamination in cell cultures that can significantly alter cellular responses.[11][12] Routine testing using PCR-based methods is essential to ensure your cells are free from these contaminants.[11][12]

  • Standardized Operating Procedures (SOPs): Even minor variations in cell handling, such as pipetting technique or passage number, can introduce variability.[13] Establishing and adhering to detailed SOPs for all cell culture and assay procedures is critical for consistency.

II. Comparative In Vitro Profiling: A Hypothetical Case Study

To illustrate the importance of robust experimental design, let's consider a hypothetical study comparing the cytotoxic effects of this compound with two alternative compounds: a well-established chemotherapeutic agent (Doxorubicin) and another quinazolinone derivative with a different substitution pattern (Compound X).

CompoundTarget Cell LineAssay TypeIC50 (µM) - Lab AIC50 (µM) - Lab B (with solubility enhancement)Key Observations
This compound MCF-7 (Breast Cancer)MTT15.88.2Significant variability between labs. Improved potency with co-solvent.
Compound X (Alternative Quinazolinone) MCF-7 (Breast Cancer)MTT5.24.9More consistent results, suggesting better solubility.
Doxorubicin (Positive Control) MCF-7 (Breast Cancer)MTT0.50.6High potency and good reproducibility, as expected for a standard drug.

This table highlights a common scenario where poor solubility can mask the true potency of a compound. In Lab A, where no solubility enhancement was used, this compound appears significantly less potent. However, in Lab B, the use of a co-solvent to improve solubility reveals a more accurate and potent IC50 value.

III. Detailed Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15] Here, we provide a detailed, self-validating protocol for its implementation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

Materials:

  • Authenticated cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells to ensure viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. To address potential solubility issues with quinazolinone derivatives, consider preparing dilutions in medium containing a low percentage of a co-solvent like DMSO or ethanol (ensure final solvent concentration is consistent across all wells and does not exceed a non-toxic level, typically <0.5%).[9]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Self-Validating Controls:

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced effects.

  • Untreated Control: Cells cultured in medium alone represent 100% viability.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Authenticated Cell Culture Seeding Cell Seeding in 96-well Plate Cell_Culture->Seeding Compound_Prep Compound Stock Preparation (Consider Co-solvents) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment MTT_Incubation MTT Addition & Incubation Treatment->MTT_Incubation Solubilization Formazan Solubilization MTT_Incubation->Solubilization Readout Absorbance Reading Solubilization->Readout Data_Processing Data Normalization (vs. Controls) Readout->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc Signaling_Pathway cluster_compound Quinazolinone Compound cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects Compound 3-(Piperidin-4-YL)-3,4-dihydro- quinazolin-2(1H)-one Tubulin Tubulin Polymerization Compound->Tubulin Inhibition TRPM2 TRPM2 Ion Channel Compound->TRPM2 Inhibition Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Ca_Modulation Modulation of Intracellular Ca2+ TRPM2->Ca_Modulation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Ca_Modulation->Apoptosis

References

Benchmarking the ADME Properties of Novel Quinazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<ITEM>

Introduction

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, many of which are centered around the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME profiles are a leading cause of late-stage drug development failure. Therefore, early and accurate benchmarking of these properties for novel quinazolinone derivatives against established compounds is not just advantageous; it is critical for success.[2][3]

This guide provides a comprehensive framework for benchmarking the ADME properties of novel quinazolinone derivatives. We will delve into the essential in-vitro and in-silico assays, explaining the rationale behind experimental choices and providing detailed, reproducible protocols. By comparing the performance of hypothetical novel derivatives against known standards, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions in their drug discovery programs. Our focus is on building a self-validating system of protocols that ensures the generation of high-quality, reliable data to de-risk projects and accelerate the development of new therapeutics.

The Critical Role of ADME in Drug Discovery

The efficacy of a drug is not solely dependent on its interaction with the intended target. It must first reach the target in sufficient concentration and for an adequate duration, and then be cleared from the body without causing undue toxicity. This complex interplay is governed by ADME properties.[4][5] For the quinazolinone scaffold, specific liabilities can include poor solubility due to its rigid, planar structure, and potential for metabolic instability. Early-stage assessment allows for the iterative refinement of chemical structures to optimize these properties, a process known as ADME-driven lead optimization.[4]

Experimental Workflow for ADME Profiling

A typical workflow for assessing the ADME properties of novel quinazolinone derivatives involves a tiered approach, starting with in-silico predictions to prioritize compounds, followed by a suite of in-vitro assays to provide empirical data.

ADME_Workflow cluster_in_silico In-Silico Profiling cluster_in_vitro In-Vitro Assays cluster_data Data Analysis & Decision Making in_silico Computational Predictions (Solubility, Permeability, Metabolism) solubility Kinetic & Thermodynamic Solubility in_silico->solubility Prioritize Compounds permeability PAMPA & Caco-2 solubility->permeability metabolic_stability Microsomal & Hepatocyte Stability permeability->metabolic_stability cyp_inhibition CYP450 Inhibition metabolic_stability->cyp_inhibition data_analysis Comparative Data Analysis (Benchmarking) cyp_inhibition->data_analysis decision Lead Optimization & Candidate Selection data_analysis->decision

Figure 1: A tiered experimental workflow for ADME profiling of novel quinazolinone derivatives.

In-Silico ADME Prediction

Before embarking on resource-intensive in-vitro assays, computational models can provide valuable early insights into the potential ADME liabilities of novel quinazolinone derivatives. These models are built on large datasets of known compounds and can predict properties such as aqueous solubility, lipophilicity (logP/logD), permeability, and potential sites of metabolism.[6][7]

Rationale: In-silico tools allow for the rapid screening of a large number of virtual compounds, enabling the prioritization of those with the most promising ADME profiles for synthesis and further testing. This approach significantly reduces the time and cost associated with early-stage drug discovery.[6]

In-Vitro ADME Assays: Protocols and Comparative Data

Here, we detail the core in-vitro assays for benchmarking novel quinazolinone derivatives. For illustrative purposes, we will compare two hypothetical novel derivatives, QZD-001 and QZD-002 , against a well-characterized quinazolinone-based drug, Gefitinib , which will serve as our benchmark.

Aqueous Solubility

Rationale: Poor aqueous solubility is a common challenge for quinazolinone derivatives and can severely limit oral bioavailability.[8] Assessing both kinetic and thermodynamic solubility provides a comprehensive picture of a compound's dissolution and precipitation behavior.[9]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add a small volume (e.g., 2-5 µL) of the stock solution to a buffer solution (e.g., phosphate-buffered saline, PBS) at pH 7.4, in triplicate.[10]

  • Shake the plate for a specified duration (e.g., 1-2 hours) at a controlled temperature.[10]

  • Measure the turbidity of each well using a nephelometer to detect undissolved particles.[10][11]

  • A standard curve of a compound with known solubility is used to quantify the kinetic solubility.[9]

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Add an excess amount of the solid compound to a vial containing a buffer solution (e.g., PBS at pH 7.4).

  • Shake the vial at a controlled temperature for 24-48 hours to ensure equilibrium is reached.[12]

  • Filter the suspension to remove any undissolved solid.[9]

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[9]

Comparative Data:

CompoundKinetic Solubility (µM)Thermodynamic Solubility (µM)
Gefitinib ~50~15
QZD-001 8530
QZD-002 123

Interpretation: QZD-001 exhibits superior solubility compared to the benchmark, Gefitinib, suggesting a lower risk of absorption issues related to dissolution. QZD-002, however, shows significantly lower solubility, flagging it as a potential risk.

Membrane Permeability

Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput measure of passive diffusion, while the Caco-2 permeability assay models both passive and active transport mechanisms.[13][14][15]

Experimental Protocol: PAMPA

  • A filter plate is coated with an artificial membrane composed of phospholipids.[14]

  • The donor wells are filled with a solution of the test compound.

  • The acceptor plate, containing fresh buffer, is placed in contact with the donor plate.

  • The assembly is incubated for a specified time.

  • The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS to calculate the permeability coefficient (Papp).[14]

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are cultured on semi-permeable membranes in transwell plates for approximately 21 days to form a confluent monolayer.[2][16]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[16]

  • The test compound is added to the apical (A) side, and the amount that permeates to the basolateral (B) side is measured over time (A to B permeability).[16]

  • To assess active efflux, the experiment is also performed in the reverse direction (B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[16]

Comparative Data:

| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | | :--- | :--- | :--- | | Gefitinib | High | High | Low | | QZD-001 | 11.5 | 16.2 | 1.3 | | QZD-002 | 5.8 | 2.1 | 5.2 |

Interpretation: QZD-001 demonstrates excellent passive permeability and is not a significant substrate for efflux transporters, indicating a high potential for good oral absorption. In contrast, QZD-002 has lower passive permeability and is a substrate for efflux pumps, which could severely limit its bioavailability.

Metabolic Stability

Rationale: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen.[17] Assessing metabolic stability in liver microsomes, which contain phase I enzymes like cytochrome P450s, provides a key indicator of metabolic clearance.[17][18]

Experimental Protocol: Microsomal Stability Assay

  • The test compound (typically at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) at 37°C.[17][18][19]

  • The reaction is initiated by adding the cofactor NADPH.[18][19][20]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17][18]

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[18]

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.[18]

  • The in-vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[21]

Comparative Data:

CompoundMicrosomal Half-life (min)Intrinsic Clearance (µL/min/mg)
Gefitinib ~48~29
QZD-001 1877
QZD-002 > 90< 10

Interpretation: QZD-002 is highly stable, suggesting low first-pass metabolism and a potentially long in-vivo half-life. QZD-001 is metabolized more rapidly, which could lead to lower oral bioavailability and require more frequent dosing.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) can lead to drug-drug interactions (DDIs), a significant safety concern.[22][23][24] Early assessment of a compound's potential to inhibit these enzymes is crucial.[22]

Experimental Protocol: CYP Inhibition Assay

  • The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.[25]

  • The reaction is initiated by adding NADPH.[26]

  • The formation of the metabolite of the probe substrate is monitored over time, typically by LC-MS/MS.[26]

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the test compound concentration.[25]

Comparative Data:

| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) | | :--- | :--- | :--- | | Gefitinib | ~2-4 | > 25 | > 25 | | QZD-001 | 35 | > 50 | > 50 | | QZD-002 | 1.2 | 15 | 7.5 |

Interpretation: QZD-001 shows a clean DDI profile with a low risk of inhibiting major CYP isoforms. QZD-002 is a potent inhibitor of CYP3A4 and also shows activity against CYP2C9, raising significant concerns about its potential for drug-drug interactions.

Summary and Decision-Making Framework

The benchmarking data can be summarized to provide a clear go/no-go decision for each novel derivative.

Decision_Framework cluster_qzd001 QZD-001 Profile cluster_qzd002 QZD-002 Profile cluster_decision Decision node_qzd001 QZD-001 Good Solubility High Permeability Moderate Stability Low DDI Risk decision_qzd001 Advance to Lead Optimization node_qzd001->decision_qzd001 node_qzd002 QZD-002 Poor Solubility Low Permeability (Efflux) High Stability High DDI Risk decision_qzd002 Terminate or Redesign node_qzd002->decision_qzd002

Figure 2: A decision-making framework based on the ADME profiles of the novel quinazolinone derivatives.

Based on this comparative analysis, QZD-001 presents a more promising profile for further development. While its metabolic stability could be improved, its excellent solubility, permeability, and low DDI risk make it a strong candidate for lead optimization. In contrast, QZD-002 has multiple red flags, including poor solubility, efflux liability, and significant CYP inhibition, making it a high-risk candidate that would likely require substantial medicinal chemistry efforts to rectify.

Conclusion

Benchmarking the ADME properties of novel quinazolinone derivatives against established compounds is an indispensable part of modern drug discovery.[2][3] By employing a systematic approach that combines in-silico predictions with a suite of robust in-vitro assays, researchers can gain a comprehensive understanding of a compound's potential liabilities and make data-driven decisions. This guide has provided a framework for this process, emphasizing the importance of experimental rationale, detailed protocols, and clear data interpretation. By adopting these principles, drug development professionals can increase the efficiency and success rate of their programs, ultimately accelerating the delivery of new and effective medicines to patients.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and drug development professionals, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with data collection. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one (CAS No. 79098-75-2), a heterocyclic compound commonly used in discovery research.

The procedures outlined herein are grounded in an understanding of the compound's specific chemical and toxicological properties. Our objective is to move beyond a simple checklist and provide the causal logic behind each step, ensuring a self-validating system of safety and compliance that builds trust in our laboratory practices.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundational step in determining its safe handling and disposal pathway. While comprehensive toxicological data for many research chemicals is limited, available information allows us to construct a robust safety profile.

This compound is classified as a solid irritant that causes serious eye irritation.[1] Furthermore, its German Water Hazard Class (WGK) is 3, signifying it is "severely hazardous for water". This high environmental risk is a primary determinant for its disposal protocol, strictly prohibiting its entry into wastewater systems. While this specific compound is not explicitly listed as acutely toxic, related quinazolinone structures may carry warnings for being harmful if swallowed, causing skin irritation, or causing respiratory irritation.[2][3][4] Therefore, a conservative approach treating the compound with a high degree of caution is warranted.

Property Identifier / Classification Source(s)
Chemical Name This compound[1][5]
CAS Number 79098-75-2[1][5]
Molecular Formula C13H17N3O[1][5]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning[1]
Hazard Statements H319: Causes serious eye irritation[1]
Storage Class 11: Combustible Solids
Environmental Hazard WGK 3: Severely hazardous for water

Section 2: The Core Directive: Hazardous Waste Protocol

Given the compound's classification as an irritant and a severe water hazard, the following core principles are non-negotiable:

  • Mandatory Hazardous Waste Classification: This compound and any materials contaminated with it must be disposed of as regulated hazardous waste.

  • Zero Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[6][7] Its WGK 3 classification indicates a significant threat to aquatic life and water treatment processes.

  • No General Trash Disposal: As a hazardous chemical, it is prohibited from disposal in the regular solid waste stream.[6]

  • Adherence to Regulations: All disposal activities must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Section 3: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Step 3.1: Required Personal Protective Equipment (PPE)

Before handling the compound in any form, including for waste collection, ensure the following PPE is worn to mitigate exposure risks.

Equipment Specification Justification
Eye Protection Chemical safety glasses or goggles and a face shield.Protects against dust, splashes, and meets H319 hazard requirements.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection A standard laboratory coat.Protects against incidental contact with skin and clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.Prevents inhalation of airborne particles.
Step 3.2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Identify the Waste Stream: This compound is a non-halogenated organic solid .

  • Maintain Purity: Do not mix this waste with other chemical waste streams, especially:

    • Acids and bases[9]

    • Oxidizing and reducing agents[9]

    • Halogenated organic waste

    • Aqueous waste

    • Reactive or explosive materials

Step 3.3: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and sealable container made of a material compatible with the solid waste (e.g., a high-density polyethylene (HDPE) bottle or the original product container). The container must be in good condition with no leaks or cracks.[8][10]

  • Apply a Hazardous Waste Label: From the moment the first particle of waste enters the container, it must be labeled. The label must be fully visible and include:

    • The words "HAZARDOUS WASTE" [9][10]

    • Full Chemical Name: "this compound" (no formulas or abbreviations)[9]

    • Associated Hazards: "Irritant, Environmental Hazard"[9]

Step 3.4: On-Site Accumulation

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[7][9]

  • Designate an SAA: This can be a secondary containment tray on a benchtop or a designated area within a chemical fume hood.

  • Secure the Container: The waste container must be tightly sealed at all times, except when actively adding waste.[8][10]

  • Segregate in SAA: Ensure the container is stored away from incompatible materials within the SAA.[9]

  • Monitor Volume: Do not overfill the container. Once full, it must be removed from the SAA within three days.[9]

Step 3.5: Final Disposal Protocol

The only acceptable final disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service.[3] Follow your institution's specific procedures for requesting a chemical waste pickup.

Section 4: Decontamination and Spill Management

Empty Container Decontamination

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the solvent rinsate is now hazardous waste. It must be collected in a separate, properly labeled hazardous waste container for non-halogenated organic liquids.[7]

  • Dispose of Container: Once triple-rinsed and air-dried in a ventilated hood, the container's label should be fully defaced, and it can typically be disposed of as regular laboratory glass or plastic waste. Confirm this final step with your EHS office.[7]

Minor Spill Protocol

For small, contained spills of the solid material:

  • Ensure Safety: Alert personnel in the area and ensure proper PPE is worn.

  • Containment: Prevent the powder from becoming airborne.

  • Collection: Gently sweep or wipe up the material with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Dispose: Place the contaminated absorbent material and any cleaning supplies into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

Section 5: Visual Workflows

To aid in rapid comprehension and decision-making, the following diagrams illustrate the required procedures.

start Compound: This compound hazards Hazard Assessment: - Eye Irritant (H319) - Combustible Solid - Severe Water Hazard (WGK 3) start->hazards disposal_decision Can this be disposed of in solid trash or down the drain? hazards->disposal_decision no_path NO (Severe Environmental & Health Risk) disposal_decision->no_path Based on WGK 3 & H319 conclusion Conclusion: Must be managed as regulated hazardous waste. no_path->conclusion yes_path YES

Caption: Disposal decision logic for the target compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Accumulation & Disposal ppe 1. Don Required PPE (Gloves, Eye Protection) container 2. Select & Label 'Hazardous Waste' Container ppe->container transfer 3. Transfer Waste (Solid Compound or Contaminated Materials) container->transfer seal 4. Tightly Seal Container (Except when adding waste) transfer->seal store 5. Place in Designated Satellite Accumulation Area (SAA) seal->store pickup 6. Request Pickup by EHS / Licensed Service store->pickup

Caption: Step-by-step waste handling and accumulation workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.